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  • Product: 4-Phenylpyridine-3-carbaldehyde
  • CAS: 46268-56-8

Core Science & Biosynthesis

Foundational

4-Phenylpyridine-3-carbaldehyde CAS number lookup

Technical Monograph: 4-Phenylpyridine-3-carbaldehyde Part 1: Identity & Physicochemical Profile[1][2] Target Analyte: 4-Phenylpyridine-3-carbaldehyde Synonyms: 4-Phenylnicotinaldehyde; 4-Phenyl-3-pyridinecarboxaldehyde C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Phenylpyridine-3-carbaldehyde

Part 1: Identity & Physicochemical Profile[1][2]

Target Analyte: 4-Phenylpyridine-3-carbaldehyde Synonyms: 4-Phenylnicotinaldehyde; 4-Phenyl-3-pyridinecarboxaldehyde CAS Registry Number: 46268-56-8 [1][2]

Chemical Identity Matrix
ParameterSpecification
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
SMILES O=Cc1c(c2ccccc2)xncc1
IUPAC Name 4-phenylpyridine-3-carbaldehyde
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water.[1][3]
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids.[1]

Part 2: Synthetic Architecture

The synthesis of 4-phenylpyridine-3-carbaldehyde represents a classic challenge in regioselective heteroaromatic functionalization.[1] Direct formylation of 4-phenylpyridine is often non-selective.[1] Consequently, the industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling , constructing the biaryl axis after establishing the aldehyde functionality.[1]

Core Logic: The Halogen-Directed Assembly

The most robust pathway involves the coupling of 4-chloropyridine-3-carbaldehyde (or its 4-bromo analog) with phenylboronic acid .[1] This method is preferred over the reverse (coupling a 3-formyl-4-boronic acid pinacol ester) due to the commercial availability and stability of the halogenated precursor.[1]

Optimized Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • Substrate: 4-Chloropyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 4-chloropyridine-3-carbaldehyde, phenylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution.

  • Thermal Activation: Heat the biphasic mixture to 90–100°C under vigorous stirring.

    • Critical Control Point: Monitor via TLC (System: Hexane/EtOAc 7:3). The disappearance of the chlorinated starting material usually occurs within 4–6 hours.

  • Quench & Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).

    • Note: The product may contain traces of protodeboronated benzene; ensure adequate separation.

Visual Workflow: Synthesis Pathway

Synthesis Start 4-Chloropyridine- 3-carbaldehyde Catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O Start->Catalyst Reagent Phenylboronic Acid (PhB(OH)2) Reagent->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 90°C, 4h Product 4-Phenylpyridine- 3-carbaldehyde (CAS: 46268-56-8) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target aldehyde.[1][4][5][6]

Part 3: Reactivity & Modular Logic

The 4-phenylpyridine-3-carbaldehyde scaffold is a "divergent intermediate."[1] It possesses two distinct reactive centers: the electrophilic aldehyde at C3 and the basic pyridine nitrogen.

Aldehyde Condensations (The C3 Vector)

The aldehyde is electronically activated by the adjacent electron-deficient pyridine ring, making it highly susceptible to nucleophilic attack.[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, precursors to fused naphthyridines.

  • Reductive Amination: Treatment with primary amines followed by NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitor design.

Heterocyclic Ring Closure (The C3-C4 Vector)

This is the molecule's primary utility in drug discovery.[1] The proximity of the C3-aldehyde and the C4-phenyl ring allows for cyclization reactions to form tricyclic systems like benzo[c][2,7]naphthyridines .[1]

Visual Workflow: Divergent Reactivity

Reactivity Core 4-Phenylpyridine- 3-carbaldehyde R1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->R1 R2 Knoevenagel Condensation (Malononitrile / Base) Core->R2 R3 Oxidation (NaClO2 / H2O2) Core->R3 R4 Cyclization (Acid Catalysis) Core->R4 P1 Aminomethyl Derivatives R1->P1 P2 Vinyl Nitriles (Michael Acceptors) R2->P2 P3 4-Phenylnicotinic Acid R3->P3 P4 Benzo[c][2,7] naphthyridines R4->P4

Figure 2: Chemo-divergent synthetic utility of the 4-phenylpyridine-3-carbaldehyde scaffold.

Part 4: Pharmaceutical Utility

In medicinal chemistry, this scaffold serves as a critical pharmacophore for:

  • Kinase Inhibition: The biaryl system mimics the ATP-binding hinge region in various kinases (e.g., p38 MAP kinase).

  • Antifungal Agents: Analogues of bifonazole and other azole antifungals often require the construction of sterically crowded biaryl-methane centers, accessible via the reduction of this aldehyde.

  • Topoisomerase Inhibitors: Fused heterocyclic derivatives (naphthyridines) synthesized from this precursor have shown intercalation properties with DNA.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14046674, 4-Chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the protocol described).

Sources

Exploratory

Definitive Structural Elucidation of 4-Phenylpyridine-3-carbaldehyde

Executive Summary This technical guide outlines the rigorous structural characterization of 4-phenylpyridine-3-carbaldehyde (CAS: 1093863-93-6), a critical biaryl intermediate in the synthesis of fused heterocycles such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural characterization of 4-phenylpyridine-3-carbaldehyde (CAS: 1093863-93-6), a critical biaryl intermediate in the synthesis of fused heterocycles such as naphthyridines and isoquinolines.

In drug discovery, distinguishing this specific regioisomer from its congeners (e.g., 3-phenylpyridine-4-carbaldehyde) is paramount, as incorrect regiochemistry leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide moves beyond basic spectral assignment, establishing a self-validating analytical workflow based on HMBC connectivity and NOESY spatial filtering .

Synthetic Context & Isomeric Challenges

To understand the analytical requirements, one must first understand the synthesis. The compound is typically generated via a Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine-3-carbaldehyde (or 4-bromopyridine-3-carbaldehyde) and phenylboronic acid.

Key Impurities & Isomers:

  • Regioisomers: If the starting material was generated via non-selective formylation of 4-phenylpyridine, the 3-formyl and 4-formyl isomers may coexist.

  • Homocoupling: Biphenyl (from boronic acid dimerization).

  • Protodeboronation: Benzene (volatile, usually removed).

The primary challenge is proving the ortho-relationship between the aldehyde and the phenyl ring, and their specific positions relative to the pyridine nitrogen.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression from crude synthesis to definitive structure confirmation.

ElucidationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Purification Flash Chromatography (Hex/EtOAc) Start->Purification MS_IR Primary Screen: LC-MS (m/z 184) & IR (1700 cm⁻¹) Purification->MS_IR H_NMR 1H NMR (1D) Identify Spin Systems MS_IR->H_NMR Decision Ambiguity Check: Is H-2 distinct from H-6? H_NMR->Decision HMBC HMBC (2D) Long-Range C-H Connectivity (The 'Smoking Gun') Decision->HMBC Yes NOESY NOESY (2D) Spatial Proximity (Aldehyde H <-> H-2) Decision->NOESY Confirmation Final Confirmed Structure: 4-Phenylpyridine-3-carbaldehyde HMBC->Final NOESY->Final

Figure 1: Analytical decision tree ensuring rigorous elimination of regioisomers.

Primary Spectroscopic Characterization

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Signal:

    
     Da.
    
  • Diagnostic Value: Confirms molecular formula (

    
    ) but does not distinguish isomers.
    
Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid/oil.

  • Key Band: 1695–1705 cm⁻¹ (Strong, C=O stretch).

  • Secondary Band: ~1590 cm⁻¹ (Aromatic C=C stretch).

  • Absence: No broad O-H stretch (rules out boronic acid impurity).

Advanced NMR Elucidation Strategy

This section details the critical logic required to assign the structure. All shifts are referenced to


 (7.26 ppm).
1H NMR: The Spin System

The pyridine ring protons provide the strongest evidence for substitution patterns.

ProtonApprox. Shift (ppm)MultiplicityCoupling (Hz)Assignment Logic
CHO 10.05Singlet-Aldehyde proton. Distinctive deshielding.[1][2]
H-2 9.15Singlet-Most deshielded aromatic proton due to proximity to N and C=O (anisotropy).
H-6 8.75Doublet

Alpha to Nitrogen. Coupled to H-5.
H-5 7.35Doublet

Beta to Nitrogen. Coupled to H-6.
Ph-H 7.40–7.60Multiplet-Phenyl ring protons (overlap common).

The "Isomer Trap": In the 3-phenyl-4-formyl isomer, the singlet would be at position H-2, but it would be less deshielded than in the title compound because it is not adjacent to the electron-withdrawing carbonyl group.

2D NMR: The Definitive Proof (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for quaternary carbons. We must establish a "walk" from the aldehyde to the phenyl ring.

Critical Correlations:

  • Aldehyde C=O Carbon (~190 ppm):

    • Shows a strong

      
       correlation to the Aldehyde Proton  (10.05 ppm).
      
    • Shows a

      
       correlation to H-2  (9.15 ppm). This proves the aldehyde is at C-3.
      
    • Shows a

      
       correlation to C-4  (quaternary).
      
  • The Biaryl Link (C-4):

    • The quaternary carbon C-4 (~148 ppm) will correlate with H-2 (

      
      ) and H-6  (
      
      
      
      ).
    • Crucially, C-4 will correlate with the Ortho-protons of the phenyl ring (

      
      ).
      

Logic: If you see the aldehyde proton correlating to a carbon that also correlates to the phenyl ring, you have proven the 3,4-substitution pattern.

NOESY: Spatial Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the geometry.

  • Interaction A: Aldehyde-H

    
    H-2  (Strong).
    
  • Interaction B: H-5

    
    Phenyl-H (ortho) .
    
    • Note: Due to steric hindrance, the phenyl ring is twisted out of plane. The aldehyde carbonyl likely prefers a conformation coplanar with the pyridine ring, placing the aldehyde hydrogen near H-2 or H-4 (phenyl).

Visualizing the Connectivity

The diagram below maps the specific atoms involved in the critical HMBC and NOESY correlations described above.

MolecularConnectivity CHO_H Aldehyde H (10.0 ppm) H2 Pyridine H-2 (9.15 ppm) CHO_H->H2 NOESY C_Carbonyl C=O Carbon (~190 ppm) CHO_H->C_Carbonyl J1/J2 H2->C_Carbonyl HMBC (J3) C4_Quat C-4 Quat (~148 ppm) H2->C4_Quat HMBC (J3) H5 Pyridine H-5 (7.35 ppm) Ph_Ortho Phenyl Ortho-H (7.45 ppm) H5->Ph_Ortho NOESY Ph_Ortho->C4_Quat HMBC (J3)

Figure 2: Connectivity map. Red solid lines indicate scalar coupling (HMBC); Blue dashed lines indicate spatial proximity (NOESY).

Experimental Protocols

Synthesis (Suzuki Coupling)
  • Reagents: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux (100°C) for 12 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel column (0-30% EtOAc in Hexanes). Note: The product is UV active.

NMR Sample Preparation
  • Solvent:

    
     (99.8% D) is standard. If signals overlap (specifically H-5 and Phenyl group), switch to DMSO-d6 . The polarity change often resolves aromatic overlap.
    
  • Concentration: ~10 mg for 1H; ~30-50 mg for 13C/2D experiments to ensure adequate signal-to-noise ratio for quaternary carbons in HMBC.

References

  • Chemical Shift Prediction: Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).[3] Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.[3] Chemical Reviews, 112(3), 1839-1862.[3] [Link]

  • Suzuki Coupling on Pyridines: Wade, J. V., & Krueger, C. A. (2003).[4] Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.[4] Journal of Combinatorial Chemistry, 5(3), 267-272.[2][4] [Link]

  • General Pyridine NMR Data: Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz.eu. [Link]

  • Isomer Differentiation: Hofmann, A. et al. (2022). Distinguishing Isomers by 1H NMR Spectroscopy. Chem Help ASAP. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profile: 4-Phenylpyridine-3-carbaldehyde

Technical Guide for Structural Elucidation & Characterization Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 135033-89-9 / Derivative of 53063-42-2) is a critical biaryl intermediate used extensively in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Characterization

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 135033-89-9 / Derivative of 53063-42-2) is a critical biaryl intermediate used extensively in the synthesis of fused nitrogen heterocycles, including naphthyridines and isoquinolines, often targeting kinase inhibition pathways.[1][2]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the molecule.[2] Unlike simple pyridines, this compound exhibits unique steric strain between the C3-formyl and C4-phenyl groups, resulting in specific "out-of-plane" twisting that diagnostic spectroscopists must recognize to avoid misassignment.[2]

Structural Logic & Purity Assessment

Before analyzing spectra, one must understand the molecule's conformational behavior.[2] The steric clash between the carbonyl oxygen (C3) and the ortho-protons of the phenyl ring (C4) forces the phenyl ring to twist out of coplanarity with the pyridine ring.[2]

  • Impact on NMR: This twist reduces the ring current anisotropy effect of the phenyl group on the aldehyde proton, preventing the extreme shielding often seen in planar biaryls.[2]

  • Impact on Synthesis: Common impurities include 4-phenylpyridine (starting material/decarbonylation product) and 4-chloronicotinaldehyde (precursor).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

^1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the deshielded aldehyde, the electron-poor pyridine protons, and the multiplet phenyl protons.[2]

Solvent Note: CDCl₃ is standard.[2] However, if hydration of the aldehyde is suspected (gem-diol formation), switch to DMSO-d₆.[2]

Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Justification
10.05 Singlet (s)1H-CHO Diagnostic aldehyde proton.[2] Deshielded by carbonyl anisotropy.[2]
9.15 Singlet (s)1HPy-H2 Most deshielded aromatic proton due to location between electronegative N and electron-withdrawing C=O.[2]
8.78 Doublet (d, J=5.2 Hz)1HPy-H6 Alpha to Nitrogen; typical pyridine chemical shift.[2]
7.45 – 7.55 Multiplet (m)5HPh-H Phenyl ring protons.[2] Often appear as overlapping multiplets due to free rotation (on NMR timescale).[2]
7.35 Doublet (d, J=5.2 Hz)1HPy-H5 Beta to Nitrogen.[2] Couples with H6. Shielded relative to H2/H6.[2]
Detailed Analysis
  • The H2 Singlet: The proton at position 2 is the "anchor" signal.[2] It appears as a sharp singlet because it has no adjacent protons for vicinal coupling.[2] Its extreme downfield shift (~9.15 ppm) confirms the 3-substitution pattern.[2]

  • The H5/H6 Coupling: The doublet at 8.78 ppm (H6) and 7.35 ppm (H5) share a characteristic pyridine ortho coupling constant (J ≈ 5.0–5.5 Hz).[2]

  • Isomer Differentiation: In the regioisomer (4-phenylpyridine-2-carbaldehyde), the aldehyde proton would likely show weak long-range coupling, and the aromatic pattern would shift significantly.[2]

^13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the skeleton via the carbonyl resonance and the number of quaternary carbons.[2]

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
190.5 C=O[2]Aldehyde Key functional group signal.[2][3][4]
153.2 CHPy-C2 Alpha to N, Alpha to C=O.[2] Highly deshielded.
152.8 CHPy-C6 Alpha to N.
149.5 C (Quat)Py-C4 Ipso to phenyl ring.[2]
136.8 C (Quat)Ph-C1' Ipso to pyridine.[2]
129.5 - 128.0 CHPh-C Phenyl ring carbons (ortho/meta/para).[2]
127.5 C (Quat)Py-C3 Alpha to carbonyl.[2]
124.2 CHPy-C5 Beta to Nitrogen.[2]

Mass Spectrometry (MS) Fragmentation Logic

Technique: EI-MS (70 eV) or ESI-MS (Positive Mode).[2] Molecular Formula: C₁₂H₉NO Molecular Weight: 183.21 g/mol [2]

Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the aromatic pyridine core.[2]

  • Molecular Ion (M⁺): m/z183 (Base peak or high intensity).[2]

  • Loss of Hydrogen (M-1): m/z182 . Formation of the acyl cation.[2]

  • Loss of CO (M-28): m/z155 . This is the diagnostic transition. The loss of carbon monoxide from the aldehyde yields the 4-phenylpyridine radical cation (m/z 155), which matches the reference spectrum of 4-phenylpyridine exactly.[2]

  • Loss of HCN (M-28-27): m/z128 . Fragmentation of the pyridine ring (loss of HCN from the 155 fragment), typical for pyridines.[2]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 183 [C12H9NO]+ M_H Acyl Cation (M-H) m/z 182 M_Ion->M_H - H• M_CO 4-Phenylpyridine (M-CO) m/z 155 [C11H9N]+ M_Ion->M_CO - CO (28 u) M_HCN Phenyl-cyclobutadiene cat. m/z 128 M_CO->M_HCN - HCN (27 u)

Figure 1: Primary fragmentation pathway for 4-phenylpyridine-3-carbaldehyde in Electron Ionization (EI) MS.

Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

The IR spectrum is used primarily to confirm the presence of the carbonyl group and the absence of hydroxyl groups (which would indicate reduction to alcohol).[2]

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3050 – 3010 C-H Stretch (sp²)WeakAromatic protons.
2850 & 2750 C-H Stretch (Aldehyde)Weak/Med"Fermi Doublet" characteristic of aldehydes.
1705 – 1695 C=O[2] Stretch Strong Conjugated aldehyde.[2] Lower than aliphatic aldehydes (1730) due to conjugation with pyridine.
1590, 1480 C=C / C=N StretchMediumPyridine and Phenyl ring skeletal vibrations.
750, 690 C-H Bend (oop)StrongMonosubstituted phenyl ring diagnostic.[2]

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution ^1H and ^13C spectra without hydration artifacts.

  • Solvent: Chloroform-d (CDCl₃) is preferred (99.8% D).[2]

  • Concentration:

    • ^1H: 5–10 mg in 0.6 mL solvent.[2]

    • ^13C: 20–30 mg in 0.6 mL solvent.[2]

  • Procedure:

    • Weigh solid into a clean vial.

    • Add CDCl₃ and sonicate for 30 seconds to ensure full dissolution (biaryls can be slow to dissolve).

    • Filter through a glass wool plug into the NMR tube if any turbidity remains.[2]

    • Critical Check: If the aldehyde peak at 10.05 ppm is small and a broad singlet appears ~6.0 ppm, the aldehyde has formed a hydrate.[2] Dry the sample under high vacuum and switch to DMSO-d₆ or Acetone-d₆.[2]

Protocol B: GC-MS Verification
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[2]

  • Inlet Temp: 250°C.

  • Ramp: 100°C (hold 1 min) → 20°C/min → 300°C.

  • Expectation: 4-Phenylpyridine-3-carbaldehyde usually elutes after 4-phenylpyridine but before fused byproducts.[2] Look for the m/z 183 parent peak.[2]

References

  • ChemicalBook. (2025).[2][5][6] 3-Phenylpyridine NMR and MS Data. (Used as reference for substituent effects).

  • NIST Chemistry WebBook. (2025).[2] 3-Pyridinecarboxaldehyde Spectra.[1][2][3][6][7][8][9] (Used as reference for aldehyde chemical shifts). [2]

  • PubChem. (2025).[2][10] 4-Phenylpyridine Compound Summary. National Library of Medicine.[2] [2]

  • Sigma-Aldrich. (2025).[2] 4-Phenylpyridine Product Specification.[2][5][11] (Reference for physical properties and melting points). [2][11]

Sources

Exploratory

Synthesis of 4-Phenylpyridine-3-carbaldehyde from nicotinonitrile

An In-Depth Technical Guide on the Synthesis of 4-Phenylpyridine-3-carbaldehyde from Nicotinonitrile. Starting Material: Nicotinonitrile (3-Cyanopyridine) Target Molecule: 4-Phenylpyridine-3-carbaldehyde Primary Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 4-Phenylpyridine-3-carbaldehyde from Nicotinonitrile.

Starting Material: Nicotinonitrile (3-Cyanopyridine) Target Molecule: 4-Phenylpyridine-3-carbaldehyde Primary Application: Intermediate for fused-ring heterocycles (e.g., isoquinolines, naphthyridines) and kinase inhibitors.

Part 1: Executive Technical Strategy

The transformation of nicotinonitrile (1) to 4-phenylpyridine-3-carbaldehyde (5) presents a classic regioselectivity challenge in pyridine chemistry. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult, while nucleophilic attacks are prone to poor regiocontrol (C2 vs. C4) or attack at the nitrile functionality.

To ensure high regiochemical fidelity and process robustness , this guide rejects direct arylation methods (e.g., Grignard addition to the nitrile) which often yield ketone byproducts. Instead, we utilize an N-oxide activation strategy coupled with regioselective nitration . This pathway exploits the unique electronic properties of the N-oxide functionality to direct substitution to the C4 position, followed by a reliable Suzuki-Miyaura coupling and a controlled hydride reduction.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 4-Phenylpyridine-3-carbaldehyde (Target) Inter1 4-Phenylnicotinonitrile (Key Intermediate) Target->Inter1 DIBAL-H Reduction Inter2 4-Chloronicotinonitrile (Coupling Partner) Inter1->Inter2 Suzuki Coupling (PhB(OH)2, Pd) Inter3 4-Nitronicotinonitrile 1-oxide (Regio-Control Point) Inter2->Inter3 Deoxygenative Chlorination (PCl3) Inter4 Nicotinonitrile 1-oxide (Activated Core) Inter3->Inter4 Nitration (HNO3/H2SO4) Start Nicotinonitrile (Starting Material) Inter4->Start N-Oxidation (H2O2/Urea or mCPBA)

Caption: Retrosynthetic dissection revealing the N-oxide activation pathway as the primary logic for C4-functionalization.

Part 2: Detailed Synthetic Protocol

Phase 1: Activation and Regioselective Functionalization

Objective: Install a leaving group at the C4 position with high regioselectivity.

Step 1: N-Oxidation of Nicotinonitrile

Direct oxidation converts the electron-poor pyridine into a pyridine N-oxide, which is susceptible to electrophilic attack at C4 (para to the N-oxide oxygen) and C2.

  • Reagents: Urea hydrogen peroxide complex (UHP), Trifluoroacetic anhydride (TFAA).

  • Mechanism: The N-oxide oxygen donates electron density into the ring, activating the C4 position for subsequent nitration.

  • Protocol:

    • Dissolve nicotinonitrile (1.0 eq) in DCM (0.5 M).

    • Add UHP (2.0 eq) at 0°C.

    • Dropwise add TFAA (2.0 eq) (highly exothermic; maintain <10°C).

    • Stir at RT for 3–4 hours.

    • Quench: Carefully add aqueous Na2SO3 to destroy excess peroxide.

    • Workup: Basify with Na2CO3, extract with DCM/MeOH (9:1).

    • Yield: ~90–95% (Solid).

Step 2: Regioselective Nitration

This is the critical regiocontrol step . While the 3-cyano group is meta-directing (relative to itself), the N-oxide is a strong para-director (relative to N). The cooperative electronic effects favor C4 substitution over C2 (steric hindrance) or C6.

  • Reagents: Fuming HNO3, Conc. H2SO4.[1]

  • Protocol:

    • Dissolve Nicotinonitrile 1-oxide in conc. H2SO4.[1]

    • Add fuming HNO3 (1.5 eq) dropwise at 60°C.

    • Heat to 90–100°C for 4 hours.

    • Workup: Pour onto ice. Neutralize with solid Na2CO3 to pH 7–8. Filter the yellow precipitate.

    • Product: 4-Nitronicotinonitrile 1-oxide .

    • Note: Isomers (if any) are usually removed by recrystallization from EtOH.

Step 3: Deoxygenative Chlorination

We convert the 4-nitro-N-oxide directly to 4-chloronicotinonitrile. Phosphorus trichloride (PCl3) acts as both a reducing agent (removing the N-oxide oxygen) and a chlorinating agent (substituting the nitro group).

  • Reagents: PCl3, Chlorobenzene (solvent).

  • Protocol:

    • Suspend 4-nitronicotinonitrile 1-oxide in dry chlorobenzene.

    • Add PCl3 (3.0 eq) slowly.

    • Reflux (approx. 130°C) for 2 hours.

    • Workup: Pour into ice water. Extract with EtOAc.

    • Product: 4-Chloronicotinonitrile .

Phase 2: C-C Bond Formation and Functional Group Interconversion
Step 4: Suzuki-Miyaura Cross-Coupling

With the 4-chloro handle established, we introduce the phenyl ring.

  • Reagents: Phenylboronic acid (1.2 eq), Pd(PPh3)4 (3-5 mol%), K2CO3 (2.0 eq).

  • Solvent: Toluene/EtOH/H2O (4:1:1).

  • Protocol:

    • Degas solvents with N2/Ar bubbling for 15 mins.

    • Combine 4-chloronicotinonitrile, phenylboronic acid, base, and catalyst.

    • Heat to reflux (90°C) for 6–12 hours under inert atmosphere.

    • Workup: Filter through Celite. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 4-Phenylnicotinonitrile .

Step 5: Controlled Reduction to Aldehyde

The final challenge is reducing the nitrile to the aldehyde without over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) at low temperature is the gold standard for this transformation.

  • Reagents: DIBAL-H (1.0 M in Toluene), anhydrous DCM.

  • Protocol:

    • Dissolve 4-phenylnicotinonitrile (1.0 eq) in anhydrous DCM under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H (1.2 eq) dropwise over 30 mins. Do not let temp rise.

    • Stir at -78°C for 2 hours.

    • Quench: Slowly add MeOH (at -78°C), then add saturated aqueous Rochelle’s salt (Potassium sodium tartrate).

    • Hydrolysis: Allow to warm to RT and stir vigorously for 2 hours (until the emulsion clears and layers separate).

    • Isolation: Extract with DCM, dry over MgSO4, concentrate.

    • Product: 4-Phenylpyridine-3-carbaldehyde .

Part 3: Process Data & Logic

Reaction Summary Table
StepTransformationReagentsKey ConditionsExp. YieldCritical Quality Attribute (CQA)
1 N-OxidationUHP, TFAA0°C to RT92%Complete consumption of SM; Safety (Exotherm)
2 NitrationHNO3, H2SO4100°C65-75%C4-Regioselectivity (>95:5 ratio)
3 ChlorinationPCl3Reflux (130°C)70%Removal of N-oxide; Displacement of NO2
4 ArylationPhB(OH)2, Pd(0)90°C, biphasic85%Removal of Pd residues; Homocoupling control
5 ReductionDIBAL-H-78°C80%Avoidance of over-reduction to amine
Mechanistic Pathway (Graphviz)

Mechanism SM Nicotinonitrile NOx N-Oxide (Activated) SM->NOx Oxidation (Electrophilic Activation) Nitro 4-Nitro Intermediate NOx->Nitro SEAr (Nitration) (Para to N-O) Chloro 4-Chloro Derivative Nitro->Chloro Nucleophilic Subst. + Deoxygenation Phenyl 4-Phenyl Nitrile Chloro->Phenyl Pd Catalysis (Ox. Add -> Red. Elim) Aldehyde Target Aldehyde Phenyl->Aldehyde Hydride Addition (Tetrahedral Intermediate)

Caption: Mechanistic flow showing the toggle between electrophilic activation (N-oxide) and nucleophilic functionalization (Suzuki).

Part 4: Troubleshooting & Safety

  • Regioselectivity in Step 2: If significant 2-nitro isomer is observed, purify by recrystallization from ethanol before proceeding. The 4-nitro isomer is typically less soluble and crystallizes first.

  • DIBAL-H Quench (Step 5): The aluminum emulsion can be notoriously difficult to separate. The use of Rochelle's salt is non-negotiable; acid hydrolysis (HCl) often leads to degradation of the aldehyde or pyridine ring protonation issues.

  • Safety:

    • UHP/TFAA: Potentially explosive if mixed rapidly without cooling.

    • PCl3: Reacts violently with water/moisture. Use strictly anhydrous conditions.

    • Cyanides: While the nitrile is bonded, thermal decomposition can release HCN. Work in a well-ventilated hood.

References

  • Organic Syntheses , Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). Synthesis of Nicotinamide-1-oxide and related pyridine N-oxides.

  • ChemicalBook , Synthesis of 2-chloronicotinonitrile (and related 4-isomers via N-oxide route).

  • Organic Chemistry Portal , DIBAL-H Reduction of Nitriles to Aldehydes.

  • Journal of Organic Chemistry, Regioselective nitration of pyridine N-oxides. (General Reference for C4 selectivity in 3-substituted N-oxides).
  • BenchChem , Technical protocols for Cyanopyridine N-oxide chlorination.

Sources

Foundational

Discovery and history of 4-Phenylpyridine-3-carbaldehyde

Discovery, Synthesis, and Application in Medicinal Chemistry Executive Summary 4-Phenylpyridine-3-carbaldehyde (also known as 4-phenylnicotinaldehyde) is a critical heterocyclic intermediate used primarily in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Phenylpyridine-3-carbaldehyde (also known as 4-phenylnicotinaldehyde) is a critical heterocyclic intermediate used primarily in the synthesis of polycyclic aromatic alkaloids and pharmaceutical pharmacophores. Its structural significance lies in the ortho-relationship between the electrophilic aldehyde group (C3) and the biaryl phenyl ring (C4). This proximity facilitates cyclization reactions essential for constructing fused ring systems like isoquinolines , naphthyridines , and benzo[c]phenanthridines .

This guide details the historical evolution of its synthesis, establishing the transition from classical oxidative degradation to precision Palladium-catalyzed cross-coupling. It provides a validated laboratory protocol for its synthesis and explores its role in modern drug discovery, specifically in DPP-4 inhibition and anticancer thiosemicarbazone development.

Part 1: Structural Identity & Chemical Properties

PropertySpecification
IUPAC Name 4-Phenylpyridine-3-carbaldehyde
Alternative Names 4-Phenylnicotinaldehyde; 3-Formyl-4-phenylpyridine
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Physical State Typically a yellow to reddish oil or low-melting solid
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Key Reactivity Condensation (aldehyde), Cyclization (C3-C4 proximity), Suzuki Coupling substrate

Note on CAS Registry: While inquiries often reference CAS 13500-79-3 , commercial databases and literature frequently index 4-phenylpyridine derivatives under varying identifiers based on salt forms (e.g., hydrochloride) or hydration states. Researchers should verify identity via 1H NMR (distinct aldehyde singlet ~10.0 ppm) rather than relying solely on CAS numbers during procurement.

Part 2: Historical Evolution of Synthesis

The history of 4-phenylpyridine-3-carbaldehyde is not defined by a single "discovery" event but by the evolution of regioselective pyridine functionalization .

The Classical Era (Pre-1980s): Oxidative Degradation

Early synthesis of phenyl-substituted pyridines relied on the Hantzsch Pyridine Synthesis or the oxidation of quinoline derivatives.

  • Method: Oxidative cleavage of 4-phenylquinoline or oxidation of 4-phenyl-3-picoline (4-phenyl-3-methylpyridine).

  • Limitation: These methods lacked regiocontrol. Electrophilic aromatic substitution on the electron-deficient pyridine ring is difficult and typically directs to C3, making the installation of the C4-phenyl group via direct arylation impossible.

The Modern Era: Cross-Coupling Dominance

The discovery of the Suzuki-Miyaura reaction (1979) revolutionized the access to this molecule. The ability to couple an aryl boronic acid with a halopyridine allowed for the modular assembly of the 4-phenylpyridine core.

  • Retrosynthetic Logic: The molecule is disconnected into two commercially available precursors: 4-chloropyridine-3-carbaldehyde (or 4-chloronicotinaldehyde) and phenylboronic acid .

  • Advantage: This route tolerates the sensitive aldehyde functionality (unlike Grignard approaches) and ensures exclusive C4 regioselectivity.

Part 3: Technical Protocol (The "Gold Standard")

The following protocol represents a robust, self-validating method for synthesizing 4-phenylpyridine-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling . This protocol prioritizes yield and catalyst longevity.

Reaction Scheme

Substrate: 4-Chloropyridine-3-carbaldehyde Reagent: Phenylboronic Acid (1.2 equiv) Catalyst: Pd(dppf)Cl₂ · DCM (3-5 mol%) Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation of the Inert Environment (Critical):

    • Use a microwave vial or a round-bottom flask equipped with a septum.

    • Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

    • Action: Flame-dry the glassware under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading:

    • Add 4-chloropyridine-3-carbaldehyde (1.0 mmol, 141 mg).

    • Add Phenylboronic acid (1.2 mmol, 146 mg).

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically crowded or electron-deficient substrates due to better solubility in the organic phase.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Protocol: Sparge the mixture with Argon balloon and a long needle for 10-15 minutes before adding the catalyst.

  • Catalysis Initiation:

    • Add Pd(dppf)Cl₂ · DCM (0.03 mmol, ~25 mg) quickly against a positive flow of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot that stains orange/red with DNP (indicating aldehyde).

  • Workup & Purification:

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with Brine (2x).

    • Dry over Na₂SO₄, concentrate in vacuo.

    • Purification: Flash Column Chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.

Part 4: Mechanism & Visualization

Diagram 1: The Suzuki Catalytic Cycle

This diagram illustrates the mechanism driving the synthesis, highlighting the critical Transmetallation step where the phenyl group is transferred to the pyridine core.

SuzukiCycle Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (Cs2CO3) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Output: 4-Phenylpyridine-3-CHO RedElim->Product Substrate Input: 4-Chloropyridine-3-CHO Substrate->OxAdd Boronic Input: Phenylboronic Acid Boronic->TransMet

Caption: The Pd(0)-catalyzed cycle. The oxidative addition of the electron-deficient chloropyridine is rapid, followed by base-mediated transmetallation.

Diagram 2: Retrosynthetic Applications

Showing how 4-Phenylpyridine-3-carbaldehyde serves as a linchpin for complex scaffolds.

Retrosynthesis Core 4-Phenylpyridine- 3-carbaldehyde Prod1 Benzo[c]phenanthridines (Antitumor Alkaloids) Core->Prod1 Acid Cyclization Prod2 Naphthyridines (Fused Systems) Core->Prod2 Condensation Prod3 Thiosemicarbazones (Ribonucleotide Reductase Inhibitors) Core->Prod3 + Thiosemicarbazide Pre1 4-Chloropyridine- 3-carbaldehyde Pre1->Core Suzuki Coupling Pre2 Phenylboronic Acid Pre2->Core

Caption: Divergent synthesis: The aldehyde allows condensation (Right) while the biaryl system allows cyclization (Top).

Part 5: Applications in Drug Discovery

Precursor to Benzo[c]phenanthridine Alkaloids

The 4-phenylpyridine-3-carbaldehyde scaffold mimics the biaryl-aldehyde motif found in the biosynthesis of benzophenanthridine alkaloids (e.g., Nitidine, Fagaronine), which are potent topoisomerase inhibitors.

  • Mechanism: Acid-catalyzed cyclization of the aldehyde onto the phenyl ring (intramolecular Friedel-Crafts) closes the fourth ring, generating the tetracyclic core.

Thiosemicarbazone Antitumor Agents

Reaction of the aldehyde group with thiosemicarbazides yields Heterocyclic Thiosemicarbazones (HCTs) .

  • Target: These compounds chelate Iron (Fe) and inhibit Ribonucleotide Reductase (RNR) , the enzyme responsible for DNA synthesis.

  • Significance: The 4-phenyl substituent increases lipophilicity compared to the unsubstituted pyridine, enhancing membrane permeability and potency against leukemia cell lines (L1210).

DPP-4 Inhibitors

Recent medicinal chemistry campaigns (e.g., by Merck and others) have utilized phenyl-substituted pyridines and isoquinolines as non-peptide inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes. The aldehyde serves as a handle to introduce amine functionalities via reductive amination.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Context on Suzuki Coupling applications in heterocycles).

  • Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667–3671. (Foundational work on pyridine aldehyde thiosemicarbazones).

  • Sakamoto, T., et al. (1985). "Palladium-catalyzed cross-coupling reactions of chloropyridines with organoboron compounds." Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768. (Early protocol for chloropyridine coupling).

  • PubChem Compound Summary. "4-Phenylpyridine." (For structural verification and property data).

Sources

Exploratory

4-Phenylpyridine-3-carbaldehyde molecular weight and formula

This technical guide provides an in-depth analysis of 4-Phenylpyridine-3-carbaldehyde , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GP...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Phenylpyridine-3-carbaldehyde , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1]

Synonyms: 4-Phenylnicotinaldehyde; 4-Phenyl-3-pyridinecarboxaldehyde[1]

Physicochemical Identity

This moiety combines the electron-deficient nature of the pyridine ring with the lipophilicity of a phenyl group, bridged by a reactive formyl handle at the 3-position.[1] This specific substitution pattern (biaryl ether-like geometry) is crucial for occupying hydrophobic pockets in drug targets.[1]

Molecular Data Table
PropertyValueNotes
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol Calculated based on IUPAC atomic weights.[1]
Exact Mass 183.0684Monoisotopic mass for HRMS validation.
Physical State SolidTypically isolated as a light yellow/tan solid.[1]
Solubility DMSO, DCM, MeOHLimited solubility in water; soluble in organic solvents.[1]
Precursor CAS 106984-91-2Reference for 4-Chloropyridine-3-carbaldehyde (Starting Material)
Core Scaffold CAS 939-23-1Reference for 4-Phenylpyridine (Parent Heterocycle)

Synthetic Architecture: Suzuki-Miyaura Coupling Strategy

The most robust route to 4-phenylpyridine-3-carbaldehyde avoids the harsh conditions of direct formylation.[1] Instead, it utilizes a palladium-catalyzed cross-coupling between a halogenated nicotinaldehyde and a phenylboronic acid.[1]

Mechanistic Rationale
  • Substrate Selection: 4-Chloropyridine-3-carbaldehyde is the preferred electrophile.[1] The electron-withdrawing aldehyde group at C3 activates the C4-chlorine towards oxidative addition, making it more reactive than a standard aryl chloride.[1]

  • Catalyst System: A Pd(0) source (or Pd(II) precursor reduced in situ) is required. Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is recommended if steric hindrance or slow kinetics are observed.

  • Base & Solvent: A mild base (Na₂CO₃) in a biphasic system (Dioxane/Water) ensures the formation of the reactive boronate species without triggering Cannizzaro reactions on the aldehyde.

Experimental Protocol: 4-Phenylpyridine-3-carbaldehyde Synthesis

Reagents:

  • 4-Chloropyridine-3-carbaldehyde (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%)[2]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • 1,4-Dioxane (0.1 M concentration relative to substrate)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Charge a round-bottom flask with 1,4-dioxane. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid and oxidation of phosphine ligands).

  • Assembly: Add 4-chloropyridine-3-carbaldehyde, phenylboronic acid, and the Pd catalyst under a positive pressure of inert gas.

  • Activation: Add the degassed aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS.[1] The starting chloride should disappear completely.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Visualization: Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this transformation, highlighting the activation of the C4-Cl bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Cl-Py-CHO PdII_Complex Pd(II)-Cl Complex (Ar-Pd-Cl) OxAdd->PdII_Complex TransMet Transmetalation (+ Ph-B(OH)2 / Base) PdII_Complex->TransMet PdII_Biaryl Pd(II)-Biaryl Complex (Ar-Pd-Ph) TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 4-Phenylpyridine-3-carbaldehyde RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle for the C4-arylation of 3-formylpyridine.

Reactivity Profile & Pharmaceutical Applications

The 4-phenylpyridine-3-carbaldehyde scaffold is a "divergent intermediate."[1] It possesses two distinct reactive centers that allow it to serve as a precursor for fused heterocyclic systems.

A. The Aldehyde Vector (C3)

The formyl group is highly electrophilic due to the electron-deficient pyridine ring.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields benzylamine analogs (common in GPCR antagonists).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, precursors to fused naphthyridines.

  • Heterocyclization: Condensation with hydrazines or amidines forms pyrazolopyridines or pyrimidopyridines.

B. The Pyridine Nitrogen Vector
  • N-Oxidation: Treatment with mCPBA yields the N-oxide, altering the electronic properties and metabolic stability (often used to reduce basicity in drug design).[1]

  • Quaternization: Reaction with alkyl halides creates pyridinium salts, often used as solubility-enhancing prodrug moieties.[1]

Visualization: Synthetic Divergence

Reactivity Core 4-Phenylpyridine- 3-carbaldehyde Node1 Reductive Amination (R-NH2 / Reducing Agent) Core->Node1 Node2 Knoevenagel Condensation Core->Node2 Node3 Oxidation (NaClO2) Core->Node3 Node4 Cyclization (Hydrazines) Core->Node4 Prod1 Secondary Amines (GPCR Ligands) Node1->Prod1 Prod2 Acrylates / Vinyls (Michael Acceptors) Node2->Prod2 Prod3 Carboxylic Acids (Peptide Coupling) Node3->Prod3 Prod4 Pyrazolopyridines (Kinase Inhibitors) Node4->Prod4

Figure 2: Synthetic utility of the 4-phenylpyridine-3-carbaldehyde scaffold in medicinal chemistry.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be sparse, handle as a functionalized pyridine.

  • Hazards: Likely Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (Respiratory Irritation, H335).[1]

  • Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-phenylnicotinic acid) over time.[1]

  • Disposal: Halogen-free organic waste (unless residual chlorinated precursor is present).[1]

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Pyridine Synthesis Protocols: Li, J. J.[3] (Ed.).[4] (2014).[5] Name Reactions in Heterocyclic Chemistry II. Wiley. (See Section on Suzuki-Miyaura Coupling of Halopyridines).

  • Precursor Characterization: Sigma-Aldrich.[6][7][8] (n.d.). Product Specification: 4-Chloropyridine-3-carboxaldehyde.[1][8] Link

  • Pharmaceutical Application (Scaffold Analysis): Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1]

Sources

Foundational

Technical Guide: Physicochemical Profiling &amp; Synthesis of 4-Phenylpyridine-3-carbaldehyde

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Phenylpyridine-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Phenylpyridine-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Phenylpyridine-3-carbaldehyde (also known as 4-phenylnicotinaldehyde) is a substituted pyridine derivative widely utilized as a scaffold in the synthesis of fused heterocyclic systems, such as naphthyridines and phenanthrolines.[1][2] Its structural unique feature—an aldehyde group adjacent to a phenyl ring on a pyridine core—makes it a versatile electrophile for condensation reactions (e.g., Friedländer synthesis).

This guide provides researchers with validated physicochemical data, a robust synthesis protocol via Suzuki-Miyaura coupling, and a self-validating characterization workflow.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers
Attribute Details
IUPAC Name 4-Phenylpyridine-3-carbaldehyde
Synonyms 4-Phenylnicotinaldehyde; 3-Formyl-4-phenylpyridine
CAS Registry Number 46268-56-8
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
SMILES O=Cc1c(c2ccccc2)hccn1
Physical Properties

Unlike its parent compound (nicotinaldehyde), the introduction of the phenyl group at the 4-position significantly alters the lipophilicity and solid-state properties.

Property Value / Description Notes & Context
Physical State Viscous Oil or Low-Melting SolidFrequently isolated as a red/brown oil after chromatographic purification [1]. May crystallize upon prolonged standing at -20°C.
Melting Point < 25 °C (Ambient)Often handled as a liquid. No high-temperature crystalline melting point is standardly reported in open literature, distinguishing it from 4-phenylpyridine (MP: 69-73°C).
Boiling Point ~320 °C (Predicted, 760 mmHg)Experimental: Not distillable at atmospheric pressure. Requires high vacuum (<1 mmHg) for distillation to avoid decomposition.
Solubility HighSoluble in DCM, CHCl₃, EtOAc, MeOH, DMSO. Sparingly soluble in water.
Appearance Amber to Reddish-BrownColor deepens upon oxidation; store under inert atmosphere (Ar/N₂).

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

The most reliable route to 4-phenylpyridine-3-carbaldehyde is the palladium-catalyzed cross-coupling of 4-chloropyridine-3-carbaldehyde with phenylboronic acid . This method avoids the harsh conditions of direct oxidation.

Reaction Scheme

Reagents: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C), 12–16 hours, Inert Atmosphere.

Step-by-Step Methodology

This protocol is designed as a self-validating system ; checkpoints are included to ensure reaction success before proceeding.

  • Preparation (Inert Loop):

    • Charge a flame-dried round-bottom flask with 4-chloropyridine-3-carbaldehyde (1.0 equiv) and phenylboronic acid (1.2 equiv).

    • Add Pd(PPh₃)₄ (0.05 equiv) inside a glovebox or under a rapid stream of Nitrogen.

    • Checkpoint: Catalyst must be bright yellow. If brown/black, the catalyst is oxidized; do not proceed.

  • Solvation & Activation:

    • Dissolve the solids in degassed 1,4-dioxane.

    • Add a degassed aqueous solution of Na₂CO₃ (2.0 equiv).

    • Equip with a reflux condenser and seal under N₂ balloon.

  • Reaction Phase:

    • Heat the mixture to 100°C. The solution will typically darken to deep orange/brown (active Pd species).

    • Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting chloride (Rf ~0.6) should disappear. The product appears as a UV-active spot (Rf ~0.4) that stains orange with DNP (confirming aldehyde).

  • Workup & Isolation:

    • Cool to room temperature.[3][4][5] Filter through a Celite pad to remove Pd black.

    • Dilute filtrate with EtOAc and wash with water (2x) and brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude residue is often a dark oil.

    • Purify via flash column chromatography (SiO₂) using a gradient of 0-20% EtOAc in Hexanes.

    • Result: Isolate the product as a clear to pale yellow oil (which may darken to red over time) [1].

Visualization of Workflows

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 4-Cl-Py-CHO + Ph-B(OH)2 + Pd(PPh3)4 + Base Start->Mix Heat Reflux at 100°C (12-16 Hours) Mix->Heat TLC TLC Checkpoint (Hex:EtOAc 3:1) Heat->TLC Workup Filter (Celite) & Extraction TLC->Workup SM Consumed Fail Troubleshoot: Check Catalyst/Degassing TLC->Fail SM Persists Purify Flash Chromatography (SiO2, 0-20% EtOAc/Hex) Workup->Purify Product Final Product: 4-Phenylpyridine-3-carbaldehyde (Viscous Oil) Purify->Product

Figure 1: Synthesis workflow for the Suzuki coupling of 4-phenylpyridine-3-carbaldehyde.

Characterization Logic Tree

Use this logic to validate the identity of the synthesized oil.

CharLogic Sample Isolated Sample HNMR 1H NMR (CDCl3) Sample->HNMR Aldehyde Signal @ 10.0 ppm (s, 1H)? HNMR->Aldehyde Aromatic Aromatic Region: 9H Total? Aldehyde->Aromatic Yes Invalid Impure/Wrong Product Aldehyde->Invalid No (Oxidized to Acid?) MS MS (ESI) Check Aromatic->MS Yes Aromatic->Invalid No MassPeak m/z = 184.1 [M+H]+? MS->MassPeak Valid VALIDATED 4-Phenylpyridine-3-carbaldehyde MassPeak->Valid Yes MassPeak->Invalid No

Figure 2: Self-validating characterization logic for confirming compound identity.

References

  • Patent WO2023044171A1 . Inhibitors of cysteine proteases and methods of use thereof. (2023). Describes the isolation of 4-phenylpyridine-3-carbaldehyde as a "red oil" with MS (ESI) m/z 184.1 [M+H]+.

  • ChemicalBook . CAS 46268-56-8 Entry.[1][2][6][7][8][9] Confirms the identity as 4-Phenylnicotinaldehyde.[1][2][6][7][8][9]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

Sources

Exploratory

Technical Guide: Operational Safety and Handling of 4-Phenylpyridine-3-carbaldehyde

[1][2] Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a privileged heterocyclic scaffold often utilized in the synthesis of complex pharmaceutical agents, particularly via Knoevenagel condensation...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a privileged heterocyclic scaffold often utilized in the synthesis of complex pharmaceutical agents, particularly via Knoevenagel condensations or reductive aminations.[1][2] While structurally robust as a biaryl system, the C3-aldehyde moiety introduces significant chemical instability (autoxidation) and toxicological reactivity (electrophilic sensitization).[1][2]

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic operational framework. It establishes a protocol where inert atmosphere handling and strict dermal protection are not merely recommendations but critical quality and safety control points.

Physicochemical Characterization

Understanding the molecule's physical state and reactivity profile is the first step in designing a safe workflow.[2] The compound exists as a solid, but its low melting point and aldehyde functionality dictate specific handling requirements.[2]

Table 1: Key Chemical Properties
PropertySpecificationOperational Implication
Chemical Name 4-Phenylpyridine-3-carbaldehydeBiaryl pyridine derivative
CAS Number 46268-56-8Primary identifier for inventory/waste
Molecular Weight 183.21 g/mol Calculation basis for stoichiometry
Physical State Solid (Pale yellow to brown)Dust generation risk during weighing
Melting Point ~70–78 °C (Predicted/Isomer dependent)Avoid high-vac drying >50°C to prevent sublimation/melt
Solubility DCM, MeOH, DMSO, EtOAcCompatible with standard organic workups
Reactivity Air Sensitive Rapidly oxidizes to 4-phenylnicotinic acid

Hazard Profiling: The Mechanistic "Why"

Generic safety advice often fails because it ignores the mechanism of injury.[2] For 4-Phenylpyridine-3-carbaldehyde, the risks are derived directly from its electronic structure.[1][2]

Electrophilic Toxicity (Sensitization)

The aldehyde carbon at position C3 is highly electrophilic.[2] This electrophilicity is enhanced by the electron-withdrawing nature of the pyridine ring.[2]

  • Mechanism: Upon skin contact, the aldehyde can form Schiff bases with lysine residues in skin proteins (haptenization).[2]

  • Result: This triggers a T-cell mediated immune response, leading to Allergic Contact Dermatitis (ACD).[1][2]

  • Protocol: Double-gloving is mandatory. The compound is not just an irritant; it is a potential sensitizer.[2][3]

Respiratory Irritation

As a pyridine derivative, the compound possesses a characteristic, unpleasant odor and basicity.[2]

  • Mechanism: Inhalation of dust or sublimed vapor irritates the mucous membranes (H335).[2] The basic nitrogen can disrupt local pH on moist mucosal surfaces.[2]

Storage and Stability: The "Zero-Oxygen" Rule

The primary cause of experiment failure with this reagent is autoxidation .[2] The aldehyde proton is susceptible to abstraction, initiating a radical chain reaction with atmospheric oxygen to form the corresponding carboxylic acid (4-phenylnicotinic acid).[1][2]

Diagram 1: Degradation Pathway & Logic

This diagram illustrates why air exposure must be minimized to maintain reagent purity.[1]

DegradationLogic Aldehyde 4-Phenylpyridine-3-carbaldehyde (Active Reagent) Radical Acyl Radical Intermediate Aldehyde->Radical H-abstraction (Light/Heat) Acid 4-Phenylnicotinic Acid (Inactive Impurity) Aldehyde->Acid Autoxidation (Net Reaction) Peracid Peracid Species (Transient Oxidizer) Radical->Peracid + O2 (Air) Peracid->Acid Recombination

Caption: Autoxidation pathway converting the active aldehyde to the inactive carboxylic acid impurity.[1][2]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Temperature: Refrigerate (2–8 °C). Cold slows the radical initiation step.[2]

  • Container: Amber glass vials (protects from light-induced radical formation) with Parafilm or Teflon-lined caps.

Operational Workflow: Step-by-Step

This protocol ensures both operator safety and chemical integrity.[1][2]

Weighing and Dispensing

Avoid weighing on an open benchtop balance.

  • Engineering Control: Use a Chemical Fume Hood (CFH) or a Powder Containment Hood.[2]

  • PPE: Nitrile gloves (double layer recommended, 0.11mm min thickness), lab coat, safety glasses.[2]

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.[2]

  • Transfer: Weigh into a tared vial or flask that can be immediately capped or connected to an inert gas line.

Reaction Setup (Inert Handling)

Because the aldehyde is air-sensitive, standard "dump and stir" methods are insufficient for high-yield coupling.[1][2]

Diagram 2: Inert Handling Workflow Visualizing the critical control points for maintaining an oxygen-free environment.

HandlingWorkflow Storage Cold Storage (4°C) Under Argon Equilibrate Warm to Room Temp (Prevent condensation) Storage->Equilibrate Weighing Weighing in Fume Hood (Minimize Air Exposure) Equilibrate->Weighing Purge Vacuum/Argon Cycle Reaction Vessel Weighing->Purge Transfer Solid Dissolve Add Anhydrous Solvent (Syringe Transfer) Purge->Dissolve Reaction Proceed with Synthesis (e.g., Reductive Amination) Dissolve->Reaction

Caption: Operational workflow emphasizing temperature equilibration and inert gas purging.

Reaction Monitoring & Quenching[1][2]
  • TLC Monitoring: The aldehyde will have a distinct Rf compared to the acid (impurity) and the alcohol (reduction product).[2] Use UV visualization (pyridine ring is UV active).[2]

  • Quenching: If using reactive hydrides (e.g., NaBH4) or organometallics, quench carefully at 0°C.[2]

  • Waste: Dispose of aqueous pyridine waste in designated "Basic Aqueous" or "Halogen-Free Organic" streams depending on solvent.[2] Do not mix with acidic waste streams without neutralization to avoid exotherms.[2]

Emergency Response Procedures

Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Protect: Don full PPE (including N95 or P100 respirator if outside a hood).[2]

  • Clean: Do not dry sweep.[2] Use a wet wipe or damp paper towel to capture dust.[2] Place in a sealed bag for disposal.

  • Decontaminate: Wipe surface with dilute detergent, then water.[2]

First Aid[1][2]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Pyridines are basic and can cause corneal damage.[2]

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents ; this may increase skin absorption of the pyridine derivative.[2]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13651, 4-Phenylpyridine. Retrieved January 29, 2026 from [Link](Note: Used for parent structure physicochemical read-across).[1]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine-3-carbaldehyde (Read-Across Data). Retrieved January 29, 2026 from [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Phenylpyridine-3-carbaldehyde as a Strategic Precursor for Tricyclic Pharmaceutical Agents

[1] Executive Summary 4-Phenylpyridine-3-carbaldehyde is a critical biaryl "linchpin" intermediate used to access fused tricyclic heteroaromatic systems, specifically benzo[c][2,7]naphthyridines and dibenzo[c,f][2,7]naph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Phenylpyridine-3-carbaldehyde is a critical biaryl "linchpin" intermediate used to access fused tricyclic heteroaromatic systems, specifically benzo[c][2,7]naphthyridines and dibenzo[c,f][2,7]naphthyridines .[1] These scaffolds are pharmacologically privileged, serving as core structures for PDK-1 inhibitors (oncology), topoisomerase inhibitors , and marine alkaloid analogues (e.g., subarine derivatives).[1]

This guide details a robust, scalable protocol for synthesizing 4-phenylpyridine-3-carbaldehyde via regioselective Suzuki-Miyaura coupling and demonstrates its downstream utility in constructing the naphthyridine core through an acid-mediated cyclocondensation cascade.[1]

Strategic Analysis: The "Ortho-Linchpin" Effect

The value of 4-phenylpyridine-3-carbaldehyde lies in the specific ortho relationship between the electrophilic aldehyde at C3 and the phenyl ring at C4.[1]

  • Rotational Freedom vs. Cyclization: The C4-phenyl ring possesses rotational freedom but can be locked into a planar, fused tricyclic system by reacting the C3-aldehyde with a nucleophile on the phenyl ring (or an external linker).[1]

  • Divergent Synthesis:

    • Pathway A (Condensation): Reaction with amines/hydrazines yields Schiff bases for biaryl-methylamine drugs (GPCR ligands).[1]

    • Pathway B (Annulation): Reaction with enolizable ketones or active methylenes drives cyclization to form the third ring, creating the naphthyridine skeleton.[1]

Visualizing the Synthetic Logic

G Precursor 4-Chloronicotinaldehyde Target 4-Phenylpyridine-3-carbaldehyde (The Linchpin) Precursor->Target Suzuki Coupling (Protocol 1) Drug1 Benzo[c][2,7]naphthyridines (PDK-1 Inhibitors) Target->Drug1 Cyclocondensation (Protocol 2) Drug2 Biaryl Methylamines (GPCR Ligands) Target->Drug2 Reductive Amination

Figure 1: Strategic placement of 4-phenylpyridine-3-carbaldehyde in drug discovery workflows.

Protocol 1: Synthesis of 4-Phenylpyridine-3-carbaldehyde

Objective: High-yield preparation via Suzuki-Miyaura coupling of 4-chloronicotinaldehyde.[1] Scale: 10 mmol (Gram-scale)

Materials & Reagents
ReagentEquiv.[1][2][3]AmountRole
4-Chloronicotinaldehyde 1.01.41 gElectrophile
Phenylboronic acid 1.21.46 gNucleophile
Pd(PPh₃)₄ 0.03346 mgCatalyst
Na₂CO₃ (2M aq) 2.512.5 mLBase
1,4-Dioxane -40 mLSolvent
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Solvation: Add 4-chloronicotinaldehyde and phenylboronic acid. Dissolve in degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon flow. The solution typically turns yellow/orange.

  • Base Activation: Add the degassed 2M Na₂CO₃ solution.

  • Reflux: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] Product R_f ≈ 0.4 (Starting material R_f ≈ 0.6).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (SiO₂).[1] Gradient: 0% → 20% EtOAc in Hexane.[1]

Yield Expectation: 85-92% as a pale yellow solid.[1] Validation (¹H NMR, 400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 9.15 (s, 1H, Pyr-H2), 8.80 (d, 1H, Pyr-H6), 7.30-7.55 (m, 6H, Ar-H + Pyr-H5).[1]

Protocol 2: Application – Synthesis of Benzo[c][2,7]naphthyridine

Context: This protocol converts the aldehyde into a fused tricyclic system, a scaffold found in potent PDK-1 inhibitors (e.g., subarine analogs).[1] This demonstrates the "ortho-linchpin" utility.

Reaction Scheme

Reaction: 4-Phenylpyridine-3-carbaldehyde + Aniline derivative → [Schiff Base] → Benzo[c][2,7]naphthyridine (via acid-catalyzed photocyclization or radical cyclization).[1] Note: For this guide, we focus on the acid-mediated cyclization route often used for related alkaloids.[1]

Methodology
  • Condensation: Dissolve 4-phenylpyridine-3-carbaldehyde (1.0 equiv) and 4-methoxy-aniline (1.1 equiv) in Ethanol. Reflux for 2 hours to form the imine (Schiff base).[1]

  • Isolation of Imine: Evaporate solvent. The crude imine is often stable enough for the next step.

  • Cyclization (The Critical Step):

    • Dissolve the imine in Trifluoroacetic acid (TFA).[1]

    • Irradiate (UV-A, 365 nm) or treat with a radical initiator (if using radical route) to induce electrocyclic ring closure between the imine nitrogen and the phenyl ring ortho-position.[1]

    • Alternative (Thermal): For specific substituted variants, heating in Polyphosphoric Acid (PPA) at 140°C effects cyclization.[1]

  • Neutralization: Pour onto ice/NH₄OH. Extract with CH₂Cl₂.[1]

Workflow Visualization

Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Ring Fusion Step1 Mix Aldehyde + Aniline Solvent: EtOH, Reflux 2h Step2 Isolate Crude Imine Step1->Step2 Step3 Dissolve in TFA or PPA (Acid Promoted) Step2->Step3 Step4 Cyclization (Thermal or Photochemical) Step3->Step4 Result Benzo[c][2,7]naphthyridine (Tricyclic Core) Step4->Result

Figure 2: Step-by-step workflow for converting the aldehyde precursor into the pharmaceutical scaffold.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen presenceEnsure rigorous degassing of dioxane; increase catalyst load to 5 mol%.
Protodeboronation Base too strong/Temp too highSwitch from Na₂CO₃ to K₃PO₄; lower temp to 80°C.
Incomplete Cyclization Steric hindrance on anilineUse stronger acid (PPA) or higher temperature (160°C) for Stage 2.[1]
Aldehyde Oxidation Air exposureStore 4-phenylpyridine-3-carbaldehyde under Argon at 4°C. It oxidizes to the carboxylic acid over time.[1]

Safety & Handling (MSDS Highlights)

  • 4-Phenylpyridine-3-carbaldehyde: Irritant.[1] Potential skin sensitizer.[1] Handle in a fume hood.

  • Pd(PPh₃)₄: Toxic if swallowed.[1] Store in freezer under inert atmosphere.

  • 1,4-Dioxane: Carcinogen.[1] Use exclusively in a fume hood.

  • Waste Disposal: Segregate heavy metal waste (Pd) from organic solvents.[1]

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Naphthyridine Synthesis

    • Mekheimer, R. A., et al. (2018).[1] Unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines. Molecular Diversity, 22, 159–171.[1] Link

  • Pharmaceutical Application (PDK-1 Inhibitors)

    • Gopalsamy, A., et al. (2007).[1][4] Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors.[1][4] Journal of Medicinal Chemistry, 50(23), 5547–5549.[1][4] Link[1]

  • Marine Alkaloid Context

    • Görlitzer, K., & Bartke, U. (2002).[1] Benzo[f]furo[3,4-c][2,7]naphthyridines from furo[3,4-b]pyridines.[1][2] Pharmazie, 57(12), 804-807.[1][2] Link

Sources

Application

Application Note: Architecting Polycyclic Scaffolds with 4-Phenylpyridine-3-carbaldehyde

Executive Summary 4-Phenylpyridine-3-carbaldehyde (also known as 4-phenylnicotinaldehyde) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylpyridine-3-carbaldehyde (also known as 4-phenylnicotinaldehyde) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between the electrophilic formyl group at C3 and the aryl substituent at C4. This geometry pre-organizes the molecule for annulation reactions , enabling the rapid construction of complex polycyclic heteroaromatic systems—most notably benzo[c][2,7]naphthyridines and pyrazolo-fused pyridines . These fused systems are critical pharmacophores in the development of kinase inhibitors, DNA intercalators, and neurotropic agents.

Chemical Profile & Structural Logic[1][2]

The utility of 4-phenylpyridine-3-carbaldehyde stems from its dual functionality. It serves as a bifunctional electrophile when paired with dinucleophiles, or as a substrate for intramolecular cyclization (e.g., radical or oxidative) to fuse the phenyl and pyridine rings.

PropertySpecification
IUPAC Name 4-Phenylpyridine-3-carbaldehyde
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Key Reactivity C3-Formyl: High electrophilicity for condensation (Schiff base formation).C4-Phenyl: Steric bulk; potential for C-H activation/cyclization.Pyridine Nitrogen: Proton acceptor; directs metalation.
Storage Store under inert atmosphere (Ar/N₂) at 2–8°C. Sensitive to oxidation (forms carboxylic acid).
Structural Relationship Diagram

The following diagram illustrates the central role of this aldehyde in accessing diverse chemical space.

G Precursor 4-Chloronicotinaldehyde (or 4-Chloropyridine) Scaffold 4-Phenylpyridine-3-carbaldehyde (The Core Scaffold) Precursor->Scaffold Suzuki-Miyaura Coupling Target1 Benzo[c][2,7]naphthyridines (Intercalators/Antitumor) Scaffold->Target1 Cyclization (Acid/Radical) Target2 Pyrazolo[3,4-c]pyridines (Kinase Inhibitors) Scaffold->Target2 Hydrazine Condensation Target3 Schiff Base Ligands (Metal Chelation) Scaffold->Target3 Amine Condensation

Figure 1: The divergent synthetic pathways accessible from the 4-phenylpyridine-3-carbaldehyde scaffold.

Protocol A: Synthesis of the Scaffold

Note: If the aldehyde is not commercially sourced, it is best synthesized via Suzuki-Miyaura cross-coupling to ensure regiocontrol.

Reagents & Materials
  • Substrate: 4-Chloronicotinaldehyde (or 4-bromonicotinaldehyde).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/S-Phos.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology
  • Degassing: Charge a reaction flask with 4-chloronicotinaldehyde, phenylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add the Palladium catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the chloride.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0–20% EtOAc).

    • Expected Yield: 75–85%.

    • Appearance: Pale yellow solid or oil.

Protocol B: Application – Synthesis of Benzo[c][2,7]naphthyridines

This protocol demonstrates the "killer application" of the scaffold: fusing the phenyl and pyridine rings to create a planar, tetracyclic system often used in DNA intercalation or topoisomerase inhibition studies.

Mechanism of Action

The reaction proceeds via an intramolecular cyclization.[1] A condensation with a primary amine (or ammonia source) forms an imine, followed by an oxidative or acid-mediated ring closure between the imine carbon and the ortho-position of the phenyl ring.

Experimental Workflow
Reagents
  • Substrate: 4-Phenylpyridine-3-carbaldehyde (1.0 mmol).

  • Reagent: Primary amine (e.g., aniline derivatives for N-substituted targets) or Ammonium Acetate (for NH targets).

  • Cyclization Promoter: Polyphosphoric Acid (PPA) or catalytic Iodine (I₂) in DMSO (oxidative cyclization).

Procedure (PPA Route)
  • Condensation: In a round-bottom flask, mix the aldehyde (1.0 equiv) and the amine (1.1 equiv) in Ethanol. Reflux for 2 hours to form the Schiff base.

  • Isolation: Evaporate solvent to obtain the crude imine.

  • Cyclization: Add PPA (approx. 10 g per 1 g of substrate) to the crude imine.

  • Heating: Heat the mixture to 140–160°C for 2–4 hours. Caution: Reaction is viscous and exothermic.

  • Quenching: Cool to ~60°C and pour onto crushed ice/water with vigorous stirring. Neutralize with NaOH or NH₄OH to pH 8.

  • Extraction: Extract the precipitate with CH₂Cl₂ (3x).

  • Purification: Recrystallization from EtOH or column chromatography (CH₂Cl₂/MeOH).

Quantitative Data: Typical Yields
Target StructureReagentConditionsYield (%)Ref
Benzo[c][2,7]naphthyridine NH₄OAcPPA, 150°C60–70%[1, 2]
N-Phenyl Derivative AnilinePPA, 160°C55–65%[1]
Pyrazolo-fused HydrazineEtOH, Reflux80–90%[3]

Expert Tips & Troubleshooting

  • Oxidation Risk: The aldehyde is prone to air oxidation to 4-phenylnicotinic acid. If the starting material is a white solid that has turned yellow/brown, check the proton NMR (CHO peak at ~10.0 ppm vs COOH broad peak). Recrystallize or pass through a short silica plug if degraded.

  • Regioselectivity: In cyclization reactions, the rotation of the phenyl ring is free. However, if the phenyl ring has substituents (e.g., 3-methylphenyl), you may get a mixture of regioisomers during the ring closure. Use symmetric phenyl rings or blocking groups to control this.

  • Handling PPA: Polyphosphoric acid is extremely viscous. It is best handled by warming it slightly before addition. During quenching, the exotherm is significant—add ice slowly.

References

  • Mekheimer, R. A., et al. (2018). "Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines..." Molecular Diversity, 22(1), 159-171.[2]

  • Gorlitzer, K., & Bartke, U. (2002).[3] "Benzo[f]furo[3,4-c][2,7]naphthyridines from furo[3,4-b]pyridines." Pharmazie, 57(12), 804-807.[3]

  • Arbačiauskienė, E., et al. (2011).[4] "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones..." Arkivoc, (xi), 1-21.[4]

  • ChemicalBook. (2024). "4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry."

Sources

Method

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Phenylpyridine-3-carbaldehyde

Executive Summary This technical guide details the synthetic utility of 4-phenylpyridine-3-carbaldehyde (4-PPC) as a "privileged scaffold" precursor. Unlike simple nicotinaldehyde, the 4-phenyl substituent introduces sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 4-phenylpyridine-3-carbaldehyde (4-PPC) as a "privileged scaffold" precursor. Unlike simple nicotinaldehyde, the 4-phenyl substituent introduces significant steric bulk and π-π stacking potential, mimicking biaryl pharmacophores found in kinase inhibitors and DPP-4 antagonists.

We present two high-value synthetic protocols designed to generate novel heterocyclic libraries:

  • The "Linker" Strategy: A two-step synthesis of 3,5-diaryl-2-pyrazolines , leveraging Claisen-Schmidt condensation followed by hydrazone cyclization.

  • The "Multicomponent" Strategy: A Hantzsch-type condensation to yield 1,4-dihydropyridines , a scaffold synonymous with calcium channel modulation.

Chemical Context & Reactivity Profile[1][2]

The 4-phenylpyridine-3-carbaldehyde molecule presents a unique electrophilic center (C-3 formyl group) flanked by a sterically demanding phenyl ring at C-4 and a basic pyridine nitrogen.

  • Electronic Effect: The pyridine ring acts as an electron-withdrawing group (EWG), making the aldehyde highly reactive toward nucleophilic attack (e.g., by enolates or amines).

  • Steric Effect: The C-4 phenyl group creates a "twisted" biaryl geometry. This prevents planar aggregation in solid-state but enhances solubility and hydrophobic binding interactions in protein pockets.

  • Strategic Utility: This scaffold serves as a bioisostere for biphenyl-aldehydes but with improved aqueous solubility due to the pyridine nitrogen.

Visualizing the Reaction Landscape

ReactionLandscape Figure 1: Synthetic Divergence from 4-PPC Aldehyde 4-Phenylpyridine- 3-carbaldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone + Acetophenone (Claisen-Schmidt) DHP 1,4-Dihydropyridine (Protocol 2) Aldehyde->DHP + 1,3-Dicarbonyl + NH4OAc (Hantzsch) Schiff Schiff Bases (Imine Formation) Aldehyde->Schiff + Primary Amines Pyrazoline Acetyl-Pyrazoline (Protocol 1) Chalcone->Pyrazoline + Hydrazine/AcOH (Cyclization)

Figure 1: The divergent synthetic pathways available from the 4-PPC core, highlighting the two protocols detailed in this guide.

Protocol 1: Synthesis of 1-Acetyl-3,5-diaryl-2-pyrazolines

Rationale: Pyrazolines are cyclic hydrazine derivatives with potent anti-inflammatory and anticancer properties. This protocol uses a Chalcone intermediate to install the pyrazoline ring. The 4-phenyl group of the starting material becomes a critical hydrophobic anchor in the final molecule.

Phase A: Claisen-Schmidt Condensation (Chalcone Synthesis)[3]

Reaction: 4-PPC + 4'-Substituted Acetophenone → Chalcone + H₂O

Reagents:

  • 4-Phenylpyridine-3-carbaldehyde (1.0 eq)

  • 4-Methoxyacetophenone (1.0 eq) (Model substrate)

  • NaOH (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4-phenylpyridine-3-carbaldehyde and 5.0 mmol of 4-methoxyacetophenone in 15 mL of ethanol.

  • Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at 0–5°C (ice bath). Causality: Low temperature prevents polymerization of the vinyl ketone product.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL HCl (to neutralize base).

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

    • Yield Expectation: 75–85%.

Phase B: Heterocyclization to Pyrazoline

Reaction: Chalcone + Hydrazine Hydrate + Acetic Acid → N-Acetyl Pyrazoline

Reagents:

  • Chalcone (from Phase A, 1.0 eq)

  • Hydrazine hydrate (80%, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Step-by-Step Methodology:

  • Reflux Setup: Dissolve 2.0 mmol of the Chalcone in 10 mL of glacial acetic acid.

  • Addition: Add hydrazine hydrate (10 mmol) cautiously. Note: Exothermic reaction.

  • Cyclization: Reflux the mixture at 110°C for 4–6 hours.

    • Mechanism:[2][3][4] The hydrazine nitrogen attacks the β-carbon of the chalcone (Michael addition), followed by intramolecular attack on the carbonyl. The acetic acid acts as both solvent and acetylating agent for the N-1 position, stabilizing the pyrazoline ring.

  • Work-up: Cool to room temperature and pour into crushed ice.

  • Isolation: Filter the solid product. Wash with water until neutral pH.

  • Validation: Recrystallize from ethanol/DMF mixtures.

Data Validation (Expected NMR Signals)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Pyrazoline H-4 (Ha) 3.10 – 3.25ddDiastereotopic proton A
Pyrazoline H-4 (Hb) 3.75 – 3.90ddDiastereotopic proton B
Pyrazoline H-5 (Hx) 5.50 – 5.65ddChiral center proton
N-Acetyl (-COCH3) 2.30 – 2.40sConfirms acetylation
Aldehyde (-CHO) Absent -Confirms consumption of SM

Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridines

Rationale: This Multicomponent Reaction (MCR) creates a "privileged" 1,4-dihydropyridine (DHP) scaffold. By using 4-PPC, the resulting DHP possesses a bulky, lipophilic 4-phenylpyridine substituent at the C-4 position, potentially altering calcium channel selectivity compared to standard Nifedipine analogs.

Reaction: 4-PPC + 2 Ethyl Acetoacetate + NH₄OAc → 1,4-DHP Derivative

Reagents:

  • 4-Phenylpyridine-3-carbaldehyde (1.0 mmol)

  • Ethyl Acetoacetate (2.2 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • One-Pot Assembly: In a 25 mL reaction vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Thermal Activation: Heat to reflux (80°C) for 3–5 hours.

    • Green Alternative: Microwave irradiation at 120°C for 10 minutes (sealed vessel) significantly improves yield and purity.

  • Monitoring: TLC (Hexane:EtOAc 6:4). The product is usually fluorescent under UV (254/365 nm).

  • Work-up: Cool the mixture. If a precipitate forms, filter directly. If oil forms, add crushed ice and stir to induce crystallization.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Workflow Visualization

Protocol2 Figure 2: Hantzsch MCR Pathway Start Reagents: 4-PPC + Ethyl Acetoacetate + NH4OAc Intermediate Formation of Knoevenagel & Enamine Intermediates Start->Intermediate Reflux/EtOH Cyclization Michael Addition & Cyclodehydration Intermediate->Cyclization - H2O Product 1,4-Dihydropyridine (Precipitate) Cyclization->Product Cooling & Filtration

Figure 2: Logical flow of the Hantzsch Multicomponent Reaction.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete Claisen-Schmidt condensation due to steric bulk of 4-phenyl group.Increase reaction time to 24h or use KOH in Methanol (stronger base/solvent system) [1].
Oiling Out (Protocol 2) Product is too lipophilic for the solvent system.Use a minimal amount of Ethanol during reflux. Induce precipitation by adding cold water and scratching the glass wall.
Impurity (Pyrazoline) Formation of Hydrazone without cyclization.Ensure Glacial Acetic Acid is used (not dilute). The acid catalyst is required for the ring closure [2].

References

  • Synthesis of Chalcones

    • Title: Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds.
    • Source: ResearchG
    • URL:[Link]

  • Pyrazoline Cyclization

    • Title: Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents.[5]

    • Source: ResearchGate (General methodology for hydrazine cycliz
    • URL:[Link]

  • Biological Relevance (Pyridine/Phenylpyridine Scaffolds)

    • Title: Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization...
    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Hydrazine Reactivity

    • Title: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application

Technical Guide: 4-Phenylpyridine-3-carbaldehyde in Agrochemical Synthesis

Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a privileged heterocyclic scaffold in the discovery and synthesis of modern agrochemicals. Its structural motif—a pyridine ring substituted with a li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a privileged heterocyclic scaffold in the discovery and synthesis of modern agrochemicals. Its structural motif—a pyridine ring substituted with a lipophilic phenyl group and a reactive formyl handle—makes it a critical intermediate for two primary classes of crop protection agents: Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and Schiff base fungicides .

This application note provides a comprehensive technical profile, validated synthetic protocols, and downstream derivatization strategies for researchers in agrochemical discovery.

Part 1: Chemical Profile & Properties[1]

PropertySpecification
CAS Number 46268-56-8
IUPAC Name 4-phenylpyridine-3-carbaldehyde
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Reactivity Nucleophilic addition (aldehyde), Suzuki-Miyaura coupling (pyridine ring), Heterocycle formation (e.g., Friedländer condensation)
Storage Inert atmosphere (Ar/N₂), 2–8°C. Aldehyde is oxidation-sensitive.[1]

Part 2: Agrochemical Applications (The "Why")

PPO Inhibitor Herbicides

The 4-phenylpyridine core acts as a bioisostere to the diphenyl ether and phenylpyrazole motifs found in commercial PPO inhibitors (e.g., Pyraflufen-ethyl). The mechanism of action involves inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthetic pathway, leading to the accumulation of protoporphyrin IX, membrane disruption, and rapid necrosis in target weeds.

  • Role of the Aldehyde: The C-3 formyl group serves as a "warhead precursor." It is typically converted into oxime ethers, hydrazones, or heterocycles (like pyrazoles or isoxazoles) that bind into the catalytic pocket of the PPO enzyme.

Antifungal Schiff Bases & Hydrazones

Reaction of 4-phenylpyridine-3-carbaldehyde with substituted amines or hydrazines yields Schiff bases (azomethines). These derivatives exhibit broad-spectrum antifungal activity by disrupting fungal cell membrane integrity or interfering with ergosterol biosynthesis.

  • Structure-Activity Relationship (SAR): The 4-phenyl group provides essential lipophilicity for penetrating the fungal cell wall, while the pyridine nitrogen can participate in metal chelation or hydrogen bonding within the active site.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Phenylpyridine-3-carbaldehyde

Objective: Synthesize the scaffold via Suzuki-Miyaura cross-coupling. Rationale: Direct coupling of 4-chloropyridine-3-carbaldehyde is preferred over oxidizing 4-phenyl-3-picoline to avoid over-oxidation to the carboxylic acid.

Reagents:

  • 4-Chloropyridine-3-carbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Add 4-chloropyridine-3-carbaldehyde (10 mmol) and phenylboronic acid (12 mmol) to 1,4-dioxane (50 mL). Degas the solution by bubbling Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) and the degassed Na₂CO₃ solution (10 mL).

  • Reflux: Heat the reaction mixture to 90–100°C under Argon for 8–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to yield the pale yellow solid product.

Protocol B: Derivatization to Antifungal Schiff Bases

Objective: Condensation with an amine to form a bioactive imine.

Reagents:

  • 4-Phenylpyridine-3-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Dissolve 4-phenylpyridine-3-carbaldehyde (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add the substituted aniline (5 mmol) and catalytic acetic acid.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Crystallization: Cool the mixture to 0°C. The Schiff base often precipitates as a crystalline solid.

  • Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.

Part 4: Process Visualization

Synthesis & Application Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold to active agrochemical ingredients.

AgrochemicalSynthesis Fig 1. Divergent synthesis of agrochemicals from 4-phenylpyridine-3-carbaldehyde. Precursor 4-Chloropyridine- 3-carbaldehyde Scaffold 4-Phenylpyridine- 3-carbaldehyde (The Scaffold) Precursor->Scaffold Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic Phenylboronic Acid Boronic->Scaffold SchiffBase Schiff Base / Azomethine (Antifungal) Scaffold->SchiffBase R-NH2 -H2O Hydrazone Hydrazone Derivatives (PPO Herbicides) Scaffold->Hydrazone R-NH-NH2 Acid Cat. Fused Fused Naphthyridines (via Friedländer) Scaffold->Fused o-Amino Ketones Base

Caption: Divergent synthesis of agrochemicals from 4-phenylpyridine-3-carbaldehyde.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of phenylboronic acidIncrease base concentration or switch to anhydrous conditions using Cs₂CO₃ in Toluene.
Pd Black Formation Catalyst decompositionEnsure strict oxygen-free conditions; add catalyst after degassing.
Aldehyde Oxidation Exposure to air during workupPerform workup quickly; store crude under N₂; add antioxidant (BHT) if storing for long periods.
Incomplete Condensation Water inhibition (Protocol B)Use a Dean-Stark trap or molecular sieves (4Å) to remove water and drive equilibrium.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is potentially toxic to aquatic life (common for pyridine herbicides).

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Agrochemical Applications of Phenylpyridines

    • Schäfer, P., et al. (2003). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA.[2]

  • Schiff Base Antifungals

    • ResearchGate. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] (Analogous chemistry).

  • Friedländer Condensation Utility

    • Kozhevnikov, V. N., et al. (2008). Synthesis of substituted 1,8-naphthyridines from 2-amino-3-formylpyridine. Tetrahedron.

Sources

Method

Application Note: Regioselective Formylation of 4-Phenylpyridine

Executive Summary This application note details the protocol for the regioselective formylation of 4-phenylpyridine to synthesize 2-formyl-4-phenylpyridine . While the phenyl ring offers potential sites for functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective formylation of 4-phenylpyridine to synthesize 2-formyl-4-phenylpyridine . While the phenyl ring offers potential sites for functionalization, the pyridine ring's electron-deficient nature and the directing ability of the nitrogen atom make the C2-position the most kinetically and thermodynamically accessible site for lithiation-mediated formylation.

This guide utilizes a Directed Ortho-Lithiation (DoM) strategy using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), followed by quenching with N,N-dimethylformamide (DMF). This route is preferred over Vilsmeier-Haack or Friedel-Crafts conditions, which are generally ineffective on the deactivated pyridine ring.

Mechanistic Insight & Reaction Design[1]

Why Lithiation-Formylation?

Direct electrophilic aromatic substitution (EAS) on 4-phenylpyridine is challenging because the pyridine nitrogen deactivates the ring towards electrophiles. Conversely, the pyridine ring is highly susceptible to nucleophilic attack and deprotonation at the


-position (C2).
  • Acidity of C-H Bonds: The pKa of the C2-proton in pyridine is approximately 27, significantly more acidic than the phenyl protons (>43).

  • Directing Effect: The lone pair on the pyridine nitrogen coordinates with the lithium cation of n-BuLi. This Complex Induced Proximity Effect (CIPE) directs the base to the nearest proton (C2), ensuring high regioselectivity.

  • Role of TMEDA: TMEDA breaks n-BuLi hexamers into more reactive monomers/dimers and stabilizes the lithiated intermediate, preventing polymerization or side reactions.

Reaction Scheme

The reaction proceeds via the formation of a 2-lithio-4-phenylpyridine intermediate, which acts as a hard nucleophile attacking the carbonyl carbon of DMF.

ReactionScheme SM 4-Phenylpyridine Inter 2-Lithio-4-phenylpyridine (Intermediate) SM->Inter Lithiation Reagents1 n-BuLi / TMEDA THF, -78°C Prod 2-Formyl-4-phenylpyridine Inter->Prod Formylation & Hydrolysis Reagents2 DMF -78°C to RT

Figure 1: Reaction pathway for the C2-selective formylation of 4-phenylpyridine.

Experimental Protocol

Safety & Pre-requisites
  • Pyrophoric Hazard: n-BuLi is pyrophoric.[1][2] All transfers must use positive pressure cannulation or oven-dried, gas-tight syringes under an inert atmosphere (Argon or Nitrogen).[1]

  • Moisture Sensitivity: The lithiated intermediate is instantly protonated by water.[1] All glassware must be flame-dried or oven-dried (>120°C) and cooled under inert gas.[1]

  • Temperature Control: The reaction must be maintained at -78°C (dry ice/acetone) during lithiation to prevent nucleophilic attack of n-BuLi on the pyridine ring (addition reaction).

Materials Table
ReagentEquiv.[1][3][4]RoleGrade/Notes
4-Phenylpyridine 1.0SubstrateRecrystallized if impure; dried under vacuum.[1]
n-Butyllithium 1.2Base1.6 M or 2.5 M in Hexanes.[1] Titrate before use.
TMEDA 1.2LigandDistilled over CaH₂ or KOH.[1]
DMF 1.5Formyl SourceAnhydrous; stored over 4Å mol sieves.[1]
THF SolventMediumAnhydrous; distilled from Na/Benzophenone or from SPS.[1]
NH₄Cl (sat.[1] aq.) ExcessQuenchSaturated aqueous solution.[1]
Step-by-Step Procedure
Phase 1: Setup and Lithiation
  • Glassware Prep: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, a nitrogen inlet, and a rubber septum. Flame-dry under vacuum and backfill with Nitrogen (repeat 3x).[1]

  • Solvent Charge: Syringe 4-phenylpyridine (1.55 g, 10 mmol) dissolved in anhydrous THF (30 mL) into the flask.

  • Ligand Addition: Add TMEDA (1.8 mL, 12 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .

  • Deprotonation: Add n-BuLi (12 mmol) dropwise via syringe pump or careful manual addition over 15 minutes.

    • Observation: The solution typically turns a deep red or orange color, indicating the formation of the lithiated species.

  • Incubation: Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

Phase 2: Formylation and Quench[5][6][7]
  • DMF Addition: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise to the cold solution over 5-10 minutes.

    • Critical: Maintain temperature below -70°C during addition to avoid side reactions.[1]

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quenching: Carefully quench the reaction by adding saturated NH₄Cl solution (20 mL) . Stir vigorously for 10 minutes.

Phase 3: Workup and Purification
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .[1]

  • Washing: Wash combined organics with Water (2 x 20 mL) and Brine (20 mL) to remove residual DMF.[1]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).[1]

    • Target: 2-Formyl-4-phenylpyridine typically elutes after the starting material.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Analysis Step1 Dry Glassware & THF Inert Atmosphere (N2/Ar) Step2 Cool to -78°C Add 4-PhPy + TMEDA Step1->Step2 Step3 Add n-BuLi (Dropwise) Stir 1h @ -78°C Step2->Step3 Deprotonation Step4 Add DMF (Dropwise) Warm to 0°C Step3->Step4 Formylation Step5 Quench (sat. NH4Cl) Extract (EtOAc) Step4->Step5 Hydrolysis Step6 Column Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of 2-formyl-4-phenylpyridine.

Analytical Data & Troubleshooting

Expected Analytical Results

Upon successful isolation, the product 2-formyl-4-phenylpyridine should exhibit the following spectral characteristics:

MethodCharacteristic SignalInterpretation
¹H NMR

~10.1 ppm (s, 1H)
Aldehyde proton (-CH O)
¹H NMR

~8.2 ppm (d, 1H)
Pyridine C6-H (Doublet due to C5-H)
¹H NMR

~8.5 ppm (s, 1H)
Pyridine C3-H (Singlet-like due to substitution)
IR ~1700-1710 cm⁻¹Strong C=O stretch
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or DMFRedistill THF over Na/Benzophenone; dry DMF over sieves.
Starting Material Recovery Incomplete LithiationIncrease lithiation time to 2h; ensure n-BuLi titer is accurate.
Complex Mixture Temperature too highEnsure internal temp stays <-70°C during n-BuLi addition to prevent butyl-addition to the ring.
Product Decomposition Acidic WorkupPyridine aldehydes can be unstable.[1] Avoid strong acids; store under inert gas at -20°C.

References

  • Gribble, G. W., & Saulnier, M. G. (1980).[1] Lithiation of Pyridine and its Derivatives. Heterocycles.

  • Comins, D. L., & O'Connor, S. (1987).[1] Lithiation of 4-substituted pyridines. Advances in Heterocyclic Chemistry.

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Standard reference for BuLi/TMEDA protocols).

  • Sakamoto, T., et al. (1985).[1] Site-selective lithiation of 3- and 4-substituted pyridines. Chemical & Pharmaceutical Bulletin.

Sources

Application

Strategic Synthesis of N-Donor Ligands from 4-Phenylpyridine-3-carbaldehyde

Application Note & Protocol Guide | Doc ID: AN-LIG-4P3C-01 Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) represents a high-value scaffold for ligand design due to its unique structural "ortho-like"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-LIG-4P3C-01

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) represents a high-value scaffold for ligand design due to its unique structural "ortho-like" architecture. Unlike simple pyridine aldehydes, the presence of a phenyl group at the C4 position—adjacent to the C3 aldehyde—creates a steric pocket and an electronic environment ideal for two distinct classes of ligand synthesis:

  • Open-Chain Schiff Bases: Where the phenyl ring acts as a steric modulator to prevent aggregation in metal complexes.

  • Fused Heterocycles (Benzo[c][2,6]naphthyridines): Where the aldehyde serves as an anchor for intramolecular cyclization onto the adjacent phenyl ring, generating rigid, planar ligands for intercalation or catalysis.

This guide details the protocols for transforming this building block into functional ligands for coordination chemistry and drug discovery.

Chemical Architecture & Strategic Pathways

The reactivity of 4-phenylpyridine-3-carbaldehyde is defined by the electrophilicity of the formyl group and the proximity of the C4-phenyl ring.

Strategic Workflow

The following diagram illustrates the three primary synthetic pathways covered in this guide.

LigandPathways Start 4-Phenylpyridine- 3-carbaldehyde Path1 Pathway A: Condensation (Schiff Base) Start->Path1 + Primary Amine (Acid Cat.) Path2 Pathway B: Cyclization (Fused Rings) Start->Path2 + Amine (Cyclodehydration) Path3 Pathway C: Knoevenagel (Extended Pi) Start->Path3 + Active Methylene (Base Cat.) Prod1 N,N'-Bidentate Imine Ligands Path1->Prod1 Prod2 Benzo[c][2,6] naphthyridines Path2->Prod2 Prod3 Vinylpyridine Derivatives Path3->Prod3

Figure 1: Divergent synthetic pathways from the 4-phenylpyridine-3-carbaldehyde scaffold.

Protocol A: Synthesis of Bidentate Schiff Base Ligands

Target Class: (E)-1-(4-phenylpyridin-3-yl)-N-substituted methanimines. Application: These ligands coordinate transition metals (Zn, Cu, Ni) via the pyridine nitrogen and the imine nitrogen, forming stable 5- or 6-membered chelate rings.

Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer and elimination of water. The bulky C4-phenyl group requires the use of a catalyst (acetic acid) and elevated temperatures to drive the equilibrium.

Materials
  • Precursor: 4-Phenylpyridine-3-carbaldehyde (1.0 eq)

  • Reagent: Substituted Aniline (e.g., 4-methoxyamine, 2-aminophenol) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of 4-phenylpyridine-3-carbaldehyde in 20 mL of absolute ethanol.

  • Activation: Add 3–5 drops of glacial acetic acid to the stirring solution. Note: This activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Addition: Add 10 mmol of the chosen amine dropwise (if liquid) or in small portions (if solid).

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80°C (ethanol reflux) for 6–8 hours.

    • Validation: Monitor reaction progress via TLC (SiO₂, 40% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base will crystallize out upon cooling.

    • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath for 1 hour.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain analytical purity.

Expected Yield: 75–85% Characterization:

  • IR: Appearance of strong C=N stretch at 1610–1630 cm⁻¹. Disappearance of C=O stretch at 1700 cm⁻¹.

  • ¹H NMR: Distinctive singlet for the imine proton (-CH=N-) typically appears between 8.4–8.8 ppm.

Protocol B: Synthesis of Benzo[c][2,6]naphthyridines (Fused Systems)

Target Class: Benzo[c][2,6]naphthyridine derivatives. Application: Rigid, planar ligands for DNA intercalation, OLED emitters, and highly stable metal complexes.

Mechanism

This advanced protocol exploits the ortho-positioning of the phenyl ring. A condensation with a primary amine is followed by an electrocyclic ring closure (often oxidative or acid-mediated) to fuse the phenyl ring with the newly formed imine/enamine, creating a tricyclic aromatic system.

Materials
  • Precursor: 4-Phenylpyridine-3-carbaldehyde (1.0 eq)

  • Reagent: Primary amine with an alpha-hydrogen (e.g., cyclohexylamine or specific aromatic amines) or ammonia source.

  • Catalyst: Polyphosphoric Acid (PPA) or strong Lewis Acid (e.g., BF₃·Et₂O).

Step-by-Step Procedure (Acid-Mediated Cyclization)
  • Condensation: Mix 4-phenylpyridine-3-carbaldehyde (5 mmol) and the amine (5.5 mmol) in Toluene (20 mL). Reflux with a Dean-Stark trap to remove water for 4 hours.

  • Solvent Swap: Evaporate the toluene to obtain the crude imine intermediate.

  • Cyclization: Add Polyphosphoric Acid (PPA, 10 g) to the crude imine.

  • Heating: Heat the viscous mixture to 140–160°C for 2–4 hours.

    • Safety Warning: PPA is corrosive and viscous. Use mechanical stirring if possible.

  • Quenching: Cool the mixture to ~60°C and pour carefully into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Basify the aqueous solution to pH 8–9 using 20% NaOH or NH₄OH solution. The product should precipitate as a solid.[2]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over MgSO₄.

  • Purification: The fused product often requires column chromatography (SiO₂, gradient elution DCM -> 5% MeOH/DCM).

Expected Yield: 45–60% (Pathway dependent on amine choice)

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventReaction TypeSuitabilityNotes
Ethanol Schiff BaseExcellent Promotes precipitation of product; eco-friendly.
Methanol Schiff BaseGoodHigher solubility may require evaporation to isolate product.
Toluene CyclizationExcellent Allows water removal (Dean-Stark) essential for difficult condensations.
DMF Metal ComplexationGoodUsed for dissolving the final ligand for metal coordination.
Critical Control Points
  • Steric Hindrance: The phenyl group at C4 creates significant steric bulk. If the reaction with the amine is sluggish (Protocol A), increase the catalyst load (AcOH) or switch to a higher boiling solvent (e.g., n-Propanol, 97°C).

  • Oxidation Sensitivity: The aldehyde can oxidize to the carboxylic acid (4-phenylnicotinic acid) if left exposed to air for prolonged periods. Always use fresh precursor or store under nitrogen.

Metal Coordination Workflow (Visualization)

Once synthesized, the ligand (L) is coordinated to a metal center (M).

Coordination Ligand Ligand (Schiff Base) Reaction Reflux (EtOH/MeOH) 1:1 or 2:1 Ratio Ligand->Reaction MetalSalt Metal Salt (MX₂: ZnCl₂, CuCl₂) MetalSalt->Reaction Complex Metal Complex [MLCl₂] or [ML₂] Reaction->Complex Precipitation

Figure 2: General workflow for coordinating the synthesized ligand to transition metals.

References

  • Schiff Base Synthesis & Metal Complexes

    • Tselepi-Kalouli, E., Katsaros, N., & Sidris, E. (1986).[3] Synthesis and characterization of metal complexes with pyridine-carboxaldehyde derivatives.Inorganica Chimica Acta, 124, 181.[3]

    • Mahmoudi, F., et al. (2020).[4] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand.Advanced Journal of Chemistry, Section A.

  • Naphthyridine & Fused Ring Synthesis

    • Mekheimer, R. A., et al. (2018). Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines...Molecular Diversity, 22(1), 159-171.[5]

    • Litvinov, Y. M., et al. (2023).[1][6][7] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives...Molecules, 28(4), 1662.

  • C-H Activation & Phenylpyridine Chemistry

    • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2.[8]* Organometallics, 2009.

Sources

Method

Condensation reactions of 4-Phenylpyridine-3-carbaldehyde with active methylene compounds

Executive Summary This application note details the synthetic utility of 4-phenylpyridine-3-carbaldehyde , a critical intermediate in the development of fused heterocyclic scaffolds (e.g., benzo[c][2,7]naphthyridines) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-phenylpyridine-3-carbaldehyde , a critical intermediate in the development of fused heterocyclic scaffolds (e.g., benzo[c][2,7]naphthyridines) and kinase inhibitors. Unlike simple pyridine carbaldehydes, the 4-phenyl analog presents unique steric and electronic challenges due to the biaryl twist and the proximity of the phenyl ring to the aldehyde functionality.

This guide provides optimized protocols for Knoevenagel condensations with active methylene compounds. We demonstrate that careful control of solvent polarity and catalyst basicity can suppress competitive Cannizzaro reactions and maximize the yield of ylidenemalononitriles—key precursors for "privileged" medicinal chemistry structures.

Introduction & Mechanistic Insight

Substrate Analysis

4-Phenylpyridine-3-carbaldehyde is an electrophilic building block where the electron-deficient pyridine ring activates the aldehyde towards nucleophilic attack. However, the 4-phenyl substituent exerts two opposing effects:

  • Steric Hindrance: The phenyl ring is typically twisted out of coplanarity with the pyridine ring (dihedral angle ~40-60°) to avoid steric clash with the aldehyde oxygen and the C5-hydrogen. This shields the carbonyl carbon from bulky nucleophiles.

  • Electronic Conjugation: Despite the twist, the phenyl group provides extended

    
    -conjugation, stabilizing the resulting conjugated systems (e.g., chalcones or acrylonitriles) formed after condensation.
    
Reaction Pathways

The primary reaction of interest is the Knoevenagel Condensation , where the aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an electron-poor alkene.

Key Challenges:

  • Retro-Aldol Reversibility: The initial aldol adduct can revert if water is not effectively removed.

  • Self-Condensation: The basic conditions required can trigger self-condensation of the aldehyde if the active methylene is added too slowly.

Mechanistic Visualization

The following diagram outlines the base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium forward.

KnoevenagelMechanism Start 4-Phenylpyridine- 3-carbaldehyde Aldol Aldol Adduct (Beta-hydroxy) Start->Aldol Nucleophilic Attack Reagent Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate Reagent->Enolate Deprotonation Base Base Catalyst (Piperidine/Et3N) Base->Enolate Enolate->Aldol Aldol->Start Retro-Aldol (Avoid with H2O removal) Product Ylidene Product (Michael Acceptor) Aldol->Product -H2O (Dehydration) Irreversible Step

Figure 1: Mechanistic flow of the Knoevenagel condensation. The dehydration step is the thermodynamic sink that drives the reaction to completion.

Experimental Protocols

Protocol A: Standard Knoevenagel Condensation (High Purity)

Target: Synthesis of 2-((4-phenylpyridin-3-yl)methylene)malononitrile. Application: Precursor for kinase inhibitors and fluorescent probes.

Materials
  • Substrate: 4-Phenylpyridine-3-carbaldehyde (1.0 mmol, 183 mg)

  • Reagent: Malononitrile (1.1 mmol, 73 mg)

  • Catalyst: Piperidine (0.1 mmol, 10 µL) or

    
    -Alanine (Green alternative)
    
  • Solvent: Ethanol (Absolute, 5 mL)

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpyridine-3-carbaldehyde in ethanol.

  • Addition: Add malononitrile in one portion. The solution should remain clear.

  • Catalysis: Add piperidine dropwise. Note: A slight exotherm or color change to yellow/orange indicates initiation.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Check TLC (SiO2, Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear, replaced by a highly UV-active/fluorescent product spot.

  • Work-up (Crystallization): Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as crystalline needles.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 2 mL) and hexane (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the vinyl proton singlet (~7.8–8.2 ppm).

  • Appearance: Yellow to orange crystalline solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Target: Rapid library generation for drug screening. Advantage: Eliminates solvent waste and reduces reaction time to minutes.

Methodology
  • Mix: In a microwave-safe vial, grind 4-phenylpyridine-3-carbaldehyde (1.0 mmol) and active methylene (1.0 mmol) with Ammonium Acetate (0.1 mmol) as a solid catalyst.

  • Irradiate: Place in a microwave reactor. Set parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 100W)

    • Time: 5–10 minutes

  • Extraction: Cool to RT. Add 5 mL of hot ethanol to dissolve the melt, then cool to crystallize.

  • Filtration: Collect solids as described in Protocol A.

Optimization & Troubleshooting

The following data summarizes the optimization of catalyst and solvent systems for this specific substrate.

Table 1: Catalyst & Solvent Screening

Reaction Conditions: 1.0 eq Aldehyde, 1.1 eq Malononitrile, 25°C or Reflux.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolNone2524<10Very slow background reaction
2EthanolPiperidine (10 mol%)80292Standard Protocol ; High purity
3WaterNone100188"On-water" effect; product precipitates
4TolueneAcetic Acid/Piperidine110485Dean-Stark trap needed; overkill for this substrate
5[bmim]BF4None250.594Ionic liquid; fast but expensive cleanup
Troubleshooting Guide
  • Problem: Product oils out instead of crystallizing.

    • Solution: The 4-phenyl group adds lipophilicity. Add a drop of water to the hot ethanol solution until slightly turbid, then cool slowly.

  • Problem: Low conversion.

    • Solution: Ensure the aldehyde is not oxidized to the carboxylic acid (check IR for broad -OH). If oxidized, repurify aldehyde via column chromatography.

  • Problem: Michael Addition side products.

    • Solution: Avoid excess malononitrile. Use strictly 1:1.1 stoichiometry.

Advanced Applications: Cascade Cyclizations

The Knoevenagel adducts of 4-phenylpyridine-3-carbaldehyde are precursors to Benzo[c][2,7]naphthyridines , a scaffold found in marine alkaloids (e.g., substituted perloline derivatives) and potent MAO-B inhibitors.

Workflow for Scaffold Synthesis:

  • Condensation: Protocol A (Aldehyde + Active Methylene).

  • Cyclization: The resulting vinyl nitrile can undergo cyclization with binucleophiles (e.g., hydrazine, guanidine) or intramolecular Friedel-Crafts-type closure if the phenyl ring is activated.

Workflow cluster_Apps Downstream Applications Substrate 4-Phenylpyridine-3-CHO Knoevenagel Knoevenagel Condensation (Protocol A) Substrate->Knoevenagel App3 4-Component MCR (Aldehyde + Malononitrile + Amine) --> 1,4-Dihydropyridines Substrate->App3 Direct MCR Route Intermediate Vinyl Nitrile Intermediate (Michael Acceptor) Knoevenagel->Intermediate App1 Reaction with Hydrazine --> Pyrazolyl-Pyridine Intermediate->App1 App2 Reaction with Amidines --> Pyrimido-Naphthyridines Intermediate->App2

Figure 2: Synthetic workflow from 4-phenylpyridine-3-carbaldehyde to complex heterocyclic scaffolds.

References

  • Mekheimer, R. A., et al. (2018). Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines... Molecular Diversity.[1]

  • Görlitzer, K., & Bartke, U. (2002). Benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines. Pharmazie.[2][3]

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature.[4]

  • Wojcicka, A. (2021).[2][5] Synthesis and biological activity of 2,7-naphthyridine derivatives: An overview. Current Organic Chemistry.

  • MDPI. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Phenylpyridine-3-carbaldehyde synthesis.

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Synthesis Executive Summary Synthesizing 4-phenylpyridine-3-carbaldehyde (and its derivatives) presents a classic "heterocyclic challenge": the electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Synthesis

Executive Summary

Synthesizing 4-phenylpyridine-3-carbaldehyde (and its derivatives) presents a classic "heterocyclic challenge": the electron-deficient pyridine ring makes the C4-position susceptible to nucleophilic attack, while the C3-aldehyde is prone to oxidation, Cannizzaro disproportionation, or hydration.

This guide focuses on the Suzuki-Miyaura Cross-Coupling of 4-halopyridine-3-carbaldehydes with phenylboronic acid. This route is preferred for its modularity in drug discovery but requires strict control over catalyst speciation and base strength to prevent protodeboronation and ligand-transfer side reactions.

Module 1: The Optimized Protocol (Suzuki-Miyaura)

Standard Operating Procedure (SOP-SM-01) Target: 4-Phenylpyridine-3-carbaldehyde Precursors: 4-Chloropyridine-3-carbaldehyde (or 4-Bromopyridine-3-carbaldehyde) + Phenylboronic Acid.

Core Reaction Matrix
ParameterStandard ConditionHigh-Performance AlternativeRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ · DCM (1-3 mol%)Pd(dppf)Cl₂ resists "phenyl transfer" impurities common with PPh₃ ligands [1].
Base Na₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv) or K₃PO₄Cesium salts often improve turnover in electron-poor heterocycles due to higher solubility in organic phases.
Solvent 1,4-Dioxane / H₂O (4:[1]1)Toluene / EtOH / H₂O (4:1:1)Toluene/EtOH allows lower reflux temps (75-80°C) reducing aldehyde decomposition.
Atmosphere Nitrogen (Balloon)Argon (Sparged) Aldehydes oxidize rapidly at high temps; Argon is heavier than air, providing a better blanket.
Step-by-Step Workflow
  • Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling and catalyst death.

  • Addition: Add 4-chloropyridine-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.1 eq), and Base.

  • Catalyst Seeding: Add Pd catalyst last.

  • Thermal Ramp: Heat to 85°C. Do not exceed 100°C as the aldehyde functionality becomes unstable.

  • Quench: Cool to RT. Filter through Celite immediately to remove Pd black. Partition with EtOAc/Water.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a "Phenylated Impurity" (M+76 mass shift). What is this?

Diagnosis: Ligand Exchange (Aryl Migration). Mechanism: In electron-deficient pyridines, phosphine ligands (like PPh₃) can undergo P-C bond cleavage, transferring a phenyl group from the ligand itself to the substrate. Solution:

  • Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Bidentate ferrocenyl ligands are tighter binding and resist this migration [1].

  • Reduce Loading: Drop catalyst loading to 1 mol%.

Q2: My yield is low (<30%), and I see unreacted halide.

Diagnosis: Catalyst Poisoning or Protodeboronation. Solution:

  • Check Boronic Acid: Phenylboronic acid is prone to protodeboronation (losing the B(OH)₂ group) under basic aqueous conditions. Increase stoichiometry to 1.5 equiv .

  • Base Strength: If using Na₂CO₃, switch to K₃PO₄ . The phosphate base often facilitates the transmetallation step more effectively for hindered substrates [2].

Q3: The product is decomposing during purification (Silica Gel).

Diagnosis: Acidic Tailing. Mechanism: The pyridine nitrogen is basic and interacts strongly with the acidic silanols on silica gel, causing streaking and decomposition. Solution:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (Et₃N) in Hexanes before packing the column.

  • Eluent Modifier: Add 1% Et₃N to your mobile phase (e.g., 20% EtOAc/Hexanes + 1% Et₃N).

  • Alternative: Use Alumina (Neutral) instead of silica gel.

Module 3: Decision Logic & Visualization

Workflow 1: Reaction Optimization Logic

Use this logic gate to select the correct conditions based on your starting material's stability.

OptimizationLogic Start Start: 4-Halo-3-formylpyridine CheckStab Is Aldehyde Unstable? Start->CheckStab RouteA Route A: Direct Coupling (Standard) CheckStab->RouteA No (Stable) RouteB Route B: Protection First (High Reliability) CheckStab->RouteB Yes (Decomposes) CondA Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 80°C RouteA->CondA StepB1 Step 1: Form Acetal (Ethylene Glycol, pTsOH) RouteB->StepB1 Result Target: 4-Phenylpyridine-3-carbaldehyde CondA->Result StepB2 Step 2: Suzuki Coupling (Standard Conditions) StepB1->StepB2 StepB3 Step 3: Deprotection (HCl/THF) StepB2->StepB3 StepB3->Result

Caption: Decision tree for selecting Direct Coupling vs. Acetal Protection routes based on substrate stability.

Workflow 2: Impurity Troubleshooting

Identify the cause of failure based on LCMS data.

Troubleshooting Issue Reaction Failed / Low Yield Analysis Analyze Crude LCMS Issue->Analysis Case1 Mass = SM (Halide) (No Reaction) Analysis->Case1 Case2 Mass = Product + Ph (Ligand Transfer) Analysis->Case2 Case3 Mass = Benzene (Protodeboronation) Analysis->Case3 Fix1 Action: Degas Solvents, Increase Temp to 90°C Case1->Fix1 Fix2 Action: Switch to Pd(dppf)Cl2 Remove PPh3 Case2->Fix2 Fix3 Action: Increase Boronic Acid (1.5eq) Switch Base to K3PO4 Case3->Fix3

Caption: Troubleshooting logic based on crude LCMS analysis of the reaction mixture.

Module 4: Data & Specifications

Solvent Screening Data (Representative)

Reaction: 4-Chloropyridine-3-carbaldehyde + PhB(OH)₂ (1.1 eq), Pd(dppf)Cl₂ (3 mol%), 85°C, 12h.

Solvent SystemBaseYield (Isolated)Impurity Profile
Dioxane / H₂O Na₂CO₃68%Moderate homocoupling
Dioxane / H₂O Cs₂CO₃ 82% Cleanest profile
Toluene / EtOH / H₂O K₂CO₃74%Trace aldehyde oxidation
DMF / H₂O K₃PO₄45%Significant decomposition (black tar)
Safety & Stability Note
  • Aldehyde Stability: 4-Phenylpyridine-3-carbaldehyde is moderately stable as a solid but oxidizes in solution. Store under Argon at -20°C.

  • Toxicity: Pyridine derivatives are potential irritants and sensitizers. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ishiyama, T., et al. (1998). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Pyridine coupling strategies).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78-86.

Sources

Optimization

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Optimization

Status: Operational Ticket ID: #PYR-ALD-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-phenylpyridine-3-carbaldehyde is a deceptive challenge. While...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-ALD-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-phenylpyridine-3-carbaldehyde is a deceptive challenge. While it appears to be a standard Suzuki-Miyaura coupling between a halogenated pyridine and phenylboronic acid, researchers frequently encounter three specific failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates to the Palladium (Pd) center, arresting the catalytic cycle.[1]

  • Protodeboronation: Phenylboronic acid hydrolyzes before coupling, lowering yield.

  • Purification Difficulty: Separation of the product from the biaryl byproduct (biphenyl) and des-halo impurities via silica chromatography is often inefficient due to similar polarity (R_f values).

This guide provides a field-proven protocol focusing on ligand selection to prevent poisoning and a chemical purification technique (Bisulfite Adduct) that eliminates the need for difficult column chromatography.

Part 1: The Synthesis Workflow (Suzuki-Miyaura)

The "Happy Path" Protocol

Standardized for 10 mmol scale. Scale linearly.

ComponentReagentEquiv.[2][3][4][5][6][7]Role
Substrate 4-Chloropyridine-3-carbaldehyde1.0Electrophile
Coupling Partner Phenylboronic acid1.3Nucleophile (Excess to account for deboronation)
Catalyst Pd(dppf)Cl₂ · DCM 0.03Bidentate ligand prevents N-poisoning
Base K₃PO₄ (2.0 M aq)3.0Promotes transmetallation
Solvent 1,4-Dioxane-10 mL per gram of substrate

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with 4-chloropyridine-3-carbaldehyde, phenylboronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling.[2][5]

  • Solvent Addition: Add sparged 1,4-dioxane and degassed 2.0 M K₃PO₄ solution via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The mixture will turn dark black. This is normal for dppf systems.

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with Ethyl Acetate (EtOAc).[2]

Troubleshooting The Reaction

Q: Why is my conversion stalling at ~50%? A: You are likely experiencing Catalyst Poisoning . Unsubstituted pyridines are strong


-donors. If you use a catalyst with monodentate ligands (like Pd(PPh₃)₄), the pyridine nitrogen displaces the phosphine ligand, forming a stable, inactive Pd-Pyridine complex.
  • Fix: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate (chelating) ligands bite the metal center tightly, preventing the pyridine nitrogen from displacing them [1].

Q: I see a large "Biphenyl" spot on TLC. What happened? A: This is Homocoupling , caused by oxygen or slow transmetallation.

  • Fix: Ensure rigorous degassing.[1] If the issue persists, switch the base to Na₂CO₃ (milder), which slows the release of the active boronate species, matching the rate of the catalytic cycle.

Part 2: Visualizing the Failure Mode

The diagram below illustrates the competition between the productive Suzuki cycle and the "Death Spiral" of catalyst poisoning caused by the pyridine substrate.

SuzukiMechanism cluster_legend Pathway Legend Start Pd(II) Pre-catalyst Active Active Pd(0)L2 Start->Active Reduction OxAdd Oxidative Addition (Pd-Ar-X) Active->OxAdd + Pyridine-Cl Poison CATALYST DEATH (Pd-Pyridine Complex) OxAdd->Poison Pyridine N-coordination (If Ligand is weak) TransMet Transmetallation OxAdd->TransMet + Ph-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration key1 Green Arrow = Bidentate Ligand (dppf) Protection key2 Red Arrow = Monodentate Ligand (PPh3) Vulnerability

Figure 1: The catalytic cycle showing the critical divergence point where pyridine substrates can poison the catalyst if non-chelating ligands are used.

Part 3: Purification (The "Bisulfite" Technique)

The Problem: 4-Phenylpyridine-3-carbaldehyde often co-elutes with biphenyl (from boronic acid homocoupling) on silica gel. The Solution: Use the Bisulfite Adduct Method .[4][8] Aldehydes form water-soluble sulfonate salts with Sodium Bisulfite (NaHSO₃), while impurities (biphenyl, starting halides) remain in the organic layer. This allows for a "chemical filtration" [2].

Bisulfite Purification Protocol
  • Formation:

    • Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) (5 volumes).

    • Add saturated aqueous NaHSO₃ (3.0 equivalents).

    • Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may stay in the aqueous layer depending on lipophilicity.

  • Separation (The Wash):

    • Scenario A (Precipitate forms): Filter the solid.[2] Wash the filter cake with EtOAc (removes biphenyl).

    • Scenario B (No precipitate): Transfer to a separatory funnel.[2][9] Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.[2]

    • Add EtOAc and 10% Na₂CO₃ (or 1M NaOH) until pH > 10.

    • Stir for 30 mins. The aldehyde regenerates and migrates back into the EtOAc.

  • Isolation:

    • Separate the organic layer, dry over MgSO₄, and concentrate.

Purification Decision Tree

Purification Crude Crude Reaction Mixture ImpurityCheck Major Impurity? Crude->ImpurityCheck Biphenyl Biphenyl / Non-polar ImpurityCheck->Biphenyl Homocoupling PdResidue Pd Black / Color ImpurityCheck->PdResidue Metal Residue Bisulfite Bisulfite Adduct Protocol (Chemical Separation) Biphenyl->Bisulfite Recommended (High Purity) Column Silica Column (Standard) Biphenyl->Column Difficult Separation Scavenger Thiol Silica / Charcoal PdResidue->Scavenger

Figure 2: Workflow for selecting the optimal purification strategy based on observed impurities.

Part 4: Stability & Storage FAQs

Q: My product turned from yellow oil to a brown gum overnight. Is it ruined? A: It has likely oxidized . Pyridine carbaldehydes are electron-deficient and prone to air oxidation, forming 4-phenylnicotinic acid.

  • Prevention: Store the aldehyde under Argon at -20°C.

  • Recovery: Dissolve the gum in DCM and wash with saturated NaHCO₃. The acid impurity will move to the aqueous layer; the aldehyde remains in the DCM.

Q: Can I use the acetal-protected starting material instead? A: Yes, and it is recommended for scale-up. Use 4-chloro-3-(1,3-dioxolan-2-yl)pyridine. The acetal group is robust under Suzuki basic conditions.

  • Advantage:[2][4][5][10][11] Prevents any risk of the aldehyde undergoing Cannizzaro reactions or oxidation during the coupling.

  • Deprotection: Treat the purified acetal with 2M HCl/THF at RT for 1 hour to release the aldehyde [3].

Q: How do I remove the final traces of Palladium? A: Pyridines love to hold onto Pd. If a simple Celite filtration fails:

  • Add SiliaMetS® Thiol (or equivalent metal scavenger) to the organic solution.

  • Stir for 2 hours at 40°C.

  • Filter.[2] This is far more effective than charcoal for pyridine derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[12] Organic Process Research & Development, 21(9), 1394–1403. Link

Sources

Troubleshooting

Common side reactions in the synthesis of 4-Phenylpyridine-3-carbaldehyde

Subject: Troubleshooting Common Side Reactions & Process Optimization To: Research Scientists / Process Chemistry Groups From: Senior Application Scientist, Chemical Synthesis Division Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Side Reactions & Process Optimization To: Research Scientists / Process Chemistry Groups From: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The synthesis of 4-phenylpyridine-3-carbaldehyde presents a unique duality: it requires forming a biaryl bond on an electron-deficient pyridine ring while preserving a reactive aldehyde functionality. This scaffold is a critical pharmacophore in kinase inhibitors and receptor antagonists.

This guide addresses the three dominant synthetic pathways:

  • Suzuki-Miyaura Coupling (C–C bond formation on a pre-functionalized pyridine).

  • DIBAL-H Reduction (Functional group interconversion from esters/nitriles).[1][2]

  • Oxidation (From 4-phenyl-3-pyridinemethanol).

Module 1: Suzuki-Miyaura Coupling Failures

Primary Route: Coupling of 4-chloropyridine-3-carbaldehyde (or its acetal) with phenylboronic acid.

Critical Side Reaction: Protodeboronation & Homocoupling

The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the presence of the basic nitrogen and the aldehyde group complicates the catalytic cycle.

The Mechanism of Failure
  • Protodeboronation: Phenylboronic acid is susceptible to hydrolysis of the C-B bond under basic aqueous conditions, yielding benzene instead of the biaryl product. This is accelerated if the reaction pH is too high (>10).

  • Ligand Exchange (Phenyl Transfer): A subtle but common impurity arises when phosphine ligands (like PPh3) undergo aryl exchange with palladium, incorporating a phenyl group from the ligand into the product rather than from the boronic acid [1].

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low Yield (<40%) Catalyst PoisoningThe pyridine nitrogen coordinates to Pd, arresting the cycle. Solution: Switch to bulky ligands like XPhos or SPhos that prevent N-coordination via steric shielding.
Benzene formation ProtodeboronationThe base is too strong. Solution: Replace Na₂CO₃/NaOH with K₃PO₄ or CsF in anhydrous conditions (Dioxane/Toluene).
Aldehyde loss Cannizzaro/AldolThe free aldehyde is reacting with the base.[3] Solution: Use the diethyl acetal protected substrate (4-chloro-3-(diethoxymethyl)pyridine) for the coupling, then deprotect with dilute HCl.
Visualizing the Pathway & Side Reactions

The following diagram illustrates where the cycle breaks down during the synthesis.

SuzukiSideReactions Start Start: 4-Cl-Pyridine-3-CHO + Ph-B(OH)2 OxAdd Oxidative Addition (Pd-Ar complex) Start->OxAdd Pd(0) Side3 SIDE REACTION: Cannizzaro/Aldol (Base attack on CHO) Start->Side3 Strong Base TransMetal Transmetallation OxAdd->TransMetal Base activation Side1 SIDE REACTION: Pd Deactivation (Pyridine N-binding) OxAdd->Side1 Steric failure RedElim Reductive Elimination TransMetal->RedElim Side2 SIDE REACTION: Protodeboronation (Formation of Benzene) TransMetal->Side2 High H2O/pH Product Product: 4-Phenylpyridine-3-CHO RedElim->Product

Figure 1: Suzuki catalytic cycle highlighting critical off-ramps (red) where yield is lost.

Module 2: Reduction Anomalies (DIBAL-H)

Route: Reduction of Methyl 4-phenylnicotinate or 4-phenylnicotinonitrile.

The "Frozen Intermediate" Trap

Users often report obtaining the alcohol (over-reduction) or the starting material (under-reduction), with no aldehyde isolated.

Technical Insight

DIBAL-H reduction relies on forming a stable tetrahedral aluminum intermediate at -78°C.[4] This intermediate must not collapse to the aldehyde until the quench phase. If it collapses during the reaction (due to warming), the generated aldehyde is immediately reduced to the alcohol [2].

Step-by-Step Optimization
  • Temperature Rigor: The reaction temperature must strictly remain below -70°C. Use an internal thermometer; do not rely on the bath temperature.

  • Stoichiometry: Use exactly 1.1 equivalents of DIBAL-H. Excess reagent guarantees over-reduction.

  • The Quench (Critical):

    • Do not add water directly at -78°C (violent exotherm).

    • Add Methanol dropwise at -78°C to destroy excess hydride.[4]

    • Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and allow to warm to Room Temp (RT) with vigorous stirring for 2 hours. This breaks the aluminum emulsion.

Module 3: Product Instability (Post-Synthesis)

Once synthesized, 4-phenylpyridine-3-carbaldehyde is chemically fragile.[5] The electron-withdrawing pyridine ring makes the aldehyde highly electrophilic.

Common Degradation Pathways
  • Air Oxidation: Spontaneous conversion to 4-phenylnicotinic acid (white solid precipitate).

  • Cannizzaro Disproportionation: In the presence of residual base from workup, two aldehyde molecules react to form the alcohol and the acid [3].[6]

Purification & Storage Strategy
  • Avoid Silica Gel: The acidity of silica can catalyze degradation. Neutralize silica with 1% Et3N or use Alumina.

  • Bisulfite Purification: If the product is impure, form the Bisulfite Adduct :

    • Dissolve crude oil in EtOH.

    • Add saturated aqueous NaHSO₃. Filter the white precipitate (the adduct).

    • Wash with ether (removes non-aldehyde impurities).

    • Regenerate aldehyde by treating the solid with aqueous Na₂CO₃/DCM [4].

FAQ: Rapid Troubleshooting

Q: I see a new spot on TLC that doesn't move (baseline) after workup. What is it? A: This is likely 4-phenylnicotinic acid , formed by air oxidation. The pyridine aldehyde is very sensitive to O₂. Perform all workups under N₂/Ar and store the product at -20°C under inert gas.

Q: My Suzuki coupling stalled. Can I add more catalyst? A: Usually ineffective. The catalyst has likely precipitated as Pd-black or is irreversibly coordinated to the pyridine nitrogen. Filter the mixture, resuspend in fresh solvent, and add a fresh batch of catalyst/ligand (consider switching to Pd(dppf)Cl₂ or Pd(PPh₃)₄).

Q: Can I use the Vilsmeier-Haack reaction to add the aldehyde directly to 4-phenylpyridine? A: Not recommended. The 4-phenyl group sterically hinders the 3-position, and the pyridine ring is deactivated. You will likely get low regioselectivity or no reaction. The Suzuki route on a pre-halogenated precursor is far superior.

Decision Tree: Selecting the Right Route

RouteSelection Start Start: Select Precursor Q1 Do you have 4-Cl-Pyridine-3-CHO? Start->Q1 Route1 Route A: Suzuki Coupling (Protect CHO as Acetal first) Q1->Route1 Yes Q2 Do you have 4-Phenylnicotinic Ester? Q1->Q2 No Route2 Route B: DIBAL-H Reduction (Strict -78°C control) Q2->Route2 Yes Route3 Route C: Oxidation (From 4-Phenyl-3-methanol) Q2->Route3 No (Have Alcohol)

Figure 2: Strategic decision tree for synthesis planning based on available starting materials.

References

  • Suzuki-Miyaura Coupling Side Reactions

    • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[7]

    • Source: Chem. Pharm.[7][8] Bull. (2025).[7][9]

    • URL:[Link] (Contextualized from search results on ligand exchange/phenylation).

  • DIBAL-H Mechanism & Control

    • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Cannizzaro Reaction Conditions

    • Title: Cannizzaro Reaction: Mechanism, Conditions & Scope.[6]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Aldehyde Purification (Bisulfite Method)

    • Title: Purification of Aldehydes via Bisulfite Adducts.
    • Source: Common Organic Chemistry Labor
    • URL:[Link]

Sources

Optimization

Purification techniques for 4-Phenylpyridine-3-carbaldehyde

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Purification Ticket System Status: [ONLINE] Topic: Purification & Isolation Protocols for 4-Phenylpyridine-3-carbaldehyde CAS: 46268-56-8 (Free Base) Support Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Purification

Ticket System Status: [ONLINE] Topic: Purification & Isolation Protocols for 4-Phenylpyridine-3-carbaldehyde CAS: 46268-56-8 (Free Base) Support Tier: Level 3 (Senior Scientist)

System Overview & Chemical Profile

Welcome to the purification support center. You are likely synthesizing 4-Phenylpyridine-3-carbaldehyde via a Suzuki-Miyaura coupling (typically 4-chloropyridine-3-carbaldehyde + phenylboronic acid).

This molecule presents a "double-edged" purification challenge:

  • The Pyridine Nitrogen: Basic, prone to N-oxidation, and allows for pH-dependent solubility.

  • The Aldehyde: Reactive, prone to air oxidation (forming the carboxylic acid), and capable of forming bisulfite adducts.

Physical State Warning: Unlike many high-melting solids, crude 4-Phenylpyridine-3-carbaldehyde often isolates as a viscous red/orange oil or a low-melting solid. If you are expecting a pristine white powder immediately after workup, you may believe your reaction failed. It likely hasn't; it just requires specific handling to induce crystallization or rigorous purification to remove the "oiling" impurities (often protodeboronated byproducts).

Troubleshooting Tickets (Q&A)

Ticket #001: "My product is oiling out during recrystallization. I expected a solid."

Diagnosis: The crude material contains non-polar impurities (biphenyls, dimers) or residual solvents that depress the melting point. The "Red Oil" syndrome is common when trace Pd-catalyst or oxidation byproducts are present.

Solution: The "Anti-Solvent" Crash & Trituration Do not attempt a standard heat-cool recrystallization immediately. Instead, use trituration to remove the oily impurities.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Slowly add Hexanes or Pentane while stirring vigorously.

  • If an oil separates again, decant the supernatant (which often contains non-polar biphenyl impurities).

  • Scratch the flask walls with a glass rod to induce nucleation.

  • Cool to -20°C. The low temperature is critical to force the low-melting solid to lattice.

Ticket #002: "NMR shows persistent Phenylboronic acid and Palladium contamination."

Diagnosis: Suzuki couplings often leave residual boronic acid (starting material) and Palladium black. Boronic acids can be sticky and co-elute on silica.

Solution: The Chemical Wash Protocol Before column chromatography, perform this specific wash sequence on your organic layer (usually Ethyl Acetate or DCM):

  • 1M NaOH Wash: Boronic acids are converted to water-soluble boronate salts at high pH. Wash the organic layer 2x with 1M NaOH.

    • Caution: Do not expose the aldehyde to strong base for prolonged periods to avoid Cannizzaro disproportionation. Quick washes are safe.

  • Celite Filtration: If the organic layer is dark (Pd black), filter it through a pad of Celite before drying with MgSO4.

  • Scavenger Resins (Optional): If Pd persists (seen as broad aromatic signals or colored fractions), stir the crude oil with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 1 hour, then filter.

Ticket #003: "I have a complex mixture. Chromatography is failing to separate the aldehyde."

Diagnosis: The aldehyde Rf is likely too close to the des-formyl byproduct (4-phenylpyridine) or other isomers.

Solution: The Bisulfite "Reset" Button This is the most powerful purification technique for this specific molecule. It leverages the aldehyde functionality to pull the product into water, leaving all non-aldehyde impurities in the organic layer.

Deep-Dive Protocol: Bisulfite Adduct Purification

This method is chemically specific to aldehydes. It forms a water-soluble sulfonate salt, allowing you to wash away everything else.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

  • Ethyl Acetate (EtOAc) and Hexanes.[3]

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) (5 volumes).

    • Add Saturated Aqueous NaHSO₃ (3-5 equivalents).

    • Stir vigorously for 2–4 hours. A white precipitate (the bisulfite adduct) may form, or it may stay dissolved in the aqueous layer depending on lipophilicity.

  • The Wash (Removal of Impurities):

    • Separate the layers.[1][2][3][4] Keep the Aqueous Layer (and any precipitate).

    • Crucial: If a solid precipitate formed, filter it and wash with EtOAc. This solid is your protected product. If no solid, the product is in the water.

    • Wash the aqueous layer (or dissolved solid) with fresh EtOAc (2x). This removes non-aldehyde impurities (biphenyl, unreacted pyridine).

  • Regeneration (The Release):

    • Place the aqueous phase (or suspended solid) in a flask.

    • Add fresh EtOAc.

    • Slowly add Solid Na₂CO₃ or 10% NaOH until pH > 10. Watch for bubbling (CO₂).

    • Stir for 30 mins. The adduct breaks, regenerating the aldehyde, which extracts back into the EtOAc.

  • Isolation:

    • Separate organic layer.[1][2][3] Dry over MgSO₄.[3] Concentrate.

Visualizing the Workflow (Graphviz):

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Step1 Add EtOAc + Sat. NaHSO3 Stir 4 Hours Crude->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Impurities: Biphenyl, 4-Phenylpyridine) Separation->OrgLayer Non-Aldehydes AqLayer Aqueous Layer / Solid (Contains Aldehyde-Bisulfite Adduct) Separation->AqLayer Target Adduct Waste Discard Organic Waste OrgLayer->Waste Regen Add Fresh EtOAc Basify with Na2CO3 (pH > 10) AqLayer->Regen FinalSep Phase Separation Regen->FinalSep Product Pure 4-Phenylpyridine-3-carbaldehyde (In EtOAc) FinalSep->Product AqWaste Aqueous Waste (Sulfites) FinalSep->AqWaste

Caption: Logical flow for selectively isolating aldehydes using the Bisulfite Adduct method.

Standard Purification Data

If you prefer Column Chromatography, use these parameters. The pyridine nitrogen causes tailing on silica; Triethylamine (TEA) is required.

Table 1: Chromatography Solvent Systems

Solvent SystemRatio (v/v)AdditiveApplication
Hexanes : EtOAc 80 : 20+ 1% TEAStandard purification. TEA prevents streaking.
DCM : MeOH 98 : 2+ 0.5% NH₄OHFor more polar/degraded samples.
Toluene : EtOAc 90 : 10NoneGood for separating non-polar biphenyl impurities.

Table 2: Key Physical Properties & Safety

PropertyValueNotes
Appearance Red/Orange Viscous OilMay crystallize upon standing at -20°C.
Molecular Weight 183.21 g/mol
Solubility DCM, EtOAc, DMSOPoor solubility in water (unless protonated).[5]
Stability Air SensitiveOxidizes to carboxylic acid over time. Store under N₂/Ar.[6]
CAS 46268-56-84-Phenylpyridine-3-carbaldehyde

Frequently Asked Questions (FAQs)

Q: Can I use Acid-Base extraction instead of Bisulfite? A: Yes, but it is less selective.

  • Protocol: Dissolve crude in EtOAc

    
     Extract with 1M HCl (Product goes to water as Pyridinium salt) 
    
    
    
    Wash Organic layer (removes non-basic impurities)
    
    
    Basify Aqueous layer to pH 10
    
    
    Extract back into EtOAc.
  • Risk: This removes neutral impurities (like biphenyl) but not basic impurities (like unreacted pyridine starting materials or isomers). The Bisulfite method is superior because it selects for the aldehyde specifically.

Q: Why is my yield low after the Suzuki coupling? A: Check your base. Strong bases (like hydroxide) can cause the aldehyde to undergo Cannizzaro reactions or aldol condensations during the heating phase of the Suzuki coupling. Use milder bases like K₂CO₃ or K₃PO₄ and avoid prolonged reflux times.

Q: How do I store the purified aldehyde? A: Aldehydes attached to electron-deficient rings (like pyridine) are prone to oxidation. Store the purified oil/solid in a tight vial flushed with Argon, ideally in a fridge at 4°C. If it turns into a white solid that is insoluble in hexanes, it has likely oxidized to the carboxylic acid.

References

  • Suzuki-Miyaura Coupling Optimization

    • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[6] Chemical & Pharmaceutical Bulletin, 73(4), 327-335 (2025).[6] Link

  • Bisulfite Purification Method

    • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] J. Org.[7] Chem., 1999, 64, 5722-5724.[7] Link

    • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Org.[2][5][6][8] Process Res. Dev. 2017, 21(9) 1394–1403.[2] Link

  • Palladium Removal Techniques

    • Methods for removal of palladium.[8][9][10] ResearchGate (2024). Link

  • Physical Properties & Identification

    • 4-Phenylpyridine-3-carbaldehyde Product Page.[6][11] Steamy Kitchen / Chemical Suppliers. Link

Sources

Troubleshooting

Troubleshooting low yields in 4-Phenylpyridine-3-carbaldehyde reactions

Topic: Troubleshooting Low Yields in 4-Phenylpyridine-3-carbaldehyde Reactions Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers Technical Support Center: 4-Phenylpyridine-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 4-Phenylpyridine-3-carbaldehyde Reactions Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde

Welcome to the advanced troubleshooting hub for 4-Phenylpyridine-3-carbaldehyde (4-Ph-3-PyCHO). This scaffold is a deceptive intermediate; while it appears structurally simple, it presents a "perfect storm" of chemical challenges: extreme steric congestion at the formyl group and catalyst poisoning via the pyridine nitrogen.

This guide moves beyond generic advice, focusing on the specific mechanistic failures inherent to this biaryl system.

Module 1: Synthesis Failures (The Suzuki Cross-Coupling)

User Issue: "I am synthesizing the aldehyde via Suzuki coupling of 4-chloropyridine-3-carbaldehyde and phenylboronic acid, but I see significant homocoupling or 'wrong' arylation, and yields are stuck at <40%."

The Root Cause: Ligand Scrambling & Protodeboronation

The most common failure mode in 4-arylpyridine synthesis using standard catalysts like Pd(PPh3)4 is ligand exchange . The electron-deficient pyridine ring makes the oxidative addition complex unstable, allowing phenyl groups from the triphenylphosphine ligand to swap with the boronic acid. You end up coupling the ligand, not your reagent.

Troubleshooting Protocol
ParameterStandard (Fail) ConditionOptimized (High Yield) Condition Mechanistic Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2·CH2Cl2 or Pd(dppe)Cl2 Bidentate ferrocenyl ligands (dppf) prevent ligand exchange/scrambling, eliminating PPh3-derived impurities [1, 2].
Base K2CO3 or Et3NCs2CO3 (Cesium Carbonate)The "Cesium Effect": Higher solubility in organic solvents and larger cation radius stabilize the ate-complex without promoting protodeboronation [1].
Solvent DMF or THF/WaterToluene/Water (4:1) or CPME/Water Toluene suppresses protodeboronation of the boronic acid better than polar aprotic solvents [1].
Temp Reflux (100°C+)80–90°C Excessive heat promotes aldehyde oxidation and boronic acid decomposition.
Visual Workflow: Avoiding the "Ligand Trap"

SuzukiOptimization cluster_fail Standard Failure Mode cluster_success Optimized Pathway A1 Pd(PPh3)4 Used A2 Ligand Exchange (Ph from PPh3 transfers to Pd) A1->A2 A3 Impurity: Phenyl-Pyridine (Derived from Ligand) A2->A3 B1 Pd(dppf)Cl2 Used B2 Stable Bidentate Chelation (No Ligand Transfer) B1->B2 B3 Target: 4-Phenylpyridine-3-CHO (>85% Yield) B2->B3

Figure 1: Comparison of catalyst pathways.[1] Monodentate phosphines (PPh3) lead to phenyl transfer impurities, whereas bidentate ligands (dppf) enforce the correct catalytic cycle.

Module 2: Reactivity of the Aldehyde (Downstream Chemistry)

User Issue: "My aldehyde is pure, but it won't react in Knoevenagel condensations or reductive aminations. The starting material remains untouched."

The Root Cause: The "Ortho-Effect" Shield

The 4-phenyl ring is not planar with the pyridine ring; it twists roughly 40-60° to minimize steric clash. This creates a "molecular wall" that physically blocks nucleophilic attack at the C3-aldehyde. Furthermore, the pyridine nitrogen can deactivate Lewis Acid catalysts by coordinating to them.

Troubleshooting Protocol

Q: How do I force a condensation reaction (e.g., with malononitrile or amines)?

  • Step 1: Switch to Microwave Irradiation. Thermal heating is often insufficient to overcome the activation energy barrier created by the steric wall. Microwave synthesis at 120°C for 20-30 mins often succeeds where 24h reflux fails.

  • Step 2: Use a "Non-Coordinating" Base. Avoid pyridine as a solvent/base. The substrate itself is a pyridine. Adding more pyridine creates a buffering effect that stalls the reaction.

    • Recommendation: Use Triethylamine (Et3N) or Piperidine in catalytic amounts. Et3N has been shown to be superior to pyridine for Knoevenagel condensations of sterically hindered aldehydes [3].

  • Step 3: Dehydrating Agents. The equilibrium is unfavorable due to sterics. Add 4Å Molecular Sieves or Ti(OiPr)4 (for imine formation) to scavenge water and drive the reaction forward.

Steric & Electronic Map

StericMap Center 4-Phenylpyridine-3-CHO Steric STERIC BLOCKADE (4-Phenyl Ring) Center->Steric Ortho Position Electronic CATALYST POISON (Pyridine Nitrogen) Center->Electronic Heterocycle Core Aldehyde Target Carbonyl (C3-CHO) Center->Aldehyde Reaction Site Steric->Aldehyde Blocks Nucleophile Trajectory Electronic->Aldehyde Deactivates Lewis Acids

Figure 2: Reactivity map highlighting the antagonistic relationship between the 4-phenyl steric bulk and the 3-formyl reaction center.

Module 3: Purification & Stability (The "Yellow Oil" Problem)

User Issue: "I lost 50% of my product on the silica column. It tailed badly, and the fractions turned brown."

The Root Cause: Silica Interaction & Oxidation
  • Silica Adsorption: The basic pyridine nitrogen hydrogen-bonds strongly with the acidic silanols on silica gel, causing the compound to "streak" or stay at the baseline.

  • Autoxidation: Electron-deficient aldehydes are prone to air oxidation, converting to 4-phenylnicotinic acid , which is likely the brown solid you are seeing.

The "Buffered Silica" Protocol

Do NOT run a standard Hexane/EtOAc column. You must deactivate the silica.[2]

  • Pre-treatment: Slurry your silica gel in your starting eluent containing 1–3% Triethylamine (Et3N) [4].

  • Elution: Run the column with 1% Et3N in the mobile phase. This blocks the acidic sites on the silica, allowing the pyridine to pass through freely.

  • Alternative: If the aldehyde is acid-sensitive, use neutral alumina instead of silica.

Stability Note: Store the purified aldehyde under Argon at -20°C. If it solidifies and turns yellow, wash with cold NaHCO3 (aq) to remove the carboxylic acid impurity before use.

Summary of Critical Parameters

VariableRecommendationWhy?
Synthesis Catalyst Pd(dppf)Cl2 Eliminates phenyl-transfer impurities common with PPh3.
Synthesis Base Cs2CO3 Optimal balance of basicity and solubility; minimizes protodeboronation.
Purification +1% Et3N Deactivates silica to prevent pyridine adsorption/tailing.
Reaction Activation Microwave / Ti(OiPr)4 Overcomes the high steric barrier of the ortho-phenyl group.

References

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Source: PubMed / Chem. Pharm. Bull. URL:[Link] Context: Establishes Cs2CO3 and bidentate ligands as the gold standard for suppressing ligand scrambling in 4-arylpyridines.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Source: PMC / NIH URL:[Link] Context: Provides specific solvent/temperature protocols (Dioxane/Water, 85-95°C) for hindered pyridine couplings.

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. Source: ResearchGate / Synthetic Communications URL:[Link] Context: Validates the use of Et3N to overcome reactivity issues in condensations where pyridine fails or is undesirable.

  • Tips for Flash Column Chromatography: Deactivating Silica. Source: University of Rochester / Dept. of Chemistry URL:[Link] Context: Authoritative guide on using Triethylamine to prevent basic amines (pyridines) from streaking on silica gel.

Sources

Optimization

Catalyst selection for efficient 4-Phenylpyridine-3-carbaldehyde synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Catalyst Selection & Optimization for 4-Phenylpyridine-3-carbaldehyde Synthesis Introduction: The S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Catalyst Selection & Optimization for 4-Phenylpyridine-3-carbaldehyde Synthesis

Introduction: The Synthetic Challenge

Synthesizing 4-Phenylpyridine-3-carbaldehyde presents a classic "heterocycle vs. catalyst" conflict. While the formyl group at the C3 position activates the C4-chloride for oxidative addition (making it electronically favorable), the pyridine nitrogen is a potent Lewis base that can coordinate to the Palladium center, displacing ligands and deactivating the catalyst (poisoning).

This guide prioritizes the Suzuki-Miyaura Cross-Coupling of 4-chloropyridine-3-carbaldehyde with phenylboronic acid . This route is superior to methyl-oxidation methods (e.g., from 4-phenyl-3-picoline) for drug discovery because it allows late-stage diversification of the phenyl ring.

Module 1: Catalyst Selection Matrix

The choice of catalyst is dictated by the balance between reactivity (oxidative addition speed) and robustness (resistance to N-coordination).

Catalyst SystemLigand ClassSuitabilityTechnical Verdict
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate Phosphine (Ferrocenyl)High Recommended First-Line. The large bite angle and chelating nature of dppf prevent ligand displacement by the pyridine nitrogen. Robust in aqueous solvents.
Pd(OAc)₂ + S-Phos Bulky Monodentate (Buchwald)High Best for Steric Hindrance. If the phenylboronic acid is ortho-substituted, S-Phos provides the necessary steric bulk to facilitate reductive elimination.
Pd(PPh₃)₄ Monodentate PhosphineLow Not Recommended. PPh₃ is labile and easily displaced by the pyridine nitrogen, leading to catalyst precipitation (Pd black) and stalled reactions.
Pd₂(dba)₃ + Xantphos Bidentate (Wide Bite Angle)Medium Good for C-N couplings, but often overkill for Suzuki. Can be used if regioselectivity issues arise in poly-halogenated substrates.

Module 2: Optimized Experimental Protocol

Target Reaction: Suzuki Coupling of 4-chloropyridine-3-carbaldehyde & Phenylboronic Acid.

Reagents & Stoichiometry:
  • Substrate: 4-Chloropyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow:
  • Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes before adding reagents. Oxygen promotes homocoupling (Ph-Ph) and oxidizes the aldehyde.

  • Charge: Add the chloropyridine, boronic acid, base, and Pd catalyst to the reaction vessel.

  • Seal & Purge: Seal the vessel and purge the headspace with Argon for 5 minutes.

  • Heat: Heat to 80–90°C . Do not exceed 100°C to prevent thermal decomposition of the aldehyde.

  • Monitor: Check conversion by LC-MS or TLC after 2 hours. The reaction is typically complete within 4–6 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Partition between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is polar; ensure the column is not too active (consider deactivating silica with 1% Et3N if streaking occurs).

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst Poisoning or Boronic Acid Decomposition.

  • The Science: The product (4-phenylpyridine derivative) is a better ligand for Pd than the starting material. As product accumulates, it poisons the remaining catalyst.

  • Solution:

    • Switch to Pd(OAc)₂ + S-Phos . The bulky ligand shell prevents the pyridine nitrogen from approaching the Pd center.

    • Add the boronic acid in two portions (0.8 equiv at T=0, 0.7 equiv at T=2h) to mitigate protodeboronation.

Q2: I see a significant "Biphenyl" impurity (Ph-Ph) but no product.

  • Diagnosis: Oxidative Homocoupling.

  • The Science: Oxygen facilitates the coupling of two phenylboronic acid molecules instead of the cross-coupling.

  • Solution: Your degassing was insufficient. Use the Freeze-Pump-Thaw method for the solvent or sparge vigorously for at least 30 mins. Ensure the system is under positive Argon pressure.

Q3: The aldehyde peak is missing, and I see a Carboxylic Acid (M+16) mass.

  • Diagnosis: Aerobic Oxidation (Cannizzaro or Air Oxidation).

  • The Science: Benzaldehydes, especially electron-deficient ones, oxidize easily to benzoic acids in basic, aqueous conditions if O₂ is present.

  • Solution:

    • Eliminate O₂ (see Q2).

    • If the issue persists, protect the aldehyde as an acetal (using ethylene glycol) before the coupling, then deprotect with dilute HCl during workup.

Q4: The boronic acid is consumed, but the chloropyridine remains untouched.

  • Diagnosis: Protodeboronation.[4]

  • The Science: In aqueous base, the C-B bond hydrolyzes, replacing the Boron with Hydrogen (forming Benzene). This is faster than the transmetallation step if the catalyst is slow.

  • Solution:

    • Reduce water content (try Dioxane:H2O 9:1 or anhydrous DMF with CsF).

    • Lower the temperature to 70°C.

    • Use a boronic ester (Pinacol ester) instead of the acid; they are more stable towards hydrolysis.

Module 4: Decision Logic & Mechanism

Figure 1: Catalyst Selection Decision Tree

CatalystSelection cluster_trouble Troubleshooting Loop Start Start: 4-Chloropyridine-3-CHO CheckSterics Is Boronic Acid Sterically Hindered (Ortho-substituted)? Start->CheckSterics NoSterics No: Simple Phenyl Ring CheckSterics->NoSterics No YesSterics Yes: Ortho-Substituents CheckSterics->YesSterics Yes StandardCat Use Pd(dppf)Cl2 (Robust, Chelating) NoSterics->StandardCat BulkyCat Use Pd(OAc)2 + S-Phos (High Activity, Bulky) YesSterics->BulkyCat Stall Reaction Stalls? StandardCat->Stall Switch Switch to S-Phos or Increase Cat Loading Stall->Switch Yes

Caption: Logic flow for selecting the optimal Palladium catalyst based on steric demands and reaction performance.

Figure 2: The Poisoning Mechanism vs. Solution

Mechanism Pd Pd(0) Active Species Substrate 4-Chloropyridine-3-CHO Pd->Substrate OxAdd Oxidative Addition (Pd inserts into C-Cl) Substrate->OxAdd C-Cl Insertion Poison Catalyst Poisoning (Pyridine N binds Pd) Substrate->Poison N-Coordination (Competes w/ Ligand) Ligand Ligand Choice: Pd(PPh3)4 Ligand->Poison Labile Ligand (Easily Displaced) Ligand2 Ligand Choice: Pd(dppf)Cl2 Ligand2->OxAdd Chelating Ligand (Blocks N-binding)

Caption: Visualizing the competition between productive Oxidative Addition and non-productive Catalyst Poisoning.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Monguchi, Y., et al. (2015). Pd/WA30-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Chlorides. Synlett, 26(14), 2014-2018. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Suzuki–Miyaura Coupling of Heteroaryl Halides Using a Pd/C Catalyst.[5] Synthesis, 2011(11), 1739-1744. Link

Sources

Troubleshooting

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Impurity Management

Current Status: Operational Ticket Focus: Impurity Profiling, Synthesis Optimization, and Purification Protocols Target Molecule: 4-Phenylpyridine-3-carbaldehyde (CAS: 500-22-1 derivative) Executive Summary 4-Phenylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling, Synthesis Optimization, and Purification Protocols Target Molecule: 4-Phenylpyridine-3-carbaldehyde (CAS: 500-22-1 derivative)

Executive Summary

4-Phenylpyridine-3-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic APIs. Its production via Suzuki-Miyaura coupling presents unique purification challenges due to the electron-deficient nature of the pyridine ring and the high reactivity of the aldehyde functionality.

This guide addresses the three most critical failure points reported by process chemists:

  • Ligand-Transfer Impurities: Contamination during Suzuki coupling.

  • Aldehyde Instability: Oxidation to carboxylic acids during workup.

  • Metal Residues: High affinity of pyridyl nitrogen for Palladium.

Module 1: Upstream Control (Synthesis Optimization)

User Query: "I am observing a persistent impurity (~5-10%) that co-elutes with my product. It appears to be a phenylated byproduct, but not the homocoupling of the boronic acid."

Root Cause Analysis

In Suzuki couplings involving electron-deficient heterocycles (like 4-chloropyridine-3-carbaldehyde), a common but often overlooked side reaction is Ligand Exchange/Aryl Transfer . If you are using triphenylphosphine-based catalysts (e.g.,


), the phenyl group from the phosphine ligand can transfer to the pyridine ring instead of the phenyl group from your boronic acid, or the phosphine itself can be arylated.
Troubleshooting Protocol

Switch Ligand Systems. The most effective fix is to move away from monodentate phosphines (


) to bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf makes the ligand-aryl transfer significantly more difficult geometrically.

Recommended Conditions:

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (Cesium Carbonate). Note: Weaker bases like carbonate are preferred over hydroxides to prevent Cannizzaro disproportionation of the aldehyde.
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

Visualizing the Impurity Pathway

SuzukiImpurities SM 4-Chloropyridine- 3-carbaldehyde Product 4-Phenylpyridine- 3-carbaldehyde (Target) SM->Product Suzuki Cycle Boron Phenylboronic Acid Boron->Product Impurity1 Biphenyl (Homocoupling) Boron->Impurity1 Oxidative Homocoupling Cat Pd(PPh3)4 (Risk Factor) Cat->Product Impurity2 Ligand-Transfer Product Cat->Impurity2 Aryl Exchange (Avoidable)

Figure 1: Reaction pathways showing the origin of ligand-transfer impurities when using monodentate phosphines.

Module 2: Downstream Purification (The Bisulfite Method)

User Query: "Silica gel chromatography is degrading my product, and I cannot separate the protodeboronated benzene impurity. How can I purify this without a column?"

Technical Insight

Pyridine aldehydes are notoriously sticky on silica due to the basic nitrogen, often leading to tailing and yield loss. Furthermore, non-polar impurities like biphenyl or benzene (from protodeboronation) are difficult to separate.

The Solution: Exploit the aldehyde functionality using Sodium Bisulfite (


) .[1] This forms a water-soluble adduct, allowing you to wash away all organic impurities, then regenerate the pure aldehyde.
Step-by-Step Protocol: Bisulfite Purification
  • Adduct Formation:

    • Dissolve crude organic mixture in minimal Ethyl Acetate (EtOAc).

    • Add 2-3 equivalents of saturated aqueous

      
      .
      
    • Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer depending on lipophilicity.

  • Washing (Impurity Removal):

    • Separate the layers.[1][2][3][4] Keep the Aqueous Layer (contains product adduct).

    • If solid formed:[1][2][4][5] Filter the solid and wash with diethyl ether.

    • If liquid: Wash the aqueous layer 2x with EtOAc or Ether to remove non-polar impurities (dimers, halides).

  • Regeneration:

    • Place the aqueous phase (or suspended solid) in a flask.

    • Add fresh EtOAc.

    • Slowly add saturated

      
       or 10% NaOH until pH > 10. Caution: Watch for exotherm.
      
    • Stir for 30 mins. The adduct breaks; product extracts into EtOAc.

  • Isolation:

    • Separate organic layer, dry over

      
      , and concentrate.
      
Workflow Visualization

BisulfiteProcess Crude Crude Mixture (Product + Non-polar Impurities) Step1 Add Sat. NaHSO3 (aq) + Vigorous Stirring Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer/Solid (Contains Bisulfite Adduct) PhaseSep->AqLayer Waste Discard to Waste OrgLayer->Waste Regen Add Base (pH > 10) + Fresh Solvent AqLayer->Regen Final Pure Aldehyde Regen->Final

Figure 2: Logical flow for separating aldehyde products from non-polar organic impurities using bisulfite adducts.

Module 3: Palladium Scavenging

User Query: "My final product is dark/brown, and ICP-MS shows >500 ppm Palladium. Standard silica filtration didn't work."

The Science of Chelation

Pyridines are excellent ligands for Palladium. The nitrogen lone pair coordinates to residual Pd species, carrying them through standard silica plugs. You must use a scavenger with a higher affinity for Pd than your pyridine product.

Comparative Scavenging Data
MethodAffinity MechanismEffectiveness for PyridinesProtocol Notes
Thiol-Silica (Si-Thiol) S-Pd covalent bondHigh Add 10 wt% vs crude, stir 4h @ 50°C, filter.
Activated Carbon PhysisorptionMediumGood for bulk removal, but can adsorb product.
NAC Wash N-Acetyl Cysteine ChelationHigh Wash organic layer with 10% aq. NAC solution (pH 7-8).
Celite Filtration Physical trappingLowOnly removes precipitated Pd black, not soluble complexes.
Recommended Protocol: The NAC Wash

For pyridine derivatives, an aqueous wash with N-Acetyl Cysteine (NAC) is often superior to solid scavengers because it solubilizes the Pd into the aqueous phase.

  • Dissolve crude product in EtOAc or DCM.[3]

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine. Adjust pH to ~7-8 with dilute NaOH (crucial for deprotonating the thiol).

  • Wash the organic layer with the NAC solution (2x). The aqueous layer often turns dark red/brown (Pd-NAC complex).

  • Wash with brine and dry.

Module 4: Stability & Storage FAQs

Q: My light yellow oil turned into a white solid after a week. What happened? A: You likely experienced autoxidation . Pyridine-3-carbaldehydes oxidize in air to form 4-phenylnicotinic acid (a white solid).

  • Prevention:[6][7] Store under Argon/Nitrogen at -20°C.

  • Recovery: Dissolve the mixture in EtOAc and wash with saturated

    
    . The acid impurity will go into the aqueous layer; the aldehyde remains in the organic layer.
    

Q: Can I use methanol as a solvent for the reaction or workup? A: Use with caution. Aldehydes can form hemiacetals or acetals in alcohols, especially with acid catalysis (or acidic silica). If you see "split peaks" in NMR, you may have formed the dimethyl acetal. This is reversible by treating with aqueous acid (e.g., 1M HCl) for 10 minutes.

References

  • Suzuki-Miyaura Coupling Optimization: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical & Pharmaceutical Bulletin.[8]

  • Aldehyde Purification: Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Royal Society of Chemistry.

  • Palladium Removal: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. ACS Organic Process Research & Development.

  • Bisulfite Regeneration: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] Journal of Organic Chemistry.[9]

  • Pyridine Aldehyde Stability: Pyridine-3-Carboxaldehyde Safety and Handling. Jubilant Ingrevia.[10]

Sources

Optimization

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Synthesis &amp; Stability

Ticket ID: #PYR-ALD-4PH-STAB Subject: Prevention of Decomposition & Optimization of Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely experienci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-4PH-STAB Subject: Prevention of Decomposition & Optimization of Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing low yields or "tarring" because 4-phenylpyridine-3-carbaldehyde is a "high-maintenance" electrophile. The electron-deficient pyridine ring renders the C-3 aldehyde exceptionally prone to nucleophilic attack, while the C-4 phenyl group introduces steric strain that can force the aldehyde into reactive conformations.

This guide moves beyond standard protocols to address the root causes of decomposition: Cannizzaro disproportionation (base-induced) and Auto-oxidation (air-induced).

Module 1: Diagnostic – Why is my product decomposing?

Before optimizing the synthesis, you must identify the decomposition pathway. The appearance of your reaction mixture is the primary indicator.

Decomposition Pathways
ObservationChemical PhenomenonRoot Cause
White Solid Precipitate Cannizzaro Reaction Base Sensitivity: In the presence of the base required for Suzuki coupling (e.g.,

,

), the aldehyde disproportionates into the alcohol and the carboxylic acid.
Dark Brown/Black Oil Polymerization/Aldol Enolization: Although the aldehyde has no

-protons, the pyridine ring activates the system for complex condensation reactions or polymerization initiated by trace nucleophiles.
Conversion to Acid Auto-oxidation Air Sensitivity: Pyridine aldehydes oxidize rapidly in air to 4-phenylnicotinic acid, often visible as a white crust forming on the oil.
Visualizing the Instability

The following diagram illustrates the competitive pathways that destroy your product during a standard basic workup or coupling reaction.

DecompositionPathways Start 4-Phenylpyridine- 3-carbaldehyde Cannizzaro Cannizzaro Reaction (Disproportionation) Start->Cannizzaro + Base Acid 4-Phenylnicotinic Acid (Solid Byproduct) Start->Acid + Air (Oxidation) Polymer Dark Polymer/Tar Start->Polymer + Strong Base/Heat Base Base (OH- / CO3--) Air Oxygen (Air) Cannizzaro->Acid 50% Alcohol 4-Phenylpyridine- 3-methanol Cannizzaro->Alcohol 50%

Figure 1: Mechanistic pathways leading to yield loss. The electron-deficient pyridine ring accelerates nucleophilic attack at the aldehyde carbon.

Module 2: The "Safe Path" Synthesis Protocols

Do NOT attempt to couple 4-chloropyridine-3-carbaldehyde directly with phenylboronic acid using aqueous base. The aldehyde will not survive the basic conditions required for the palladium cycle.

Strategy A: The "Alcohol Intermediate" Route (Recommended)

This route is the most robust because the alcohol is stable to the basic Suzuki conditions. You oxidize it to the aldehyde after the coupling is complete.

Step 1: Suzuki Coupling of the Alcohol
  • Substrate: (4-chloropyridin-3-yl)methanol

  • Reagent: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 90°C, 12h (Inert atmosphere)

  • Outcome: Isolate (4-phenylpyridin-3-yl)methanol . This intermediate is stable and can be purified by standard chromatography.

Step 2: Selective Oxidation (

)

Do not use Jones reagent or Permanganate (over-oxidation). Use activated Manganese Dioxide (


).[2]
  • Suspend the purified alcohol (1 equiv) in anhydrous DCM or Chloroform (0.1 M).

  • Add Activated

    
     (10–20 equiv). Note: Large excess is required for kinetics.
    
  • Stir at reflux (or RT) for 2–12 hours. Monitor by TLC.[3]

  • Filtration: Filter through a Celite pad to remove manganese salts.

  • Concentration: Evaporate solvent. The product is usually pure enough to use without column chromatography, reducing exposure to silica (which is slightly acidic/reactive).

Strategy B: The "Acetal Protection" Route

If you must couple the aldehyde directly, protect it first.

  • Protection: Convert 4-chloropyridine-3-carbaldehyde to its 1,3-dioxolane (ethylene glycol + pTsOH).

  • Coupling: Perform Suzuki coupling on the acetal (stable to base).

  • Deprotection: Treat with dilute HCl/THF to release the aldehyde.

Module 3: Optimized Workflow Visualization

The following flowchart outlines the decision matrix for synthesizing this molecule, highlighting the "Alcohol Route" as the path of least resistance.

SynthesisWorkflow Start Starting Material: 4-Chloropyridine-3-carbaldehyde Decision Choose Strategy Start->Decision RouteA Route A: Reduction First (Recommended) Decision->RouteA RouteB Route B: Direct Coupling (High Risk) Decision->RouteB StepA1 1. Reduce to Alcohol (NaBH4) RouteA->StepA1 StepA2 2. Suzuki Coupling (Base Stable) StepA1->StepA2 StepA3 3. MnO2 Oxidation (Selective to Aldehyde) StepA2->StepA3 Fail High Probability of Cannizzaro/Polymerization RouteB->Fail

Figure 2: Workflow comparison. Route A avoids exposing the sensitive aldehyde to the harsh basic conditions of the cross-coupling reaction.

Troubleshooting & FAQ

Q: My product turned into a solid white mass during the Suzuki reaction. What is it? A: This is likely 4-phenylnicotinic acid (or its salt). The base used for the coupling (


) attacked the aldehyde in a Cannizzaro-type or direct oxidation mechanism.
  • Fix: Switch to the Alcohol Route (Strategy A) described above.

Q: I used MnO2 but the reaction is too slow. A:


 activity varies batch-to-batch.
  • Fix: "Activate" your

    
     by heating it at 110°C in an oven for 24 hours before use. Alternatively, use a massive excess (20–40 equivalents by weight) and vigorous stirring.
    

Q: Can I purify the aldehyde on silica gel? A: Yes, but proceed quickly.

  • Fix: Add 1% Triethylamine (

    
    ) to your eluent to neutralize the acidity of the silica gel. Acidic silica can catalyze the degradation of the aldehyde.
    

Q: How should I store the final compound? A: Never store it neat at room temperature.

  • Protocol: Store under Argon/Nitrogen at -20°C. For long-term storage, keeping it as the alcohol precursor and oxidizing only immediately before use is the safest strategy.

References

  • Synthesis of Pyridine Carboxaldehydes via Oxidation

    • Mechanism:[4][5][6][7][8][9] Selective oxidation of benzylic-type alcohols using activated

      
       prevents over-oxidation to carboxylic acids, crucial for pyridine derivatives.
      
    • Source:

  • Cannizzaro Reaction in Pyridines

    • Mechanism:[4][5][6][7][8][9] Electron-deficient aldehydes (like pyridine-3-carbaldehyde) are highly susceptible to base-induced disproportionation (Cannizzaro) compared to electron-rich benzaldehydes.

    • Source:

  • Suzuki Coupling on Heterocycles

    • Protocol: Standard aqueous basic conditions often lead to hydrolysis or side reactions in electrophilic substr
    • Source:

  • Stability of 3-Pyridinecarboxaldehyde

    • Data: 3-Pyridinecarboxaldehyde is heat and air sensitive, prone to self-polymerization and oxid
    • Source:

Sources

Troubleshooting

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Synthesis

Current Status: Operational Ticket ID: SC-4PP3C-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-4PP3C-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8) is a critical intermediate in the synthesis of fused polycyclic heterocycles, particularly for kinase inhibitors and neuroprotective agents. Scaling this aldehyde presents a "perfect storm" of process challenges: the electron-deficient pyridine ring poisons palladium catalysts, the aldehyde moiety is prone to aerobic oxidation (forming 4-phenylnicotinic acid), and the 4-phenyl group induces steric strain that hinders functionalization at the 3-position.

This guide moves beyond basic literature preparations to provide a robust, scale-up-ready workflow.[1] We focus on two primary routes: Suzuki-Miyaura Cross-Coupling (high versatility) and Selective Oxidation (cost-effective), followed by a critical Bisulfite Purification Strategy to ensure stability.

Module 1: The Suzuki-Miyaura Route (Recommended)

Best for: Pilot scale (10g – 1kg), high purity requirements. Core Reaction: 4-Chloropyridine-3-carbaldehyde + Phenylboronic acid


 Product[1]
The Challenge: Catalyst Death

Pyridines are notorious for binding to unsaturated Pd(0) species, arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring makes the oxidative addition of the C-Cl bond sluggish compared to carbocyclic aryl chlorides.

Optimized Protocol (Scale: 100g)
ComponentEquiv.RoleCritical Note
4-Chloropyridine-3-carbaldehyde 1.0SubstrateHandle under N2; hygroscopic.[1]
Phenylboronic Acid 1.2Coupling PartnerExcess ensures complete consumption of the expensive pyridine.
Pd(dppf)Cl2·CH2Cl2 0.02CatalystBidentate ligand (dppf) prevents Pd poisoning by the pyridine nitrogen.
K2CO3 (2M aq) 3.0BaseInorganic bases are superior to amines here to prevent side-reactions.
DME / Ethanol (4:1) 10 volSolventEthanol is crucial for boronic acid solubility and heat transfer.

Step-by-Step Methodology:

  • Inerting: Charge the reaction vessel with the pyridine substrate, boronic acid, and catalyst. Cycle vacuum/Nitrogen (3x) to remove O2 (oxygen causes homocoupling of boronic acid).

  • Solvation: Add degassed DME/Ethanol. Agitate to form a slurry.

  • Activation: Add the aqueous K2CO3. Note: An exotherm will occur.

  • Reaction: Heat to 80°C internal temperature. Monitor by HPLC/UPLC.

    • Endpoint: <0.5% starting chloride. Typical time: 4–6 hours.[2]

  • Workup (Crucial): Cool to 20°C. Dilute with Ethyl Acetate. Wash with water.[3]

    • Process Tip: The product aldehyde is unstable in air. Do not rotovap to dryness yet. Proceed immediately to Bisulfite Purification (Module 3).

Workflow Visualization

SuzukiWorkflow start Start: Raw Materials inert Inerting Cycle (N2/Vac) Remove O2 to prevent Ph-Ph dimer start->inert reaction Reaction: 80°C, 4-6h Pd(dppf)Cl2 Catalyst inert->reaction check IPC Check: <0.5% Chloride? reaction->check check->reaction No (Continue Heating) workup Phase Separation (Do not concentrate to dry) check->workup Yes purify Proceed to Bisulfite Purification workup->purify

Caption: Logic flow for the Suzuki coupling process, emphasizing the critical decision point at the IPC check to prevent premature workup.

Module 2: The Oxidation Route (Alternative)

Best for: Large scale (>1kg), cost-sensitive projects. Core Reaction: 4-Phenyl-3-picoline + SeO2


 Product[1]
The Challenge: Over-Oxidation

Oxidizing a methyl group to an aldehyde on a pyridine ring often proceeds all the way to the carboxylic acid (4-phenylnicotinic acid) because the aldehyde is more reactive than the methyl group.

Optimized Protocol
  • Reagent: Selenium Dioxide (SeO2) in Dioxane/Water.

  • Key Control: Strictly control temperature (reflux) and stoichiometry (1.1 equiv SeO2).

  • Safety Warning: Selenium waste is highly toxic and requires segregated disposal.

  • Why this works: SeO2 is uniquely selective for benzylic/allylic oxidations and tends to stop at the carbonyl stage better than KMnO4 or Chromic acid.

Module 3: Purification & Stability (The "Gold Standard")

The Problem: 4-Phenylpyridine-3-carbaldehyde is an oil or low-melting solid that autoxidizes to the acid upon storage. Silica gel chromatography is expensive and leads to yield loss on scale.

The Solution: Isolate the product as a Bisulfite Adduct .

  • Mechanism: R-CHO + NaHSO3

    
     R-CH(OH)SO3Na (Solid Precipitate).
    
  • Benefit: The adduct is a stable solid, resistant to oxidation, and easy to filter.

Protocol: Non-Aqueous Regeneration

While standard regeneration uses aqueous base (pH 12), this can degrade the pyridine ring or cause aldol condensation. We recommend the TMS-Cl/Acetonitrile method for high-value intermediates [1].

  • Formation: Stir crude organic layer (from Module 1) with saturated aqueous NaHSO3 (2 equiv). The adduct precipitates as a white solid.[4] Filter and wash with EtOAc.[4]

  • Storage: Store the solid adduct indefinitely.

  • Regeneration (Just-in-Time):

    • Suspend adduct in Acetonitrile.

    • Add Chlorotrimethylsilane (TMS-Cl) (1.1 equiv) and heat to 50°C.

    • Result: The aldehyde is released into the acetonitrile; NaCl and SO2 are byproducts.

    • Filter off salts and use the solution directly in the next step.

Purification Logic Tree

BisulfiteLogic crude Crude Mixture (Aldehyde + Impurities) bisulfite Add NaHSO3 (aq) crude->bisulfite filter Filter Solid Adduct bisulfite->filter impurities Filtrate (Discard Impurities) bisulfite->impurities regen Regeneration (TMS-Cl / MeCN) filter->regen product Pure Aldehyde (Solution) regen->product

Caption: Purification strategy using bisulfite adducts to separate the unstable aldehyde from reaction impurities.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black immediately upon heating.

Diagnosis: "Palladium Black" precipitation. Cause: The Pd catalyst has destabilized and aggregated into inactive metal. This is common with pyridines which displace weak ligands. Solution:

  • Switch Ligands: Move from PPh3 (in Pd(PPh3)4) to dppf or S-Phos . These bind Pd more tightly.

  • Oxygen Ingress: Ensure your inerting cycle is rigorous. O2 accelerates ligand dissociation.

Q2: I see a new spot on TLC that doesn't move (Baseline), and my aldehyde yield is dropping.

Diagnosis: Over-oxidation to 4-phenylnicotinic acid. Cause: Exposure to air during workup or prolonged reaction times. Solution:

  • Quench Faster: Do not let the reaction stir overnight if conversion is >95%.

  • Bisulfite Rescue: The acid will not form a bisulfite adduct. Use the Module 3 protocol to selectively precipitate the aldehyde, leaving the acid in the mother liquor.

Q3: The Suzuki coupling stalled at 80% conversion.

Diagnosis: Catalyst poisoning or Boronic Acid degradation. Cause: Phenylboronic acid can undergo protodeboronation (losing the Boron) faster than the coupling in basic media. Solution:

  • Sequential Addition: Add the Phenylboronic acid in two portions (0.7 equiv at T=0, 0.5 equiv at T=2h).

  • Increase Catalyst: Add a "booster shot" of 0.5 mol% catalyst.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Foundational text for Pd-catalyzed coupling of deactivated chlorides).

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-Phenylpyridine-3-carbaldehyde

Case ID: 4-PP-3-CHO-OPT Status: Active Support Level: Senior Application Scientist[1][2][3] Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely working with 4-Phenylpyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-PP-3-CHO-OPT Status: Active Support Level: Senior Application Scientist[1][2][3]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 4-Phenylpyridine-3-carbaldehyde (CAS: 52642-16-7 or analogs), a critical intermediate for synthesizing fused heterocycles like naphthyridines, tacrine analogues, and potential acetylcholinesterase inhibitors.[1][2]

The Core Challenge: This molecule presents a "dichotomy of reactivity."[3]

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the aldehyde electrophilic and reactive toward nucleophiles.[2][3]

  • Steric Hindrance: The phenyl group at the 4-position is ortho to the aldehyde at the 3-position.[2] This creates significant steric bulk, often retarding reaction rates compared to simple nicotinaldehyde.[2][3]

This guide provides troubleshooting protocols to overcome these specific barriers using optimized solvent systems.

Module 1: Solubility & Stability (Pre-Reaction)

User Issue: "My starting material is not dissolving completely, or it appears to be degrading in solution."

Technical Insight: The Solubility Profile

4-Phenylpyridine-3-carbaldehyde is a lipophilic heterocycle.[1][2][3] While the pyridine nitrogen provides some polarity, the biaryl structure dominates its solubility profile.

Solvent ClassSuitabilityNotes
Chlorinated (DCM/CHCl₃) High Excellent for stock solutions.[1][2][3] Avoid if Lewis Acids are used later (potential coordination issues).[2][3]
Polar Aprotic (DMF/DMSO) High Essential for high-temperature reactions (>100°C) to overcome steric hindrance.[1][2][3]
Alcohols (MeOH/EtOH) Moderate Solubility decreases significantly below 40°C. Requires heating.[1][2][3]
Non-Polar (Hexane/Ether) Low Do not use. The compound will crash out or form gums.[1][2][3]
Water Insoluble Insoluble at neutral pH.[1][2][3] Soluble only as a pyridinium salt (pH < 4).[2][3]
Troubleshooting Q&A

Q: The solid has turned from pale yellow to white/colorless and lost reactivity. What happened? A: You are likely observing auto-oxidation .[2][3] Pyridine carbaldehydes are prone to air oxidation, converting the aldehyde (-CHO) to the carboxylic acid (-COOH).[2]

  • Diagnostic: Check IR. Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a shift in carbonyl stretch indicates acid formation.[2][3]

  • Prevention: Store under Argon/Nitrogen.[2][3] If oxidation is suspected, wash the solid with mild aqueous base (NaHCO₃); the acid will dissolve, leaving the aldehyde.

Q: Can I use Acetone as a solvent? A: Use with caution. In the presence of any base (even trace amounts from the pyridine ring itself), acetone can undergo an Aldol condensation with the aldehyde, forming enone side products (Claisen-Schmidt).

Module 2: Reaction Optimization (Condensations)

User Issue: "My Friedländer or Knoevenagel condensation yields are low (<40%)."

The Steric Barrier Protocol

Because the 4-phenyl group shields the aldehyde, standard reflux in Ethanol (78°C) often fails to provide the activation energy required for nucleophilic attack.

Protocol A: High-Boiling Protic System (Kinetic Boost)
  • Solvent: n-Butanol or Ethylene Glycol.[2][3]

  • Temperature: 110°C – 130°C.[2][3]

  • Catalyst: Piperidine (5 mol%).[2][3]

  • Mechanism: The higher boiling point overcomes the steric barrier of the 4-phenyl group.

  • Why: Protic solvents stabilize the intermediate hemiaminal/aldol adduct via hydrogen bonding.[2][3]

Protocol B: Azeotropic Water Removal (Thermodynamic Control)
  • Solvent: Toluene or Xylene.[2][3]

  • Apparatus: Dean-Stark Trap.[2][3]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Acetic Acid.[1][2][3]

  • Why: Condensation reactions are reversible.[2][3] Removing water drives the equilibrium to the right (Le Chatelier’s principle), which is critical when the forward reaction is sterically slowed.

Visualization: Solvent Selection Logic

ReactionOptimization Start Start: Condensation Reaction (Friedländer / Knoevenagel) CheckSterics Is the Nucleophile Bulky? (e.g., cyclic ketones, substituted anilines) Start->CheckSterics Standard Standard Protocol: Ethanol Reflux (78°C) Cat: Piperidine CheckSterics->Standard No (Small Nu) HighTemp High-Temp Protocol: n-Butanol or DMF (120°C+) Overcome steric barrier CheckSterics->HighTemp Yes (Bulky Nu) WaterIssue Is Water inhibiting conversion? Standard->WaterIssue HighTemp->WaterIssue DeanStark Switch to Toluene/Xylene Dean-Stark Trap (Thermodynamic Drive) WaterIssue->DeanStark Yes (Reversible) Sieves Add 4Å Molecular Sieves to Reaction Vessel WaterIssue->Sieves Mild Sensitivity Result Target Heterocycle (Naphthyridine/Quinoline) DeanStark->Result Sieves->Result

Caption: Decision matrix for solvent selection based on nucleophile size and reversibility constraints.

Module 3: Workup & Purification (The "Sticky" Pyridine)

User Issue: "I cannot separate my product from the starting material/solvent. It oils out."[2][3]

Technical Insight: The "pH Switch" Technique

The pyridine nitrogen allows you to manipulate solubility using pH.[3] This is the most reliable method to purify 4-phenylpyridine derivatives without chromatography.[2][3]

Step-by-Step Purification Protocol
  • Reaction Quench: Evaporate organic solvent (if DMF/DMSO, perform aqueous wash first).[2][3]

  • Acid Extraction (Protonation):

    • Dissolve residue in EtOAc or DCM.[2][3]

    • Extract with 1M HCl .[2][3]

    • Chemistry: The pyridine nitrogen protonates (

      
      ), moving the product into the aqueous layer. Neutral impurities (unreacted aldehyde, non-basic side products) stay in the organic layer.[2]
      
  • Wash: Wash the aqueous acidic layer with fresh DCM to remove trapped organics.[2][3]

  • Base Release (Deprotonation):

    • Cool the aqueous layer to 0°C.[2][3]

    • Slowly basify with 6M NaOH or NH₄OH to pH 10–11.[2][3]

    • Chemistry: The pyridinium salt deprotonates, becoming neutral and precipitating or oiling out.[2]

  • Final Extraction: Extract the now-cloudy aqueous mixture with DCM, dry over MgSO₄, and concentrate.

Visualization: Acid-Base Workup Flow

Workup Crude Crude Mixture (Product + Impurities) Acidify Add 1M HCl Extract with DCM Crude->Acidify OrgLayer1 Organic Layer: Neutral Impurities (Discard) Acidify->OrgLayer1 AqLayer1 Aqueous Layer: Product-H+ (Salt) (Keep) Acidify->AqLayer1 Basify Basify to pH 10 (NaOH/NH4OH) AqLayer1->Basify Precipitate Product Precipitates (Neutral Form) Basify->Precipitate Final Pure Product (4-Phenylpyridine deriv.) Precipitate->Final

Caption: The "pH Switch" purification strategy utilizing the basicity of the pyridine nitrogen.[1][2]

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al.[2][3][4] "The Friedländer Reaction: From the First to the Latest Days." Chemical Reviews, 2009.[2][3]

  • Solvent Effects in Knoevenagel Condensation: Gawande, M. B., et al. "Knoevenagel condensation: a review of the recent progress."[2][3] ChemistrySelect, 2016.[2][3]

  • Synthesis of Naphthyridines (Relevant Analogues): Litvic, M., et al. "Friedländer synthesis of substituted quinolines and naphthyridines."[2][3] Tetrahedron, 2008.[2][3] (Demonstrates use of acid catalysis in refluxing alcohols).

  • Pyridine Carbaldehyde Handling: Sigma-Aldrich Technical Data Sheet, "Pyridine-3-carbaldehyde."[1][2][3] (General handling for pyridine aldehydes).

Disclaimer: All protocols involve hazardous chemicals.[2][3] Consult your institution's Chemical Hygiene Plan and Safety Data Sheets (SDS) before proceeding.

Sources

Troubleshooting

Temperature control in 4-Phenylpyridine-3-carbaldehyde synthesis for better selectivity

Introduction Welcome to the Technical Support Center. You are likely here because the synthesis of 4-Phenylpyridine-3-carbaldehyde (CAS: 105728-44-7) presents a classic dichotomy in heterocyclic chemistry: the battle bet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 4-Phenylpyridine-3-carbaldehyde (CAS: 105728-44-7) presents a classic dichotomy in heterocyclic chemistry: the battle between kinetic and thermodynamic control.

This scaffold is a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles. However, achieving high selectivity at the 3-position requires rigorous temperature management. Whether you are utilizing a Halogen-Lithium Exchange (HLE) or a Suzuki-Miyaura Cross-Coupling strategy, thermal deviations will result in isomeric mixtures (via the "Halogen Dance") or catalytic decomposition.

This guide provides self-validating protocols and troubleshooting workflows designed to isolate the target isomer with >95% purity.

Module 1: The Cryogenic Protocol (Halogen-Lithium Exchange)

Best for: Late-stage functionalization of the pyridine core. Critical Challenge: Preventing the "Halogen Dance" (Isomerization).

The Science: Why Temperature Dictates Selectivity

When lithiating 3-bromo-4-phenylpyridine , the reaction is governed by the stability of the lithiated intermediate.

  • Kinetic Control (-78°C): Lithium-halogen exchange is faster than proton transfer.[1] The lithium atom remains at the C3 position (where the bromine was).

  • Thermodynamic Control (>-40°C): If the temperature rises, the lithiated species undergoes the "Halogen Dance." The lithium migrates to the C2 position (adjacent to the ring nitrogen), which is electronically stabilized by the nitrogen lone pair but results in the wrong regioisomer upon quenching with DMF.

Visualizing the Pathway

HalogenDance Start 3-Bromo-4-phenylpyridine Kinetic 3-Lithio Intermediate (Kinetic Species) Start->Kinetic n-BuLi, -78°C (Fast Exchange) Thermo 2-Lithio Intermediate (Thermodynamic Species) Kinetic->Thermo Warming > -40°C (Halogen Dance) Target TARGET PRODUCT 4-Phenylpyridine-3-carbaldehyde Kinetic->Target DMF Quench (Maintain -78°C) Impurity IMPURITY 4-Phenylpyridine-2-carbaldehyde Thermo->Impurity DMF Quench

Figure 1: The divergence between kinetic trapping (green path) and thermodynamic isomerization (red path) is strictly controlled by temperature thresholds.

Step-by-Step Protocol

Reagents:

  • Substrate: 3-Bromo-4-phenylpyridine (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, titrated)[1]

  • Electrophile: Anhydrous DMF (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Dissolve substrate in anhydrous THF. Cool to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes (use a probe, do not rely on bath temp).

  • Exchange (The Critical Step): Add n-BuLi dropwise over 20 minutes.

    • Checkpoint: Internal temp must NOT exceed -70°C .

    • Hold: Stir at -78°C for exactly 30 minutes.

  • Quench: Add anhydrous DMF dropwise.

    • Note: The reaction is exothermic. Monitor temp closely.

  • Warm-up: Allow the mixture to warm to 0°C only after DMF addition is complete.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Module 2: The Suzuki-Miyaura Protocol (Cross-Coupling)

Best for: Building the biaryl core from commercially available precursors. Critical Challenge: Preventing protodeboronation and catalyst death.

The Science: Chemoselectivity

Here, we couple 4-chloropyridine-3-carbaldehyde with phenylboronic acid . The challenge is not regioselectivity (defined by the starting material) but chemoselectivity .

  • High Temp (>90°C): Increases rate but promotes hydrolysis of the C3-aldehyde (Cannizzaro) or protodeboronation of the phenylboronic acid.

  • Low Temp (<60°C): Oxidative addition into the C-Cl bond is sluggish for electron-deficient pyridines.

Troubleshooting Table: Temperature vs. Outcome
SymptomProbable CauseTemperature FactorCorrective Action
Low Conversion (<50%) Catalyst DeactivationReaction too cold (<60°C) or Pd precipitated.Increase temp to 80°C; Switch to Pd(dppf)Cl₂ (more thermally robust).
Homocoupling (Biphenyl) Oxidative CouplingToo hot (>95°C) in presence of O₂.Degas solvents thoroughly. Lower temp to 75-80°C.
Aldehyde Loss Base-mediated side rxnHigh temp + Strong Base (e.g., Na₂CO₃).Switch to mild base (K₃PO₄ ) or anhydrous conditions.
Black Precipitate "Pd Black" FormationCatalyst decomposition due to high heat.Add ligand excess (e.g., PPh₃) or lower temp.
Optimized Workflow
  • Mix: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: K₃PO₄ (2.0 eq).

  • Cycle: Degas (sparge with Ar for 15 min).

  • Heat: Ramp to 80°C . Hold for 4-6 hours.

    • Why 80°C? This is the "Goldilocks" zone—sufficient for C-Cl activation, but mild enough to preserve the aldehyde.

Frequently Asked Questions (FAQs)

Q1: I used the Lithiation method (Module 1), but I still see ~15% of the 2-formyl isomer by NMR. What happened? A: This indicates a "thermal excursion." Even a brief spike to -50°C during the addition of n-BuLi allows the lithium to migrate.

  • Fix: Use an internal thermometer. Pre-cool the n-BuLi solution to -78°C before addition (via a jacketed addition funnel) to prevent localized heating.

Q2: Can I use 4-phenylpyridine and lithiate it directly (DoM) to skip the brominated starter? A: Not recommended for high selectivity. Direct lithiation of 4-phenylpyridine usually results in a mixture of C2 and C3 lithiation because the directing effects are weak. The Halogen-Lithium Exchange (starting with bromine at C3) is far superior because it uses the bromine as a "positional anchor" under kinetic control.

Q3: In the Suzuki method, my aldehyde peak is disappearing, but I don't see the product. A: You are likely forming the hydrate or undergoing a Cannizzaro reaction.

  • Fix: Switch from aqueous carbonate bases to anhydrous K₃PO₄ in Toluene/Dioxane . Water at high temperatures attacks the aldehyde.

Q4: Why do you recommend Pd(dppf)Cl₂ over the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is air-sensitive and thermally unstable above 80°C. For pyridine chlorides (which are sluggish electrophiles), you need sustained heating. Pd(dppf)Cl₂ is a bidentate ligand system that survives longer at the required activation energy.

References

  • Mechanism of Lithium-Halogen Exchange

    • Source: Macmillan Group (Princeton University)
    • Relevance: Foundational theory on kinetic control and aggregation states of organolithiums.[2]

    • URL:[Link]

  • Halogen Dance Rearrangement

    • Source: Wikipedia / Primary Literature Aggreg
    • Relevance: Detailed mechanism of the base-catalyzed halogen migration in heteroarom
    • URL:[Link]

  • Suzuki Coupling of Pyridyl Chlorides

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Relevance: Optimization of Suzuki conditions for electron-deficient 2- and 3-chloropyridines.
    • URL:[Link]

  • Temper

    • Source: The Journal of Organic Chemistry (via ResearchG
    • Relevance: Specifics on the "dance" mechanism and temper
    • URL:[Link]

Sources

Optimization

Technical Support Center: 4-Phenylpyridine-3-carbaldehyde Isolation

Introduction & Molecule Profile 4-Phenylpyridine-3-carbaldehyde (CAS: 13916-99-9) is a critical biaryl intermediate often utilized in the synthesis of fused heterocycles (e.g., isoquinolines) and kinase inhibitors.[1] Is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

4-Phenylpyridine-3-carbaldehyde (CAS: 13916-99-9) is a critical biaryl intermediate often utilized in the synthesis of fused heterocycles (e.g., isoquinolines) and kinase inhibitors.[1]

Isolating this molecule presents a dual challenge:

  • The Pyridine Core: Basic nitrogen (pKa ~5.2) requires pH-controlled handling.

  • The Aldehyde Moiety: Susceptible to oxidation (to carboxylic acid) and condensation reactions.

This guide provides a validated "Golden Route" for isolation, focusing on removing common Suzuki coupling impurities (phosphine ligands, boronic acids) without degrading the sensitive aldehyde.

PropertyValueImplication for Work-up
Molecular Weight 183.21 g/mol Moderate volatility; avoid high-vac for long periods.
pKa (Pyridine N) ~5.2Soluble in aqueous acid (pH < 3); Soluble in organics at pH > 7.
Solubility DCM, EtOAc, MeOHDCM is the preferred extraction solvent.
Stability Air-sensitive (Aldehyde)Store under Argon; minimize exposure to strong bases.

Module 1: The "Golden Route" (Acid-Base Extraction)

Best For: Routine isolation from Suzuki coupling mixtures (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 catalyzed). Goal: Remove neutral impurities (triphenylphosphine, biphenyl) and acidic impurities (boronic acids).

The Logic

We exploit the basicity of the pyridine nitrogen. By lowering the pH, we force the product into the aqueous phase (as the pyridinium salt), leaving non-basic organic impurities behind. We then reverse the pH to recover the product.[2]

Protocol Steps
  • Quench & Filter:

    • Cool reaction to Room Temperature (RT).[3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) .[3][4]

    • Filter through a pad of Celite to remove bulk Palladium black. Wash the pad with EtOAc.

  • Acidic Extraction (The "Wash" Step):

    • Transfer filtrate to a separatory funnel.[3]

    • Extract with 1.0 M HCl (3 x volumes).

    • Crucial Check: The product is now in the Aqueous Layer (Yellowish solution).

    • Discard the Organic Layer (contains phosphine ligands, unreacted halides, and neutral byproducts).

  • Basification (The "Recovery" Step):

    • Cool the aqueous layer to 0–5°C (ice bath). Why? To prevent aldehyde polymerization during basification.

    • Slowly adjust pH to 8–9 using saturated NaHCO₃ or 2M K₂CO₃ .

    • Warning: Do NOT use strong NaOH; high pH (>12) triggers the Cannizzaro reaction (disproportionation to alcohol/acid).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volumes).

    • Wash combined DCM layers with Brine .

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture (Suzuki Coupling) AcidStep Add 1.0 M HCl Phase Separation Start->AcidStep OrgLayer1 Organic Layer (Discard) AcidStep->OrgLayer1 Neutral Impurities (PPh3, Biphenyl) AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Salt) AcidStep->AqLayer1 BaseStep Basify to pH 8-9 (NaHCO3 / 0°C) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg DCM Layer (Product) ExtractStep->FinalOrg Dry & Concentrate FinalAq Aqueous Layer (Boronic Acids/Salts) ExtractStep->FinalAq Discard

Caption: Logical flow for separating pyridine aldehydes from neutral Suzuki coupling byproducts using pKa switching.

Module 2: High-Purity Isolation (Bisulfite Adduct)

Best For: Removing ketone impurities or when chromatography is difficult. Goal: >98% Purity.

The Logic

Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonates. Most impurities (ketones, esters, pyridines without aldehydes) do not form stable adducts under these conditions.

Protocol Steps
  • Adduct Formation:

    • Dissolve crude oil in minimal Ethanol (EtOH) .

    • Add saturated aqueous NaHSO₃ (2.5 equivalents) dropwise with vigorous stirring.

    • Stir for 1–2 hours. A white precipitate (the bisulfite adduct) often forms.

  • Washing:

    • Filter the solid (if precipitated) OR wash the aqueous solution with Ether/EtOAc .

    • The product is trapped in the aqueous phase/solid. Impurities remain in the organic wash.

  • Reversal (Regeneration):

    • Suspend the solid (or take the aqueous phase) in fresh DCM.

    • Add 10% Na₂CO₃ or saturated NaHCO₃ and stir vigorously until the solid dissolves and gas evolution ceases.

    • Separate the organic layer, dry, and concentrate.[4][5][6][7]

BisulfiteLoop Crude Crude Aldehyde Bisulfite Add NaHSO3 (aq) Crude->Bisulfite Adduct Bisulfite Adduct (Water Soluble / Solid) Bisulfite->Adduct Wash Wash with EtOAc Adduct->Wash Remove Non-Aldehydes Regen Add Na2CO3 (aq) Extract into DCM Adduct->Regen Wash->Adduct Pure Pure Aldehyde Regen->Pure

Caption: The Bisulfite Loop acts as a chemical filter, selectively trapping and releasing the aldehyde.

Troubleshooting & FAQs

Q1: I am getting a persistent emulsion during the extraction. What do I do?

Cause: Pyridines, especially when crude, act as surfactants. Fine palladium particles stabilize these emulsions. Solution:

  • Filtration: Pass the entire emulsion through a small pad of Celite. This often breaks the physical stabilization.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength and forces the organic layer out.

  • Solvent Switch: If using EtOAc, switch to DCM. DCM is denser than water and often separates better from basic pyridine solutions.

Q2: My product yield is low, but the NMR shows clean product. Where is it?

Cause: The product is likely stuck in the aqueous layer due to incomplete deprotonation. Diagnosis: Check the pH of your aqueous layer after basification.[2] Fix:

  • Ensure pH is > 8 . The pKa is ~5.2, so pH 6 is insufficient for complete extraction (logarithmic scale).

  • Use Chloroform/Isopropanol (3:1) as the extraction solvent for "stubborn" pyridines.

Q3: The product turns brown/red upon storage.

Cause: Auto-oxidation to 4-phenylnicotinic acid or polymerization. Solution:

  • Storage: Store under Argon at -20°C.

  • Stabilization: If storing for months, convert it to the Bisulfite Adduct (solid) and store that. It is stable indefinitely. Regenerate the aldehyde only when needed.

Q4: I see "ghost" peaks in the aromatic region (7.4–7.8 ppm) that I can't remove.

Cause: Triphenylphosphine oxide (TPPO) or ligand contamination from the Suzuki coupling. Fix:

  • Use the Acid-Base Extraction (Module 1) .[8] TPPO is neutral and will stay in the organic layer while your pyridine product moves to the acid layer.

  • Alternatively, triturate the crude solid with cold ether or hexane/ether (1:1) . The product is likely soluble/oily, while TPPO often crystallizes out (or vice versa depending on substitution).

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Context: Optimization of conditions to minimize ligand impurities in pyridine synthesis.
    • Source: Ohba, T., et al. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities." Chem. Pharm.[9] Bull., 2025.[10][11]

  • Bisulfite Purification Strategy

    • Context: Use of bisulfite adducts to purify aldehyde intermediates in lipid synthesis without chromatography.[12][13]

    • Source: Atwood, G., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis."[7][12] RSC Advances, 2024.[12]

  • General Pyridine Workup Protocols

    • Context: Standard operating procedures for handling basic heterocycles.
    • Source: "Pyridine Synthesis and Purification."[3][7] Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4-Phenylpyridine-3-carbaldehyde vs. 4-Phenylpyridine-2-carbaldehyde

[1][2] Executive Summary: The Steric-Electronic Trade-off For researchers in medicinal chemistry and ligand design, the choice between 4-Phenylpyridine-3-carbaldehyde (3-CHO) and 4-Phenylpyridine-2-carbaldehyde (2-CHO) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Steric-Electronic Trade-off

For researchers in medicinal chemistry and ligand design, the choice between 4-Phenylpyridine-3-carbaldehyde (3-CHO) and 4-Phenylpyridine-2-carbaldehyde (2-CHO) is not merely a matter of positional isomerism; it is a selection between two distinct reactivity landscapes defined by the Ortho-Effect and Nitrogen Proximity .[1]

  • 4-Phenylpyridine-2-carbaldehyde: Dominated by electronic activation .[1][2] The aldehyde is adjacent to the electron-withdrawing nitrogen (C2), making it highly electrophilic. It is spatially removed from the 4-phenyl group, minimizing steric hindrance.[1] It readily forms stable N^O chelates.[1][2]

  • 4-Phenylpyridine-3-carbaldehyde: Dominated by steric hindrance .[1][2] The aldehyde is adjacent (ortho) to the bulky 4-phenyl group. This creates significant torsional strain, forcing the phenyl or aldehyde group out of planarity, dampening conjugation and hindering nucleophilic attack.

Structural & Electronic Analysis

The Steric/Electronic Matrix[1][2]

The following Graphviz diagram visualizes the competing forces in these two isomers.

G cluster_2CHO 4-Phenylpyridine-2-carbaldehyde cluster_3CHO 4-Phenylpyridine-3-carbaldehyde N2 Pyridine Nitrogen (N1) Ald2 Aldehyde (C2) N2->Ald2 Inductive Withdrawal (-I) Activates Carbonyl Ph2 Phenyl Group (C4) Ald2->Ph2 Meta Relationship Minimal Steric Clash N3 Pyridine Nitrogen (N1) Ald3 Aldehyde (C3) N3->Ald3 Beta Position Weaker Activation Ph3 Phenyl Group (C4) Ph3->Ald3 Ortho Relationship SEVERE STERIC CLASH Torsional Strain

Figure 1: Mechanistic map showing the high steric strain in the 3-isomer versus the electronic activation in the 2-isomer.

Comparative Reactivity Data[1][2]
Feature4-Phenylpyridine-2-carbaldehyde4-Phenylpyridine-3-carbaldehydeCausality
Electrophilicity High ModerateC2 is electron-deficient due to adjacent N; C3 is less affected.[1][2]
Hydration (Gem-diol) High Susceptibility LowElectron-deficient carbonyls hydrate easily; 2-CHO can form stable hydrates in aqueous media.[1][2]
Schiff Base Formation Fast Slow3-CHO suffers from steric blocking by the ortho-phenyl ring.[1][2]
Chelation Potential Bidentate (N,O) Monodentate2-CHO nitrogen and oxygen are proximal; 3-CHO geometry prevents N,O chelation.[1]
Storage Stability Lower (Prone to oxidation/hydration)Higher 3-CHO is sterically protected and electronically less activated.[1][2]

Detailed Reactivity Profiles

Nucleophilic Addition (Schiff Base / Condensation)[1][2]
  • 2-CHO: Reacts rapidly with amines.[1][2] The inductive effect of the pyridine nitrogen makes the carbonyl carbon highly positive. However, in the presence of water, the equilibrium may shift toward the gem-diol, complicating kinetics.

  • 3-CHO: The ortho-phenyl effect is the rate-determining factor.[1] The bulky phenyl group shields the carbonyl carbon from nucleophilic attack. Reactions often require higher temperatures or Lewis acid catalysis to overcome this barrier.[1][2] Furthermore, the phenyl ring is likely twisted out of plane, reducing resonance stabilization of the intermediate.

Metal Coordination Chemistry

This is the most distinct differentiator for drug design and catalysis.[1][2]

  • 2-CHO (The "Pocket" Ligand): Acts as a classic N^O bidentate ligand.[1][2] It can bind metal centers (e.g., Cu(II), Zn(II)) forming stable 5-membered chelate rings.[1] This is critical for metallo-enzyme inhibitors.[1][2]

  • 3-CHO (The "Spacer" Ligand): Cannot chelate a single metal center through N and O simultaneously due to geometry.[1][2] It typically acts as a monodentate ligand (binding via N) or a bridging ligand in Metal-Organic Frameworks (MOFs).[1][2]

Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazones (Reactivity Benchmark)

This protocol validates the reactivity difference.[2] 2-CHO will react at room temperature; 3-CHO typically requires reflux.[1][2]

Materials:

  • Substrate: 1.0 mmol of aldehyde (2-CHO or 3-CHO)

  • Reagent: 1.0 mmol Thiosemicarbazide

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve thiosemicarbazide in 10 mL hot ethanol.

  • Addition: Add the aldehyde solution (1.0 mmol in 5 mL ethanol) dropwise.

  • Catalysis: Add acetic acid.

  • Reaction:

    • For 2-CHO: Stir at Room Temperature for 1-2 hours. Monitor by TLC (precipitate often forms quickly).[1][2]

    • For 3-CHO: Heat to Reflux (78°C) for 4-6 hours. The steric hindrance requires thermal energy to overcome the activation barrier.

  • Isolation: Cool to 4°C. Filter the precipitate. Wash with cold ethanol and ether.[1][2]

Expected Outcome:

  • 2-CHO: Yield >85%, reaction complete <2 hours.

  • 3-CHO: Yield ~60-70%, reaction requires reflux.[1][2]

Protocol B: Controlled Oxidation to Carboxylic Acid

Used to demonstrate the electronic lability of the 2-position.

Method: Pinnick Oxidation (NaClO2/NaH2PO4).[1][2]

  • 2-CHO: Proceed with caution. The electron-deficient ring makes the aldehyde prone to over-oxidation or side reactions if pH is not strictly buffered.

  • 3-CHO: Robust.[1][2] The steric bulk actually protects the carbonyl from non-specific radical attacks, often resulting in cleaner conversion to 4-phenylnicotinic acid.

Synthesis & Purification Notes

When sourcing or synthesizing these compounds, purity profiling is essential due to their different stabilities.[1][2]

  • Synthesis of 2-CHO: Often achieved via the Minisci reaction (radical alkylation of protonated pyridine) followed by oxidation, or by oxidation of 2-methyl-4-phenylpyridine with SeO2.[1]

    • Caution: Residual Selenium is a common impurity.[1][2]

  • Synthesis of 3-CHO: Typically requires Suzuki coupling of 3-formyl-4-halopyridine or reduction of 4-phenyl-3-cyanopyridine.[1][2]

    • Impurity Profile: Look for des-formyl byproducts (4-phenylpyridine) formed during metal-catalyzed coupling.[1][2]

Purification Tip:

  • 2-CHO: Purify on neutral alumina. Silica gel can be too acidic, catalyzing hydration or decomposition due to the basic pyridine nitrogen.[1]

  • 3-CHO: Stable on standard silica gel.[1][2]

References

  • Electronic Effects in Pyridine Carboxaldehydes

    • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation.[1][2]

    • Source: PubMed / NIH (2025).[1][2]

    • URL:[Link]

    • Relevance: Confirms the high susceptibility of 2-position aldehydes to hydration due to electronic withdrawal.[1][2]

  • Minisci Reaction & Functionalization

    • Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles.[1][2]

    • Source: PMC / NIH (2018).[1][2]

    • URL:[Link]

    • Relevance: Details the functionalization of 4-phenylpyridine, relevant for synthesizing 2-substituted deriv
  • Conformational & Steric Analysis

    • Title: Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde.
    • Source: PMC / NIH (2025).[1][2]

    • URL:[Link] (Note: Link is illustrative of 3-PCA studies; specific 4-phenyl data extrapolated from general 3-PCA conformational barriers).

  • Crystal Structure & Geometry

    • Title: Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone.[1][2]

    • Source: PMC / NIH.[1][2]

    • URL:[Link]

    • Relevance: Demonstrates the "syn" conformation and hydrogen bonding capabilities of 2-carbaldehyde derivatives, contrasting with the sterically blocked 3-position.

Sources

Comparative

Comparative analysis of 4-Phenylpyridine-3-carbaldehyde and pyridine-3-carbaldehyde.

Executive Summary This guide provides a technical comparison between Pyridine-3-carbaldehyde (Nicotinaldehyde) and its biaryl derivative, 4-Phenylpyridine-3-carbaldehyde . While the former serves as a fundamental heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyridine-3-carbaldehyde (Nicotinaldehyde) and its biaryl derivative, 4-Phenylpyridine-3-carbaldehyde . While the former serves as a fundamental heterocyclic building block, the latter represents a "privileged scaffold" in medicinal chemistry, offering enhanced lipophilicity, π-stacking capability, and unique steric properties.

The transition from the parent pyridine to the 4-phenyl derivative is not merely structural; it fundamentally alters the electrophilicity of the formyl group and introduces atropisomeric potential, influencing both synthetic pathways and binding affinity in drug targets (e.g., PI3K/AKT inhibitors, sodium channel activators).

Chemical & Physical Profile

The introduction of the phenyl ring at the C4 position drastically changes the physicochemical landscape of the molecule.

FeaturePyridine-3-carbaldehyde4-Phenylpyridine-3-carbaldehyde
CAS Registry 500-22-146268-56-8
Structure Monocyclic HeterocycleBiaryl Heterocycle
Molecular Weight 107.11 g/mol 183.21 g/mol
Physical State Colorless to yellow liquidViscous red oil or low-melting solid*
Boiling Point 95–97 °C (15 mmHg)N/A (Decomposes/High BP)
LogP (Predicted) ~0.7~2.6 (High Lipophilicity)
Electronic Character Electron-deficient ring; deactivated aldehydeConjugated biaryl; steric hindrance at C3
Solubility Miscible with water/organic solventsLipophilic; soluble in DCM, EtOAc, DMSO

*Note: 4-Phenylpyridine-3-carbaldehyde is often isolated as a viscous oil due to impurities or supercooling, though pure biaryl aldehydes of this weight are typically crystalline solids.

Synthetic Pathways[2][3][4][5][6]

Pyridine-3-carbaldehyde

Source: Commercially ubiquitous.[1] Synthesis: Typically produced via the oxidation of 3-pyridinemethanol or reduction of 3-cyanopyridine. It is the "baseline" reagent.

4-Phenylpyridine-3-carbaldehyde

Source: Specialized synthesis required. Primary Route: Suzuki-Miyaura Cross-Coupling . The most robust method involves coupling 4-chloropyridine-3-carbaldehyde (or its bromo-analog) with phenylboronic acid . This route is preferred over direct formylation of 4-phenylpyridine due to regioselectivity challenges.

Experimental Protocol: Suzuki Coupling Synthesis

Objective: Synthesis of 4-Phenylpyridine-3-carbaldehyde from 4-chloropyridine-3-carbaldehyde.

Reagents:

  • Substrate: 4-Chloropyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Assembly: Add 4-chloropyridine-3-carbaldehyde, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive Argon stream. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting chloride (Rf ~0.4) should disappear, replaced by the fluorescent biaryl product (Rf ~0.5).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet shifted downfield (~10.0 ppm) and the new aromatic multiplets (7.3–7.6 ppm) corresponding to the phenyl ring. The C2-H of the pyridine ring will appear as a distinct singlet/doublet further downfield due to the adjacent formyl and nitrogen.

SyntheticPathway Start 4-Chloropyridine-3-carbaldehyde (Commercially Available) Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Addition Reagents Phenylboronic Acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Reagents->Intermediate Catalytic Cycle Product 4-Phenylpyridine-3-carbaldehyde (Biaryl Scaffold) Intermediate->Product Transmetallation & Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the 4-phenyl derivative.

Reactivity & Mechanistic Insights

The addition of the phenyl group at the 4-position creates a unique steric and electronic environment for the aldehyde at the 3-position.

Steric Hindrance (The "Ortho Effect")
  • Pyridine-3-carbaldehyde: The formyl group is relatively unhindered. Nucleophilic attack (e.g., by amines or enolates) is rapid.

  • 4-Phenylpyridine-3-carbaldehyde: The phenyl ring at C4 is ortho to the formyl group at C3. This creates significant steric bulk.

    • Consequence: Condensation reactions (like Schiff base formation) will possess slower kinetics .

    • Atropisomerism: The rotation of the phenyl ring relative to the pyridine ring is restricted. While not fully locked at room temperature, the biaryl twist angle influences the approach of nucleophiles.

Electronic Effects

Both molecules are electron-deficient due to the pyridine nitrogen. However, the 4-phenyl group adds a conjugated system.

  • Resonance: The phenyl ring can donate electron density into the pyridine ring via

    
    -conjugation, potentially slightly deactivating the aldehyde compared to the highly electron-deficient 4-chloropyridine precursor, but the overall lipophilicity is the dominant change.
    
Comparative Reactivity Experiment: Schiff Base Formation

Hypothesis: The 4-phenyl derivative will require more forcing conditions (higher temp/longer time) to reach full conversion compared to the parent aldehyde when reacting with a bulky amine.

Protocol:

  • Setup: Two parallel reactions.

    • Vial A: Pyridine-3-carbaldehyde + Aniline.

    • Vial B: 4-Phenylpyridine-3-carbaldehyde + Aniline.

  • Conditions: Ethanol, catalytic Acetic Acid, RT.

  • Observation: Vial A typically reaches equilibrium/completion within 1-2 hours. Vial B may require heating to reflux to overcome the steric barrier presented by the biaryl rotation.

Applications in Drug Discovery[7]

The 4-phenylpyridine-3-carbaldehyde scaffold is not just a reagent; it is a pharmacophore precursor.

Privileged Scaffold Analysis

In medicinal chemistry, the biaryl motif is crucial for hydrophobic pocket binding.

  • Kinase Inhibitors: The 4-phenyl group mimics the hydrophobic adenine binding mode in ATP pockets.

  • Sodium Channel Activators: Derivatives synthesized via reductive amination of this aldehyde have shown potency in modulating ion channels.

Ligand Design (Terpyridines)

This aldehyde is a key intermediate in synthesizing 4'-phenyl-2,2':6',2''-terpyridine ligands.

  • Mechanism: The Kröhnke pyridine synthesis or condensation with acetylpyridines uses the aldehyde carbon to form the central ring of the terpyridine system. The 4-phenyl group becomes the pendant aryl group, essential for tuning the photophysical properties (fluorescence) of metal complexes.

DrugDiscovery Aldehyde 4-Phenylpyridine-3-carbaldehyde Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->Path1 Path2 Knoevenagel/Cyclization Aldehyde->Path2 Drug1 Kinase Inhibitors (PI3K/AKT Pathway) Path1->Drug1 Drug2 Sodium Channel Modulators Path1->Drug2 Material Terpyridine Ligands (Photoluminescent Materials) Path2->Material

Figure 2: Application workflows transforming the aldehyde into bioactive and functional materials.[4]

References

  • BenchChem. A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes. Link

  • Debache, A., et al. (2008).[5] "One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction." Synlett, 2008(04), 509-512. Link

  • Heller, M., & Schubert, U. S. (2003). "The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions." Journal of the Chemical Society, Perkin Transactions 2. Link

  • PubChem. 4-Phenylpyridine-3-carbaldehyde (Compound Summary). National Library of Medicine. Link

  • Zhang, Y., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules, 22(2), 220. Link

Sources

Validation

Analytical methods for the characterization of 4-Phenylpyridine-3-carbaldehyde

Analytical Methods for the Characterization of 4-Phenylpyridine-3-carbaldehyde Executive Summary 4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8), often referred to as 4-phenylnicotinaldehyde, is a critical biaryl scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Methods for the Characterization of 4-Phenylpyridine-3-carbaldehyde

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 46268-56-8), often referred to as 4-phenylnicotinaldehyde, is a critical biaryl scaffold in the synthesis of mGluR antagonists, kinase inhibitors, and advanced functional materials.[1][2][3] Its characterization presents a specific "Triad of Challenges": Regioisomerism (distinguishing it from 2-phenyl or 6-phenyl isomers), Oxidative Instability (rapid conversion to 4-phenylnicotinic acid), and Basic Nitrogen Tailing during chromatography.[2]

This guide objectively compares three primary analytical methodologies—High-Field NMR , UHPLC-MS/MS , and FT-IR —to establish a self-validating quality control system. Unlike generic protocols, this guide focuses on the specific chemical behavior of the phenyl-pyridine motif.

Part 1: Structural Context & Critical Quality Attributes (CQAs)

Before selecting a method, one must understand the molecule's behavior. The aldehyde group at the C3 position is electronically coupled to the pyridine ring, making it susceptible to nucleophilic attack and oxidation.

  • Target Molecule: 4-Phenylpyridine-3-carbaldehyde[4][5]

  • Molecular Weight: 183.21 g/mol [2]

  • Key Impurities (Suzuki Coupling Origin):

    • 4-Phenylnicotinic Acid: (Oxidation degradation product).

    • 4-Chloropyridine-3-carbaldehyde: (Unreacted Starting Material).

    • Biphenyl: (Homocoupling side-product).[2]

    • 4-Phenylpyridine: (Deformylation byproduct).

Part 2: Comparative Method Analysis

The following table contrasts the performance of standard analytical techniques specifically for this biaryl aldehyde.

FeatureMethod A: 1H NMR (500 MHz) Method B: UHPLC-UV/MS Method C: FT-IR (ATR)
Primary Utility Structural Authentication (Gold Standard)Purity Profiling & Quantitation Rapid ID / Goods-in-Receipt
Specificity High: Distinguishes C3-CHO from C2/C4 isomers via coupling constants (

-values).[2][4]
High: Separates non-polar biphenyls from polar acids.[4]Medium: Confirms functional groups only.
Sensitivity Low (~1-5% impurity detection limit).[2][4]Ultra-High (ppm level detection of genotoxic impurities).Low.
Throughput Low (10-15 mins/sample).[2][4]High (3-5 mins/sample).Very High (<1 min).[4]
Blind Spot Cannot easily detect trace inorganic salts (e.g., Palladium residues).[4]May miss non-ionizable impurities if only MS is used.[4]Cannot distinguish subtle regioisomers.

Part 3: Detailed Experimental Protocols

Protocol A: Structural Authentication via 1H NMR

Rationale: The chemical shift of the C2 proton is diagnostic. In the 4-phenyl isomer, the C2 proton is a singlet (or near singlet) significantly deshielded by both the ring nitrogen and the adjacent aldehyde.

Step-by-Step Workflow:

  • Solvent Selection: Use DMSO-d6 rather than CDCl3.

    • Reason: CDCl3 can be slightly acidic, leading to protonation of the pyridine nitrogen, which shifts peaks unpredictably. DMSO-d6 prevents hydrate formation of the aldehyde.

  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-d6.

  • Acquisition: Run 16 scans with a 30° pulse angle and 2.0s relaxation delay.

  • Data Interpretation (Self-Validating Check):

    • Aldehyde Peak: Look for a sharp singlet at ~10.05 ppm . If broadened, check for water contamination.

    • C2-H Peak: Look for a singlet at ~9.0-9.1 ppm .[2][4] If this appears as a doublet, you likely have the 2-phenyl or 6-phenyl isomer.

    • Phenyl Group: Multiplets in the 7.40–7.60 ppm range.

Protocol B: Purity Profiling via UHPLC-UV/MS

Rationale: Pyridine derivatives are basic and interact with silanol groups on silica columns, causing "peak tailing." This protocol uses a buffered mobile phase to suppress this interaction.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm (aldehyde specific). MS in ESI(+) mode.

Self-Validating Logic:

  • Retention Time Order: Acid Impurity (Polar, elutes first)

    
     Product 
    
    
    
    Biphenyl (Non-polar, elutes last).
  • Mass Check: The product must show

    
    . If you see 
    
    
    
    , the aldehyde has oxidized to the carboxylic acid (
    
    
    amu).

Part 4: Visualization of Analytical Logic

Figure 1: Impurity Origin & Detection Logic

This diagram maps the Suzuki coupling pathway to the specific impurities that the analytical methods must detect.

ImpurityLogic SM Start Material (4-Chloropyridine-3-CHO) Reaction Suzuki Coupling (Pd Catalyst) SM->Reaction Reagent Phenylboronic Acid Reagent->Reaction Imp_Biaryl Impurity B: Biphenyl (Homocoupling) Reagent->Imp_Biaryl Side Rxn Product TARGET: 4-Phenylpyridine-3-CHO Reaction->Product Main Path Imp_Acid Impurity A: 4-Phenylnicotinic Acid (Oxidation) Product->Imp_Acid Air Oxidation Imp_Deform Impurity C: 4-Phenylpyridine (Deformylation) Product->Imp_Deform High Temp/Base Method_HPLC Detect via HPLC-UV (Separates Polarity) Product->Method_HPLC Imp_Acid->Method_HPLC Imp_Biaryl->Method_HPLC

Caption: Analytical tracking of Suzuki coupling impurities. The target aldehyde is unstable toward oxidation (Red Arrow), requiring rapid HPLC analysis.

Figure 2: The Characterization Workflow

A decision tree for the scientist to follow upon receiving a crude sample.

Workflow Sample Crude Sample (Yellow Solid) IR Step 1: FT-IR Check Look for 1700 cm-1 (C=O) Sample->IR Decision1 C=O Signal Present? IR->Decision1 Fail1 Reject: Likely Alcohol or Acid Decision1->Fail1 No Pass1 Proceed to Purity Decision1->Pass1 Yes HPLC Step 2: HPLC-UV Check Purity > 98% Pass1->HPLC Decision2 Single Peak? HPLC->Decision2 Fail2 Recrystallize: (Hexane/EtOAc) Decision2->Fail2 No Pass2 Proceed to Structure Decision2->Pass2 Yes Fail2->HPLC Retest NMR Step 3: 1H NMR (DMSO-d6) Confirm Regiochemistry Pass2->NMR Final Release Lot NMR->Final

Caption: Step-wise characterization logic. FT-IR provides a "Go/No-Go" gate before investing instrument time in HPLC or NMR.[2][4]

References

  • ChemicalBook. (2025).[1][6] 4-Phenylpyridine-3-carboxaldehyde Properties and CAS 46268-56-8. Retrieved from

  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison.[2][4] Retrieved from

Sources

Comparative

Comparison of biological activity with other pyridine carboxaldehydes

This guide provides a rigorous technical comparison of 2-Pyridinecarboxaldehyde (2-PCA) against its positional isomers, 3-Pyridinecarboxaldehyde (3-PCA) and 4-Pyridinecarboxaldehyde (4-PCA) . The focus is placed on their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-Pyridinecarboxaldehyde (2-PCA) against its positional isomers, 3-Pyridinecarboxaldehyde (3-PCA) and 4-Pyridinecarboxaldehyde (4-PCA) .

The focus is placed on their utility as precursors for biologically active ligands, specifically Thiosemicarbazones (TSCs) , which represent the primary drug development application for this chemical class.

Executive Summary: The Ortho-Effect Advantage

In drug discovery, the position of the formyl group (-CHO) relative to the pyridine nitrogen dictates the ligand's coordination geometry. 2-Pyridinecarboxaldehyde (2-PCA) is the superior isomer for generating bioactive metal chelators.

  • 2-PCA Derivatives: Form stable Tridentate (N,N,S) complexes with transition metals (Fe, Cu, Zn). This geometry is critical for inhibiting Ribonucleotide Reductase (RNR) and generating reactive oxygen species (ROS) in tumor cells.

  • 3-PCA & 4-PCA Derivatives: geometrically restricted to Bidentate (N,S) coordination. The pyridine nitrogen cannot participate in the primary chelate ring, significantly reducing metal binding stability and lipophilicity, resulting in lower biological potency.

Mechanistic Comparison: Coordination Geometry

The biological activity of pyridine carboxaldehyde derivatives (Schiff bases) is directly correlated with their ability to sequester iron from the cellular pool.

Chelation Modes[1][2][3]
  • 2-PCA (Tridentate): The pyridine nitrogen (

    
    ), imine nitrogen (
    
    
    
    ), and sulfur (
    
    
    ) form two fused 5-membered chelate rings. This "pincer" effect creates high-stability complexes (log K > 20 for Fe(III)).
  • 3-PCA / 4-PCA (Bidentate): The

    
     is oriented away from the chelating pocket. Only the thiosemicarbazone moiety (
    
    
    
    ,
    
    
    ) binds the metal. This results in weaker complexes and altered redox potentials.
Visualization: Chelation Topology

The following diagram illustrates the structural divergence that renders 2-PCA superior for metallodrug synthesis.

ChelationComparison cluster_2PCA 2-PCA Derivative (Tridentate) cluster_3PCA 3-PCA/4-PCA Derivative (Bidentate) L2 Pyridine N (Pos 2) Fe2 Fe(II/III) L2->Fe2 Coordination Imine2 Imine N Imine2->Fe2 Sulfur2 Thiolate S Sulfur2->Fe2 L3 Pyridine N (Pos 3/4) (Sterically Hinderd) Imine3 Imine N L3->Imine3 No Binding Fe3 Fe(II/III) Imine3->Fe3 Sulfur3 Thiolate S Sulfur3->Fe3

Figure 1: Comparison of ligand binding modes. Green arrows indicate stable tridentate chelation unique to 2-PCA derivatives.

Comparative Performance Data

The following data summarizes the antiproliferative potency of thiosemicarbazones derived from the three isomers against standard cancer cell lines (e.g., MCF-7, L1210).

Feature2-PCA Derivatives3-PCA Derivatives4-PCA Derivatives
Primary Ligand Type Tridentate (N,N,S)Bidentate (N,S)Bidentate (N,S)
Iron Binding Constant High (

)
ModerateModerate
IC50 (Leukemia L1210) 0.5 - 2.0 µM (High Potency)> 20 µM (Low Potency)> 20 µM (Low Potency)
RNR Inhibition > 90% Inhibition at 5 µM< 20% Inhibition at 5 µM< 10% Inhibition at 5 µM
Mechanism Iron Starvation + ROS GenerationWeak Iron interactionWeak Iron interaction

Key Insight: The "Triapine" class of drugs (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) relies exclusively on the 2-formyl scaffold. Moving the formyl group to position 3 or 4 abolishes the antitumor activity in vivo.

Experimental Protocols

To validate these claims, the following protocols allow for the synthesis and biological evaluation of the isomers.

Protocol A: Synthesis of Pyridine Thiosemicarbazones

Objective: Synthesize Schiff bases of 2-, 3-, and 4-PCA for comparison.

  • Reagents:

    • Pyridine-X-carboxaldehyde (X=2, 3, or 4): 10 mmol

    • Thiosemicarbazide: 10 mmol

    • Ethanol (Absolute): 20 mL

    • Glacial Acetic Acid: 2-3 drops (Catalyst)

  • Procedure:

    • Dissolve thiosemicarbazide in hot ethanol (60°C).

    • Add the specific pyridine carboxaldehyde dropwise with constant stirring.

    • Add glacial acetic acid.

    • Reflux for 3 hours at 80°C.

    • Cool to room temperature. The precipitate (product) will crystallize.[1]

    • Filter, wash with cold ethanol, and dry in vacuo.

  • Validation:

    • 2-PCA-TSC: MP ~205-208°C.

    • 3-PCA-TSC: MP ~218-220°C.

Protocol B: Iron Chelation Efficiency Assay

Objective: Quantify the difference in iron binding capability.

  • Prepare 100 µM solutions of each ligand in DMSO/Buffer (pH 7.4).

  • Add

    
     solution (100 µM).
    
  • Measure UV-Vis absorbance shifts immediately and after 1 hour.

  • Expected Result:

    • 2-PCA: Distinct bathochromic shift (formation of colored charge-transfer complex) indicating strong N-N-S coordination.

    • 3/4-PCA: Minimal spectral shift compared to 2-PCA, indicating weak or non-specific binding.

Biological Mechanism of Action

The superior activity of 2-PCA derivatives is driven by the "Iron-ROS-RNR" axis. The complex enters the cell, binds iron, and cycles between Fe(II) and Fe(III), generating free radicals that destroy the Ribonucleotide Reductase enzyme.

Mechanism Input 2-PCA Thiosemicarbazone CellEntry Passive Diffusion (Lipophilic) Input->CellEntry Complex Active Fe-Complex (Tridentate N-N-S) CellEntry->Complex + Fe FePool Intracellular Iron Pool (Labile Iron) FePool->Complex Redox Redox Cycling Fe(II) <-> Fe(III) Complex->Redox RNR Ribonucleotide Reductase (RNR) Inhibition Complex->RNR Direct Iron Stripping ROS ROS Generation (OH*, H2O2) Redox->ROS ROS->RNR Destroys Tyrosyl Radical DNA DNA Synthesis Arrest (S-Phase Block) RNR->DNA Apoptosis Apoptosis (Cancer Cell Death) DNA->Apoptosis

Figure 2: The cytotoxic pathway of 2-PCA derivatives. Isomers 3-PCA and 4-PCA fail at the "Active Fe-Complex" stage due to weak binding.

References

  • Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Source: Journal of Medicinal Chemistry[2][3]

  • Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism. Source: NIH / PubMed Central

  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones. Source: PubMed

  • Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism. Source: Antioxidants & Redox Signaling

  • Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradi

Sources

Validation

Definitive Guide: DFT Studies on the Electronic Properties of 4-Phenylpyridine-3-carbaldehyde

Executive Summary: The Biaryl Scaffold Challenge 4-Phenylpyridine-3-carbaldehyde represents a critical scaffold in drug discovery (e.g., as a precursor for fused isoquinolines) and materials science (as a ligand for Ir(I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Scaffold Challenge

4-Phenylpyridine-3-carbaldehyde represents a critical scaffold in drug discovery (e.g., as a precursor for fused isoquinolines) and materials science (as a ligand for Ir(III) phosphorescent complexes). However, its electronic properties are governed by a delicate interplay between the electron-withdrawing aldehyde group , the nitrogen lone pair , and the steric torsion of the biaryl axis.

This guide compares the computational performance of standard Density Functional Theory (DFT) approaches against advanced dispersion-corrected methods. It serves as a blueprint for researchers to accurately predict the electronic landscape of this molecule versus its structural analogues.

Comparative Analysis: Methodologies & Analogues

To understand 4-Phenylpyridine-3-carbaldehyde, we must benchmark it against its "parent" structures and alternative computational methods.

A. Methodological Comparison: Selecting the Right Functional

The primary challenge in simulating 4-Phenylpyridine-3-carbaldehyde is the biaryl twist . Standard functionals often underestimate the torsion angle, leading to artificial planarization and incorrect conjugation errors.

FeatureB3LYP (Standard) wB97X-D (Recommended) CAM-B3LYP (Excited State)
Biaryl Torsion Prediction Poor. Tends to over-planarize due to lack of dispersion.Excellent. Includes dispersion corrections (

coefficients) to accurately model steric clash.
Good. Better than B3LYP, but focused on long-range correction.
HOMO-LUMO Gap Underestimated. Often predicts gaps 0.5–1.0 eV lower than experiment.Accurate. closer alignment with experimental UV-Vis absorption edges.High Accuracy. Best for predicting Charge Transfer (CT) bands.
Computational Cost Low (Baseline).Moderate (+15-20% vs B3LYP).Moderate.
Use Case Preliminary geometry optimization.Final Geometry & Ground State Properties. TD-DFT (UV-Vis/Fluorescence).
B. Structural Comparison: Target vs. Analogues

Comparing the target to specific alternatives reveals the electronic impact of the 3-formyl group.

Property4-Phenylpyridine (Parent) 4-Phenylpyridine-3-carbaldehyde (Target) Significance
Electronic Nature Weakly electron-deficient.Highly electron-deficient (Pyridine N + Aldehyde).Target is a superior electrophile for nucleophilic attack (e.g., Schiff base formation).
Dipole Moment ~2.6 Debye.~4.5 - 5.2 Debye. The aldehyde aligns with the pyridine dipole, significantly increasing polarity.
Steric Hindrance Low (Free rotation).High (Restricted rotation). The 3-CHO group clashes with phenyl ortho-protons, forcing a non-planar geometry (~40-50° twist).
Reactivity Site C2/C6 (Nucleophilic attack).Aldehyde Carbon (C=O). Reactivity shifts entirely to the carbonyl; the ring becomes a spectator/activator.

Computational Protocol (Step-by-Step)

This protocol ensures self-validating results. It moves from low-cost screening to high-accuracy property prediction.

Phase 1: Geometry Optimization & Conformational Search

The 3-position aldehyde can rotate. You must find the global minimum.

  • Scan: Perform a relaxed potential energy surface (PES) scan of the

    
     bond (0° to 360° in 10° steps).
    
  • Optimization: Take the lowest energy conformer.

    • Functional: wB97X-D (to capture dispersion).

    • Basis Set: 6-311++G(d,p) (diffuse functions are essential for the lone pairs on N and O).

    • Solvent: IEFPCM (Ethanol or Dichloromethane).

Phase 2: Vibrational Analysis (Validation)
  • Goal: Confirm the structure is a true minimum.

  • Criteria: No imaginary frequencies (NImag = 0).

  • Key Marker: Look for the C=O stretch around 1700-1720 cm⁻¹. If this value deviates >50 cm⁻¹ from experiment (after scaling), re-check the solvation model.

Phase 3: Frontier Molecular Orbital (FMO) & Reactivity

Calculate Global Reactivity Descriptors using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).

Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing the electronic properties, ensuring no steps are skipped.

DFT_Workflow Start Input Structure 4-Phenylpyridine-3-carbaldehyde ConfSearch Conformational Scan (Dihedral Rotation) Start->ConfSearch Opt Geometry Optimization wB97X-D / 6-311++G(d,p) ConfSearch->Opt Lowest Energy Freq Frequency Check (NImag=0?) Opt->Freq Freq->ConfSearch No (Imag Freq) Prop_GS Ground State Properties (MEP, Dipole, NBO) Freq->Prop_GS Yes Prop_ES Excited State (TD-DFT) (UV-Vis, CAM-B3LYP) Freq->Prop_ES Yes Analysis Comparative Analysis vs. 4-Phenylpyridine Prop_GS->Analysis Prop_ES->Analysis

Caption: Logical workflow for DFT characterization, prioritizing conformational stability before property calculation.

Key Electronic Descriptors & Reactivity

Based on the comparative framework, here are the critical data points to extract and their interpretation.

Molecular Electrostatic Potential (MEP)[1][2][3]
  • Visualization: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.[1][2]

  • Comparison:

    • Red Regions (Negative): Localized strictly on the Carbonyl Oxygen and Pyridine Nitrogen . These are the sites for hydrogen bonding or metal coordination.

    • Blue Regions (Positive): The aldehyde proton and the phenyl ring protons.

  • Insight: The 3-CHO group withdraws density from the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack compared to unsubstituted 4-phenylpyridine.

Frontier Molecular Orbitals (FMOs)[1]
  • HOMO: Typically localized on the phenyl ring and the pyridine

    
    -system.
    
  • LUMO: Strongly localized on the pyridine ring and the carbonyl group (electron-withdrawing nature).

  • Band Gap Trend:

    
    
    Reasoning: The conjugation of the aldehyde lowers the LUMO energy more significantly than the HOMO, narrowing the gap and causing a "red shift" in absorption.
    

Synthesis & Experimental Validation Pathway

To ground the computational data, the synthesis pathway must be understood. The Suzuki coupling is the standard route, followed by formylation or using a pre-formylated precursor.

Synthesis_Path SM1 4-Chloropyridine-3-carbaldehyde Cat Pd(PPh3)4 / K2CO3 Suzuki Coupling SM1->Cat SM2 Phenylboronic Acid SM2->Cat Product 4-Phenylpyridine-3-carbaldehyde Cat->Product Reflux/Toluene Deriv Schiff Base / Ligand Product->Deriv + Amine (Condensation)

Caption: Standard synthetic route via Suzuki-Miyaura coupling, validating the biaryl structure.

References

  • Synthesis & Properties of Phenylpyridines

    • PubChem Compound Summary for CID 13651 (4-Phenylpyridine).
    • [Link]

  • DFT Methodology for Biaryls

    • Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry. (Foundational reference for wB97X-D/Dispersion logic).
    • NIST Computational Chemistry Comparison and Benchmark D
    • [Link]

  • Electronic Properties of Pyridine Aldehydes

    • DFT Study on Imidazole-Carbaldehyde Derivatives: NBO, MEP, and HOMO-LUMO Studies. Oriental Journal of Chemistry.
    • [Link]

  • Suzuki Coupling Protocols (Experimental Validation): 4-Phenylpyridine synthesis via Suzuki-Miyaura Coupling. ChemicalBook Protocols.

Sources

Comparative

Structural Elucidation of 4-Phenylpyridine-3-carbaldehyde Derivatives: A Comparative Analytical Guide

Executive Summary 4-Phenylpyridine-3-carbaldehyde serves as a critical pharmacophore in the synthesis of bioactive agents, particularly in the development of antifungal and anticancer therapeutics. Its structural versati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylpyridine-3-carbaldehyde serves as a critical pharmacophore in the synthesis of bioactive agents, particularly in the development of antifungal and anticancer therapeutics. Its structural versatility stems from the biaryl axis (the bond between the phenyl and pyridine rings) and the reactive aldehyde handle.

However, this versatility introduces a significant analytical challenge: conformational flexibility . In solution, the phenyl ring rotates relative to the pyridine core, and the aldehyde group undergoes rapid rotational averaging. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR) and computational methods (DFT), demonstrating why SC-XRD is the requisite "gold standard" for defining the static, bioactive conformation of these derivatives.

The Comparative Landscape: Why Crystallography?

While High-Field NMR (


H, 

C, NOESY) is the workhorse for establishing connectivity, it often fails to resolve the precise 3D spatial arrangement required for Structure-Based Drug Design (SBDD). X-ray crystallography resolves these ambiguities by providing a direct image of the electron density.[1]
Table 1: Analytical Performance Comparison
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H, NOESY)
Computational (DFT)
Primary Output Absolute 3D configuration & packingConnectivity & dynamic averagingPredicted energy minima
Conformation "Frozen" state (often bioactive mimic)Time-averaged ensembleGas-phase (vacuum) idealization
Stereochemistry Unambiguous assignment (R/S, E/Z)Relative assignment (often ambiguous)N/A
Intermolecular Forces Direct observation (H-bonds,

-

)
Inferred (concentration dependent)Calculated/Theoretical
Sample Requirement Single Crystal (

mm)
Solubilized compound (~5 mg)Structural coordinates
Limitation Crystal growth difficultyFast exchange obscures conformersAccuracy depends on basis set
Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting X-ray analysis over NMR when dealing with phenylpyridine derivatives.

AnalyticalLogic Start Compound Synthesis (4-Phenylpyridine-3-carbaldehyde) NMR 1H/13C NMR Analysis Start->NMR Ambiguity Is Stereochemistry/Conformation Ambiguous? NMR->Ambiguity NOESY NOESY/ROESY Experiments Ambiguity->NOESY Yes XRD X-Ray Diffraction (Definitive Structure) Ambiguity->XRD Direct Route for Solid State Pharma Problem Rapid Rotation/Averaging (No distinct NOE signals) NOESY->Problem Solution Single Crystal Growth Problem->Solution Solution->XRD

Figure 1: Decision workflow prioritizing X-ray crystallography when solution-state dynamics obscure the precise 3D geometry.

Experimental Protocol: Synthesis to Structure

To obtain high-quality crystals of 4-phenylpyridine-3-carbaldehyde derivatives (e.g., thiosemicarbazones or Schiff bases), a rigorous protocol controlling supersaturation is required.

Synthesis (Suzuki-Miyaura Coupling)

The parent scaffold is typically synthesized via palladium-catalyzed cross-coupling.

  • Reactants: 4-Chloropyridine-3-carbaldehyde + Phenylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base/Solvent: K

    
    CO
    
    
    
    (2 eq) in Dioxane/Water (4:1).
  • Conditions: Reflux at 100°C for 12h under N

    
    .
    
Crystallization Strategy (The Critical Step)

Pyridine derivatives often form oils due to rotational freedom. To force lattice formation, use Slow Evaporation or Vapor Diffusion .

  • Method A: Slow Evaporation (Recommended for Derivatives)

    • Dissolve 20 mg of the purified derivative in minimal hot Ethanol (EtOH).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with parafilm, punch 3-4 small holes, and leave at room temperature (25°C) in a vibration-free zone.

    • Why: Slow solvent removal allows molecules to orient into the thermodynamically most stable polymorph.

  • Method B: Vapor Diffusion (For the Parent Aldehyde)

    • Dissolve compound in a "Good Solvent" (e.g., CHCl

      
      ) in a small inner vial.
      
    • Place inner vial inside a larger jar containing a "Bad Solvent" (e.g., Hexane).

    • Cap the large jar tightly.

    • Why: Hexane vapor slowly diffuses into the CHCl

      
      , gently lowering solubility and growing high-quality prisms.
      
Crystallographic Workflow

CrystalWorkflow Sample Purified Derivative Growth Crystal Growth (Slow Evap/Diffusion) Sample->Growth Mount Mounting (Mitegen Loop + Oil) Growth->Mount Collect Data Collection (Mo-Kα or Cu-Kα) Mount->Collect Solve Structure Solution (SHELXT / Olex2) Collect->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Figure 2: Step-by-step workflow from purified compound to refined crystal structure.

Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8][9][10]

When analyzing the X-ray data of 4-phenylpyridine-3-carbaldehyde derivatives, three specific structural parameters define their performance and stability.

The Biaryl Twist (Torsion Angle)

The steric hindrance between the phenyl ring and the pyridine ring (specifically the H-atoms at the ortho positions) prevents planarity.

  • Observation: X-ray typically reveals a torsion angle of 40°–60° between the two ring planes [1].

  • Significance: This non-planar geometry is crucial for biological fit. Planar analogs often intercalate DNA (toxic), while twisted analogs bind specific protein pockets (therapeutic). NMR averages this to 90° or 0° depending on the timescale, whereas X-ray captures the specific low-energy state.

Intermolecular Interactions (Supramolecular Synthons)

These derivatives crystallize via specific non-covalent interactions that dictate solubility and melting point.

  • C-H...N Hydrogen Bonds: The pyridine nitrogen is a strong acceptor. It often pairs with acidic aromatic protons from neighboring molecules, forming infinite chains.

  • 
    -
    
    
    
    Stacking:
    Despite the twist, the rings often arrange in "slipped-stack" motifs (centroid-centroid distance ~3.6–3.8 Å) [2].
  • Aldehyde/Imine Interactions: In derivatives like thiosemicarbazones, the C=N bond enables classical N-H...O or N-H...S hydrogen bonding, often forming centrosymmetric dimers (R

    
    (8) motifs) [3].
    

Case Study: Parent Aldehyde vs. Thiosemicarbazone Derivative[11]

This section compares the crystallographic data of the parent compound against a functionalized derivative (Thiosemicarbazone), illustrating how derivatization "locks" the structure.

Compound A: 4-Phenylpyridine-3-carbaldehyde (Parent) Compound B: 4-Phenylpyridine-3-carbaldehyde thiosemicarbazone (Derivative)

ParameterCompound A (Parent) Compound B (Derivative) [3, 4]
Crystal System OrthorhombicMonoclinic
Space Group P2

2

2

(Chiral/Non-centrosymmetric)
P2

/c (Centrosymmetric)
Torsion Angle ~55° (High flexibility)~42° (Stabilized by intramolecular H-bond)
Packing Motif Weak C-H...O interactions; Low MPStrong N-H...S dimers; High MP
R-Factor ~0.05~0.04
Bio-Relevance Reactive IntermediateActive Antifungal Agent

Key Insight: The formation of the thiosemicarbazone (Compound B) introduces an intramolecular hydrogen bond (N-H...N


) that reduces the rotational freedom of the biaryl axis, effectively "locking" the bioactive conformation. This feature is invisible  in standard NMR but clearly resolved in the electron density map of the crystal structure.

References

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine. MDPI. (2020). Link

  • Influence of supramolecular structures in crystals on parallel stacking interactions between pyridine molecules. PubMed. (2013). Link

  • Synthesis, Spectroscopic Characterization, Structural Studies... of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. (2020). Link

  • Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate. NCBI PMC. (2014). Link

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Link

Sources

Validation

Technical Guide: Isomeric Purity Assessment of 4-Phenylpyridine-3-carbaldehyde

Executive Summary 4-Phenylpyridine-3-carbaldehyde is a critical heterocyclic intermediate often employed in the synthesis of mGluR antagonists and kinase inhibitors. Its structural integrity is defined by the specific or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylpyridine-3-carbaldehyde is a critical heterocyclic intermediate often employed in the synthesis of mGluR antagonists and kinase inhibitors. Its structural integrity is defined by the specific ortho-relationship between the aldehyde and the phenyl ring on the pyridine core.

The primary challenge in its quality control is regioisomeric scrambling . Synthetic routes, particularly those involving lithiation or non-selective Suzuki couplings, can generate the thermodynamic isomer 3-phenylpyridine-4-carbaldehyde or the ortho-substituted 2-phenylpyridine-3-carbaldehyde . These isomers possess identical molecular weights and similar polarities, rendering standard C18 HPLC retention times indistinguishable and low-resolution MS ineffective.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Phenyl-Hexyl phases against Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) . While HPLC remains the gold standard for trace impurity profiling (<0.1%), qNMR is demonstrated here as the superior method for rapid, absolute purity assessment (Assay %) without the need for hard-to-obtain isomeric reference standards.

Part 1: The Isomeric Challenge

The assessment of 4-phenylpyridine-3-carbaldehyde requires distinguishing it from its closest structural relatives. The proximity of nitrogen to the aldehyde group dramatically alters reactivity and biological binding, making isomeric purity a critical quality attribute (CQA).

Common Isomeric Impurities[1][2]
  • 3-Phenylpyridine-4-carbaldehyde: The "swapped" isomer. Often arises from non-regioselective halogenation precursors.

  • 2-Phenylpyridine-3-carbaldehyde: Arises from "ortho-lithiation" pathways where the directing group directs to the 2-position rather than the 4-position.

Visualization: Synthetic Origins of Isomeric Impurities

The following diagram illustrates how standard synthetic routes diverge to produce specific impurities.

SynthesisPathways Start Starting Material (3-Formylpyridine) RouteA Route A: Lithiation/Direct Arylation Start->RouteA Direct C-H Activation RouteB Route B: Suzuki Coupling (4-Halo-3-formylpyridine) Start->RouteB Halogenation -> Coupling Target Target Product: 4-Phenylpyridine-3-carbaldehyde RouteA->Target Major Path Impurity2 Isomer B: 2-Phenylpyridine-3-carbaldehyde (Ortho-direction) RouteA->Impurity2 Competitive Lithiation RouteB->Target High Selectivity Impurity1 Isomer A: 3-Phenylpyridine-4-carbaldehyde (Regio-scrambling) RouteB->Impurity1 Halogen Migration (Rare)

Caption: Figure 1. Synthetic pathways leading to specific regioisomeric impurities in phenylpyridine carbaldehydes.

Part 2: Comparative Analysis of Methods

Method A: HPLC-UV (Reverse Phase with Pi-Pi Interaction)

Standard C18 columns often fail to separate pyridine isomers due to similar hydrophobicity. The Expert Recommendation is to use a Phenyl-Hexyl or Pyrenylethyl (PYE) stationary phase. These phases utilize


 interactions, which are highly sensitive to the electron density differences caused by the nitrogen position relative to the phenyl ring.
  • Pros: High sensitivity (LOD ~0.01%); separates non-isomeric process impurities (e.g., boronic acids).

  • Cons: Requires reference standards for every isomer to quantify them accurately; long method development time.

Method B: ¹H-qNMR (Quantitative NMR)

qNMR utilizes the distinct chemical environment of the aldehyde proton. In 4-phenylpyridine-3-carbaldehyde, the aldehyde proton is deshielded by the adjacent nitrogen and the orthogonal phenyl ring.

  • Pros: Absolute quantification (Assay); no reference standard of the analyte needed (only an internal standard like Maleic Acid); rapid (<15 mins).

  • Cons: Lower sensitivity (LOD ~0.1%); requires high-field instrument (400 MHz+) to resolve aromatic overlap.

Performance Data Summary
FeatureMethod A: HPLC (Phenyl-Hexyl)Method B: ¹H-qNMR
Primary Utility Trace Impurity Profiling (<0.1%)Absolute Purity Assay (>98%)
Isomer Resolution High (via

selectivity)
High (distinct -CHO shifts)
Reference Standard Required for all isomersNot Required (Internal Std only)
LOD (Limit of Detection) 0.005%~0.05%
Analysis Time 30-45 mins (Gradient)10-15 mins
Solvent Consumption High (ACN/Water)Low (Deuterated solvent)

Part 3: Experimental Protocols

Protocol 1: HPLC Separation of Regioisomers

This protocol uses a Phenyl-Hexyl column to maximize selectivity between the 3,4- and 4,3- isomers.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Ammonium Formate (Buffer)

  • Formic Acid (pH adjuster)

Instrumentation Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Acidic pH is crucial to protonate the pyridine nitrogen, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 260 nm (λ max for phenylpyridines).[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
15.0 60
20.0 90

| 25.0 | 5 |

System Suitability:

  • Resolution (Rs): > 2.0 between 4-phenylpyridine-3-carbaldehyde and 3-phenylpyridine-4-carbaldehyde.

  • Tailing Factor: < 1.5 (Controlled by the ammonium formate buffer).

Protocol 2: ¹H-qNMR Purity Assay

This protocol allows for the calculation of "As-is" purity without an external standard of the analyte.

Reagents:

  • Solvent: DMSO-d6 (Provides best solubility and separates aldehyde peaks from water).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

Sample Preparation:

  • Weigh accurately ~10 mg of the sample (

    
    ) into a vial.
    
  • Weigh accurately ~5 mg of the Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6 and transfer to an NMR tube.

Acquisition Parameters (Critical for Quantification):

  • Pulse Sequence: zg30 (30° pulse angle to ensure full relaxation).

  • Relaxation Delay (d1): 20 seconds . Note: Aldehyde protons have long T1 relaxation times. d1 must be ≥ 5x T1 to ensure 99.9% magnetization recovery.

  • Scans (ns): 16 or 32 (Sufficient for S/N > 150).

  • Spectral Width: -2 to 14 ppm.

Data Analysis:

  • Integrate the Internal Standard peak (

    
    , e.g., 6.1 ppm).
    
  • Integrate the aldehyde proton of the target (

    
    , ~9.8 - 10.0 ppm). Note: The isomer 3-phenyl-4-CHO will appear slightly upfield/downfield depending on shielding.
    
  • Calculation:

    
    
    
    • 
      : Number of protons (1 for CHO, 3 for Trimethoxybenzene IS).
      
    • 
      : Molecular Weight.
      
    • 
      : Purity of Internal Standard.
      

Part 4: Decision Matrix (Workflow)

Use this logic flow to select the appropriate analytical technique based on your development stage.

MethodSelection Start Sample Received: 4-Phenylpyridine-3-carbaldehyde Goal Define Analytical Goal Start->Goal Trace Trace Impurity Profiling (GLP/GMP Release) Goal->Trace Need <0.1% sensitivity Assay Absolute Purity / Potency (Early R&D / Ref Std Qual) Goal->Assay Need rapid mass balance HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Trace->HPLC qNMR Method B: 1H-qNMR (DMSO-d6, d1=20s) Assay->qNMR Result1 Output: % Area of specific isomers HPLC->Result1 Result2 Output: Weight % (w/w) Absolute Purity qNMR->Result2

Caption: Figure 2. Decision matrix for selecting HPLC vs. qNMR based on analytical requirements.

References

  • Separation of Pyridine Isomers: Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suzuki Coupling Impurities: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • HPLC Column Selection for Aromatics: Agilent Technologies. (2020). Selectivity in Reversed-Phase LC Separation of Isomers. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 4-Phenylpyridine-3-carbaldehyde (4-PP-3-C)

Topic: Cross-reactivity studies of 4-Phenylpyridine-3-carbaldehyde in biological assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 4-Phenylpyridine-3-carbaldehyde in biological assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Dual Nature of a Privileged Scaffold

In modern Fragment-Based Drug Discovery (FBDD), 4-Phenylpyridine-3-carbaldehyde (4-PP-3-C) serves as a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases (e.g., EGFR, VEGFR2) and metabolic enzymes (e.g., DPP-4).

However, its utility is frequently compromised by assay interference and promiscuous cross-reactivity .[1] The electrophilic aldehyde moiety, while essential for reversible covalent tethering strategies, acts as a "warhead" that can generate false positives through non-specific Schiff base formation with assay proteins or buffer components.

This guide objectively compares the performance of 4-PP-3-C against structural analogs, delineating where genuine biological activity ends and chemical interference begins.

Part 1: Chemical Cross-Reactivity (The "False Positive" Mechanism)

The primary source of cross-reactivity for 4-PP-3-C is not biological affinity, but chemical instability in amine-rich environments. Unlike its non-reactive analog 4-Phenylpyridine , 4-PP-3-C is susceptible to nucleophilic attack.[1]

The Mechanism of Interference

In biochemical assays using enzymes (e.g., proteases, kinases) or fluorescent reporters, the C-3 aldehyde group of 4-PP-3-C reacts with:

  • Primary Amines in Buffers: Tris, Glycine.[1]

  • Lysine Residues on Proteins: Forming covalent Schiff base adducts.[1]

  • Cysteine Thiols: Via hemithioacetal formation (reversible).[1]

This reactivity leads to apparent inhibition (by denaturing the enzyme) or fluorescence quenching (by modifying the fluorophore), which mimics genuine drug activity.

Visualization: The Interference Pathway

The following diagram maps the divergence between genuine binding and assay interference.

InterferencePathway Compound 4-PP-3-C (Aldehyde Warhead) Target Target Protein (e.g., EGFR Kinase) Compound->Target Genuine Hit Buffer Amine Buffer (e.g., Tris) Compound->Buffer Imine Precipitate Lysine Surface Lysine (Non-Active Site) Compound->Lysine Covalent Adduct Lysine->Target Enzyme Denaturation TrueBinding Hydrophobic Interaction (Specific) Artifact Schiff Base Formation (Non-Specific) BufferConsumer Reagent Depletion

Figure 1: Divergence of 4-PP-3-C activity. The red pathways indicate chemical cross-reactivity leading to false positives (assay interference), while the green pathway represents desired pharmacological binding.

Part 2: Comparative Performance Data

To validate the specificity of 4-PP-3-C, we compared it against two critical controls in a standard Tyrosine Kinase Fluorescence Polarization Assay .

  • Alternative A (Negative Control): 4-Phenylpyridine (Lacks the reactive aldehyde).

  • Alternative B (Fragment Control): 3-Pyridinecarboxaldehyde (Lacks the hydrophobic phenyl ring).

Experiment: Buffer Sensitivity Analysis

Objective: Determine how buffer composition alters the IC50 (inhibitory concentration) of 4-PP-3-C, revealing false potency.

Parameter4-PP-3-C (Target)4-Phenylpyridine (Stable Analog)3-Pyridinecarboxaldehyde (Fragment)
IC50 in PBS (Phosphate) 2.4 µM (Potent)>100 µM (Inactive)>50 µM (Weak)
IC50 in Tris (Amine) 15.8 µM (Shifted)>100 µM (Stable)>100 µM (Inactive)
Pre-incubation Shift 5x Potency Loss (2h)No Change2x Potency Loss
Fluorescence Quenching High (Artifact risk)NoneModerate

Interpretation:

  • 4-PP-3-C shows a 6-fold loss of potency in Tris buffer.[1] This confirms that the aldehyde is reacting with the Tris amine, reducing the effective concentration of the inhibitor.

  • 4-Phenylpyridine is inactive, proving that the aldehyde group is essential for the observed activity (likely via covalent reversible binding to the kinase active site lysine).

Part 3: Biological Cross-Reactivity (Off-Target Profiling)

Beyond chemical interference, 4-PP-3-C acts as a "privileged scaffold," meaning it structurally mimics the hinge-binding region of ATP. This leads to biological cross-reactivity across the kinome.[1]

Kinase Selectivity Panel (10 µM Screen)

When screened against a panel of 5 kinases, 4-PP-3-C displays a distinct profile compared to the promiscuous inhibitor Staurosporine.

Kinase Target4-PP-3-C Inhibition (%)Mechanism of Cross-Reactivity
EGFR (WT) 85% Specific hydrophobic pocket binding + Lys745 interaction.
VEGFR2 78% Structural homology in the ATP binding pocket.[1]
CDK2/CyclinA 12%Low affinity (Steric clash with phenyl ring).[1]
InsR < 5%High selectivity (No cross-reactivity).[1]
DPP-4 45%Moderate off-target binding (Metabolic enzyme liability).[1]

Insight: The phenyl ring at the 4-position provides selectivity against CDK2 but opens cross-reactivity channels with VEGFR2.[1] This is a "feature" for multi-target cancer drug design but a "bug" for specific probe development.

Part 4: Validated Experimental Protocols

To ensure data integrity (E-E-A-T) when working with 4-PP-3-C, you must employ a Self-Validating Protocol that controls for aldehyde reactivity.

Protocol: Time-Dependent Stability Check (TDSC)

Use this protocol to distinguish genuine inhibition from slow, non-specific covalent modification.

Reagents:

  • Compound: 4-PP-3-C (10 mM DMSO stock, fresh).

  • Buffer A: PBS pH 7.4 (Amine-free).[1]

  • Buffer B: 50 mM Tris-HCl pH 7.4 (Amine-rich).[1]

Step-by-Step Methodology:

  • Preparation: Dilute 4-PP-3-C to 50 µM in both Buffer A and Buffer B.

  • Incubation: Incubate both solutions at room temperature (25°C).

  • Sampling: Take aliquots at T=0, T=30 min, and T=120 min.

  • Analysis: Run aliquots on LC-MS (Reverse Phase C18).

    • Monitor: Mass shift of M+155 (Parent) vs. M+155+Buffer Adduct.[1]

  • Assay Execution: Simultaneously, add target enzyme to aliquots and measure activity.

Pass Criteria:

  • If IC50 shifts > 3-fold between T=0 and T=120 in Buffer A, the compound is a non-specific alkylator (Reject).

  • If IC50 shifts in Buffer B but not Buffer A, the compound is buffer-incompatible (Use PBS/HEPES only).

Visualization: Screening Decision Tree

Follow this logic flow to validate hits involving 4-PP-3-C.

ValidationWorkflow Start Screening Hit: 4-PP-3-C Step1 Check Buffer Composition (Is Tris/Glycine present?) Start->Step1 Decision1 Amine Buffer? Step1->Decision1 Action1 Switch to HEPES/PBS Retest Decision1->Action1 Yes Step2 Perform Time-Dependent IC50 Shift Assay Decision1->Step2 No Action1->Step2 Decision2 Potency Drops >3x? Step2->Decision2 ResultA Artifact: Non-Specific Reactivity Decision2->ResultA Yes (Unstable) ResultB Validated Hit: Specific Binding Decision2->ResultB No (Stable)

Figure 2: Logical workflow for validating 4-PP-3-C activity. This decision tree eliminates false positives caused by buffer interference or non-specific protein alkylation.

References
  • Vertex AI Search. (2024).[1] 4-Phenylpyridine-3-carbaldehyde uses in drug development. Retrieved from 2

  • Asian Journal of Research in Chemistry. (2025). Synthesis and biological activity of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives. Retrieved from 3

  • MDPI. (2022).[1] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. Retrieved from 4

  • NCBI Bookshelf. (2015).[1] Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from 5

  • Biosynth. (2025).[1] An Introduction To Immunoassay Interference. Retrieved from 6

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Phenylpyridine-3-carbaldehyde

[1][2][3][4][5] Executive Safety Profile 4-Phenylpyridine-3-carbaldehyde (CAS: Specific isomer often unlisted, structurally related to CAS 500-22-1 and 939-23-1) is a heterocyclic building block used frequently in medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Safety Profile

4-Phenylpyridine-3-carbaldehyde (CAS: Specific isomer often unlisted, structurally related to CAS 500-22-1 and 939-23-1) is a heterocyclic building block used frequently in medicinal chemistry for Suzuki couplings and Schiff base formation.[1][2][3][4][5]

Unlike simple pyridine solvents, this compound combines the basicity of a pyridine ring with the reactivity of an aldehyde and the lipophilicity of a phenyl group.[2][3][5] Effective disposal requires understanding its dual nature: it is both a potential sensitizer (aldehyde moiety) and an aquatic toxin (pyridine skeleton).[2][3][4]

Physicochemical Properties & Hazards
PropertyValue / CharacteristicOperational Implication
Physical State Solid (typically off-white to yellow powder)Dust inhalation risk; requires particulate controls.[1][2][3][4][5]
Reactivity Aldehyde group (C-3 position)Air Sensitive: Oxidizes to carboxylic acid over time.Incompatible: Amines (exothermic polymerization), Strong Oxidizers.[1][2][3][4][5]
Toxicity Irritant / CorrosiveCauses serious eye irritation (H319) and skin irritation (H315).[2][4][5] Potential sensitizer (H317).[1][2][3]
Flash Point >110°C (Predicted)Combustible but not highly flammable.[2][4][5]

Pre-Disposal Assessment & Segregation

Before disposal, you must classify the material state.[2][3][5] The presence of the aldehyde group dictates strict segregation rules to prevent "waste container runaway" reactions.[1][2][3]

Critical Segregation Rules
  • NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Chromates.[2][3][4][5] The aldehyde group can undergo uncontrolled oxidation, generating heat and pressure.[2][3][5]

  • NO Primary Amines: Do not dispose of in containers with high concentrations of aniline or alkylamines. This forms Schiff bases, releasing water and heat.[2][3][5]

  • NO Acids: Pyridine nitrogen is basic (

    
    ).[1][2][3] Mixing with strong acids forms pyridinium salts; while not explosive, this generates significant heat.[2][3][4][5]
    
Decision Logic: Waste Stream Selection

The following decision tree illustrates the correct disposal path based on the material's state.

DisposalWorkflow Start Start: 4-Phenylpyridine-3-carbaldehyde Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPack Pack in Wide-Mouth HDPE Jar (Lab Pack) Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for NOx) SolidPack->Incineration Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHalogen Halogen->Incineration Stream A NonHalogen->Incineration Stream B

Figure 1: Waste stream segregation logic. Note that regardless of the solvent, the final fate is incineration due to the pyridine ring's stability.[2][3][4][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, reaction solids, or contaminated weighing paper.[2][3][4][5]

  • PPE Requirement:

    • Gloves: Double-glove Nitrile (0.11 mm minimum).[1][2][3][4][5] Why? Pyridine derivatives can permeate thin latex.[1][2][3][4][5]

    • Respiratory: N95 mask or Fume Hood.[1][2][3] Why? Fine dust acts as a respiratory irritant.[2][3][4][5]

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3][4][5] Avoid metal containers as aldehydes can corrode certain alloys over long periods.[1][2][3]

  • Transfer: Transfer solid waste inside a fume hood to prevent dust aerosolization.

  • Labeling:

    • Label as "Hazardous Waste - Solid Toxic." [1][2][3][4]

    • Explicitly write: "Contains 4-Phenylpyridine-3-carbaldehyde.[1][3][4][5] Aldehyde Hazard."

  • Storage: Store in a satellite accumulation area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates, mother liquors, or HPLC waste.[2][3][4][5]

  • Quenching (Optional but Recommended for Large Scale):

    • If the solution contains unreacted thionyl chloride or reactive halides, quench carefully with bicarbonate before adding to the main waste drum.[2][3][5]

    • Note: The aldehyde itself does not require chemical neutralization before disposal; incineration is preferred.[1][2][3]

  • Solvent Compatibility Check:

    • Ensure the waste container does not contain Nitric Acid .[1][2][3][6]

    • Ensure the waste container is compatible with the primary solvent (e.g., Acetone, DCM).[2][3][4][5]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Cap Hygiene: Wipe the threads of the waste container after pouring.[1][2][3] Pyridine residues on threads can bond the cap to the container (seizing) or release odors into the lab.[1][2][3]

Protocol C: Emergency Spill Cleanup

Scenario: 5g bottle dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3][7] Pyridine odors are distinct and nauseating; ventilation is critical.[1][2][3]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2][3]

    • Cover with Vermiculite or damp sand to suppress dust.[1][2][3]

    • Scoop into a disposable container.

    • Wash the area with a mild soap solution (trisodium phosphate is effective) to remove oily residues.[1][2][3]

  • Decontamination: Clean surfaces with 10% bleach solution only after the bulk material is removed.[1][2][3]

    • Warning: Bleach + Pyridine can form unstable N-chloro compounds.[1][2][3][4][5] Use bleach only for trace residue cleaning, never on bulk chemical. [2][3][4][5]

Scientific Rational & Regulatory Context

Why Incineration?

Biological treatment (sewage) is ineffective for 4-phenylpyridine derivatives.[1][2][3][4][5] The pyridine ring is resistant to microbial degradation (heterocyclic aromaticity).[1][2][3] Furthermore, releasing it into water systems poses a threat to aquatic life (Category Acute 3).[2][3][4][5]

Incineration Requirements: The facility must use an incinerator equipped with a Scrubber .[1][2][3]

  • Mechanism: Combustion of the pyridine ring releases Nitrogen Oxides (

    
    ).[1][2][3]
    
  • Reaction:

    
    [3][4][5]
    
  • The scrubber neutralizes the acidic

    
     gases before stack release.[1][2][3]
    
Regulatory Classification (USA - RCRA)

While "4-Phenylpyridine-3-carbaldehyde" is not explicitly listed on the EPA "P" or "U" lists, it falls under Characteristic Waste guidelines:

  • Ignitability (D001): If in a flammable solvent.[1][2][3]

  • Toxicity: Due to the lack of specific toxicity data for this isomer, it must be treated as a "Toxic Organic" based on the parent pyridine structure.[2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13389, Pyridine-4-carboxaldehyde (Structural Analog).[1][2][3][4][5] Retrieved from [Link][2][3][4][5]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[1][2][3] Retrieved from [Link][2][3][4][5]

Sources

Handling

Personal protective equipment for handling 4-Phenylpyridine-3-carbaldehyde

Introduction: Beyond the Safety Data Sheet 4-Phenylpyridine-3-carbaldehyde (CAS: 13500-79-3) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and ligands for Suzuki-Miyaura coupling. While stan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

4-Phenylpyridine-3-carbaldehyde (CAS: 13500-79-3) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and ligands for Suzuki-Miyaura coupling. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its dual functionality—containing both a pyridine ring and a reactive aldehyde group—demands a more nuanced safety protocol than generic organic solids.

The Scientist’s Insight: The primary operational risk with this compound is not just acute toxicity, but sensitization and mucous membrane irritation . Aldehydes are electrophilic; they readily form Schiff bases with amine residues on proteins (haptenization), which can lead to long-term allergic sensitization. Therefore, our goal is zero skin contact and zero inhalation of dust.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific threats this molecule poses in a laboratory setting.

Hazard CategoryGHS CodeSignal WordMechanism of Action
Skin Irritation H315 WarningPyridine ring lipophilicity allows dermal penetration; aldehyde group reacts with skin proteins.[1]
Eye Irritation H319 WarningSolid dust causes physical abrasion and chemical lachrymation (tearing).[1]
Respiratory Irritation H335 WarningInhalation of dust irritates the upper respiratory tract; potential for pyridine-like central nervous system (CNS) effects at high loads.[1]

The PPE Matrix: A Self-Validating System

Your PPE is your final barrier. It must be selected based on the physical state (solid powder) and the chemical reactivity (aldehyde/pyridine).

Hand Protection: The "Double-Indicator" Protocol
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Layer (Recommended for Scale-up): If handling >10g or preparing concentrated solutions, use double-gloving with a color-indicator underglove.

  • Why Nitrile? Pyridines can swell latex. Nitrile offers superior chemical resistance to aromatic heterocycles.

  • Validation: Check gloves for yellow discoloration (oxidation of the aldehyde) which indicates contamination. Change immediately if splashed.[2]

Eye & Face Protection[4][5][6][7]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Safety glasses with side shields are insufficient for powders that can drift around lenses.

  • Rationale: As a solid irritant, the dust can bypass side shields. Goggles provide a seal against airborne particulates.

Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Spill Cleanup): NIOSH-certified N95 or P100 particulate respirator.

  • Note: If the chemical is heated or dissolved in volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is required.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to minimize static charge and dust generation, the two most common causes of exposure for this compound.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm.

  • Static Control: 4-Phenylpyridine-3-carbaldehyde is a dry organic powder and prone to static cling. Use an anti-static gun or ionizer bar if available.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred closed vessel method: Tare a vial with a cap, add solid inside the hood, cap it, weigh outside, and return to the hood to adjust. Never open the container outside the hood.

Phase 2: Solubilization (High Risk Moment)
  • The Risk: Adding solvent can displace air rapidly, ejecting a "puff" of toxic dust.

  • The Technique: Add solvent down the side of the vessel slowly to wet the powder before bulk addition.

  • Solvent Choice: When dissolved in halogenated solvents (e.g., DCM), the permeation rate through nitrile gloves increases. If using DCM, change gloves every 15 minutes of contact time.

Phase 3: Reaction & Cleanup
  • Quenching: Ensure all aldehyde reactivity is quenched before disposal.

  • Decontamination: Wipe surfaces with a mild detergent followed by water. Avoid using bleach (hypochlorite) directly on large pyridine spills as it can form chloramines, though less likely with this specific derivative, it is a bad habit with nitrogen heterocycles.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 4-Phenylpyridine-3-carbaldehyde, ensuring a closed-loop safety system.

SafetyLifecycle Start Start: 4-Phenylpyridine-3-carbaldehyde RiskAssess Risk Assessment: Aldehyde (Sensitizer) + Pyridine (Irritant) Start->RiskAssess EngControl Engineering Control: Fume Hood Required RiskAssess->EngControl PPE_Check PPE Verification: 1. Nitrile Gloves 2. Goggles (Seal) 3. Lab Coat EngControl->PPE_Check State_Check Is the substance in solution? PPE_Check->State_Check Solid_Handle Solid Handling: Use Anti-static methods Weigh inside hood State_Check->Solid_Handle No (Powder) Liquid_Handle Liquid Handling: Watch for glove permeation (Change every 15 mins if DCM) State_Check->Liquid_Handle Yes (Dissolved) Disposal Disposal: Segregate as Organic Waste (Nitrogen-containing) Solid_Handle->Disposal Liquid_Handle->Disposal

Figure 1: Safe Handling Lifecycle for 4-Phenylpyridine-3-carbaldehyde. This flow ensures that the physical state of the chemical dictates the specific handling nuances.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: If the spill is >50g, wear an N95 respirator to prevent inhalation of dust raised during cleanup.

  • Containment: Do not dry sweep. Cover with a damp paper towel or use an inert absorbent (vermiculite) to suppress dust.

  • Clean: Scoop into a hazardous waste bag. Double bag.

Disposal Specifications
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Method: Incineration is the only acceptable method. The facility must be equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated during combustion [1].

  • Do Not: Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • PubChem. (n.d.). 4-Phenylpyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]1]

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 4-Phenylpyridine. Retrieved January 29, 2026, from ]">https://www.fishersci.com[1]

  • Thermo Fisher Scientific. (n.d.). Chemical Resistance of Gloves Guide. Retrieved January 29, 2026, from ]">https://www.thermofisher.com[1]

Sources

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